3-Chloromethyl-2,7-dichloro-8-methylquinoline
Description
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Properties
IUPAC Name |
2,7-dichloro-3-(chloromethyl)-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3N/c1-6-9(13)3-2-7-4-8(5-12)11(14)15-10(6)7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHHFLZLNHUFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC(=C(N=C12)Cl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589014 | |
| Record name | 2,7-Dichloro-3-(chloromethyl)-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948292-24-8 | |
| Record name | 2,7-Dichloro-3-(chloromethyl)-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"3-Chloromethyl-2,7-dichloro-8-methylquinoline" synthesis and properties
An In-Depth Technical Guide to the Synthesis and Properties of 3-Chloromethyl-2,7-dichloro-8-methylquinoline
Abstract
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound (CAS No. 948292-24-8). As a functionalized quinoline derivative, this compound serves as a versatile intermediate for drug discovery and development, particularly in the synthesis of novel bioactive molecules. This document details a robust, multi-step synthetic pathway, starting from commercially available precursors, and outlines the critical reaction mechanisms and experimental protocols. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for creating diverse chemical libraries.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged heterocyclic motif, forming the core structure of numerous natural products and synthetic pharmaceuticals. Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. The title compound, this compound, is a highly functionalized and reactive building block. The presence of three chlorine atoms at distinct positions, a methyl group, and a reactive chloromethyl handle at the C3 position makes it an exceptionally valuable precursor for developing novel therapeutic agents.
Synthetic Strategy and Retrosynthesis
The synthesis of this compound is most effectively approached through a multi-step sequence that builds the quinoline core and then modifies its substituents. A logical retrosynthetic analysis reveals a practical pathway starting from 3-chloro-2-methylaniline.
Caption: Retrosynthetic pathway for the target compound.
This strategy involves four key transformations:
-
Acetylation: Protection of the aniline to form the corresponding acetanilide.
-
Vilsmeier-Haack Reaction: Cyclization of the acetanilide to construct the substituted 2-chloro-3-formylquinoline core. This powerful one-pot reaction simultaneously introduces the C2-chloro and C3-formyl groups.[1]
-
Reduction: Selective reduction of the formyl group to a primary alcohol using a mild reducing agent.
-
Chlorination: Conversion of the primary alcohol to the target chloromethyl derivative.
Detailed Experimental Protocols
Step 1: Synthesis of N-(3-chloro-2-methylphenyl)acetamide
The initial step involves the straightforward acetylation of 3-chloro-2-methylaniline. This reaction protects the amino group and provides the necessary substrate for the subsequent Vilsmeier-Haack cyclization.
-
Materials: 3-chloro-2-methylaniline, Acetic Anhydride, Glacial Acetic Acid.
-
Protocol:
-
In a 250 mL round-bottom flask, combine 3-chloro-2-methylaniline (1 equiv.), acetic anhydride (1.1 equiv.), and glacial acetic acid (approx. 3 volumes relative to the aniline).
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 1-2 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool slightly before carefully pouring it into a beaker containing ice-cold water (approx. 10 volumes) with constant stirring.
-
The N-(3-chloro-2-methylphenyl)acetamide will precipitate as a solid.[3][4]
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.
-
The crude product can be recrystallized from aqueous ethanol if further purification is required.
-
Step 2: Synthesis of 2,7-dichloro-8-methylquinoline-3-carbaldehyde
This key step utilizes the Vilsmeier-Haack reaction to construct the quinoline core. The reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent, which then reacts with the electron-rich acetanilide to induce cyclization and formylation.[1]
-
Materials: N-(3-chloro-2-methylphenyl)acetamide, Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous).
-
Protocol:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (approx. 4-5 equivalents). Cool the flask to 0°C in an ice-salt bath.
-
Slowly add POCl₃ (approx. 10-12 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10°C.[1]
-
After the addition is complete, stir the resulting mixture (the Vilsmeier reagent) at 0°C for 30 minutes.
-
Add the N-(3-chloro-2-methylphenyl)acetamide (1 equiv.) in portions to the freshly prepared Vilsmeier reagent.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C for 6-8 hours.[2]
-
Cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is approximately 7-8, leading to the precipitation of the product.
-
Collect the crude solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel.
-
Step 3: Synthesis of (2,7-dichloro-8-methylquinolin-3-yl)methanol
The aldehyde is selectively reduced to the corresponding primary alcohol using sodium borohydride (NaBH₄). This reagent is chosen for its mildness and high selectivity for aldehydes and ketones, leaving the chlorinated aromatic ring intact.[5][6]
-
Materials: 2,7-dichloro-8-methylquinoline-3-carbaldehyde, Sodium Borohydride (NaBH₄), Methanol or Ethanol.
-
Protocol:
-
Dissolve the 2,7-dichloro-8-methylquinoline-3-carbaldehyde (1 equiv.) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add NaBH₄ (1.5-2.0 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0°C.[7]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose excess NaBH₄.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol. The product can be used in the next step without further purification or purified by column chromatography.
-
Step 4: Synthesis of this compound
The final step involves the conversion of the primary alcohol to the target chloromethyl compound using thionyl chloride (SOCl₂). This is a standard and efficient method for this transformation.[8]
-
Materials: (2,7-dichloro-8-methylquinolin-3-yl)methanol, Thionyl Chloride (SOCl₂), Dichloromethane (DCM, anhydrous).
-
Protocol:
-
Dissolve the crude alcohol (1 equiv.) in anhydrous DCM in a flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).
-
Cool the solution to 0°C.
-
Slowly add thionyl chloride (1.5-2.0 equiv.) dropwise to the stirred solution.[9]
-
After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer. Wash it sequentially with cold water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography to obtain the final compound.
-
Physicochemical Properties
The properties of the final compound are summarized below. Spectral data are predicted based on its structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 948292-24-8 | [10][11] |
| Molecular Formula | C₁₁H₈Cl₃N | [10] |
| Molecular Weight | 260.55 g/mol | [10] |
| Physical State | Expected to be a crystalline solid at room temperature. | N/A |
| Solubility | Expected to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) and insoluble in water. | N/A |
| ¹³C NMR | A predicted spectrum is available, showing characteristic shifts for the quinoline core and substituents. | [12] |
| ¹H NMR | Expected signals: A singlet for the -CH₂Cl protons (approx. 4.5-5.0 ppm), a singlet for the C8-methyl group (approx. 2.5-2.8 ppm), and distinct aromatic protons on the quinoline core. | N/A |
| Mass Spec (EI) | Expected molecular ion (M⁺) peak corresponding to the isotopic pattern of three chlorine atoms. | N/A |
Reactivity and Applications in Drug Discovery
The primary utility of this compound lies in its role as a versatile synthetic intermediate. The chloromethyl group at the C3 position is an excellent electrophilic handle for nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups.
Caption: Synthetic utility of the target compound.
This reactivity enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, reaction with various primary or secondary amines can produce a series of quinolinyl amines. A closely related scaffold, 2-chloro-3-(chloromethyl)-8-methylquinoline, has been successfully used to prepare amines that demonstrated promising antidepressant activities.[8] This precedent strongly suggests that derivatives of the title compound could be valuable candidates for screening against central nervous system targets and other disease pathways.
Safety and Handling
The synthesis of this compound involves hazardous reagents and intermediates that require strict safety protocols.
-
Hazardous Reagents:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Thionyl Chloride (SOCl₂): Corrosive, toxic, and a lachrymator. Reacts with water to produce toxic gases (HCl and SO₂). All handling must be performed in a fume hood.[13]
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with acid and water to produce flammable hydrogen gas.
-
-
Product Hazards: As a polychlorinated aromatic heterocycle and an alkylating agent (due to the chloromethyl group), the final product should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.[14][15] Direct contact should be avoided.
-
Recommended PPE: Safety goggles, nitrile or neoprene gloves, and a flame-resistant lab coat should be worn at all times.
-
Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of according to institutional and local regulations for hazardous chemical waste.
Conclusion
This compound is a valuable and highly functionalized building block for chemical synthesis and drug discovery. The synthetic route presented in this guide is robust and relies on well-established chemical transformations, making the compound accessible for laboratory-scale synthesis. Its inherent reactivity, particularly at the chloromethyl position, provides a gateway to a diverse array of novel quinoline derivatives with significant potential for the development of new therapeutic agents. Adherence to strict safety protocols is essential when handling the reagents and intermediates involved in its synthesis.
References
- BenchChem. (n.d.). Vilsmeier-Haack Reaction for Quinoline Synthesis - Application Notes and Protocols.
- Indian Journal of Chemistry - Section B. (n.d.).
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DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]
- International Journal of Chemical Studies. (2021).
- BenchChem. (n.d.). 3,6-Dichloro-8-(dichloromethyl)quinoline as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds - Application Notes and Protocols.
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Organic Syntheses. (n.d.). A procedure for reaction with thionyl chloride. Retrieved from [Link]
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SpectraBase. (n.d.). 3,7-Dichoro-8-chloromethyl-quinoline. Retrieved from [Link]
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MDPI. (2018). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 23(1), 148. Retrieved from [Link]
- International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. 2(6), 42-45.
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DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from a relevant organic chemistry resource.
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Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]
- ResearchGate. (n.d.). Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives.
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PubChemLite. (n.d.). N-(3-chloro-2-methylphenyl)acetamide (C9H10ClNO). Retrieved from [Link]
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Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 171, 117-153. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-2-methylquinoline. Retrieved from [Link]
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II. Retrieved from [Link]
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Organic Syntheses. (n.d.). A procedure for sodium borohydride reduction. Retrieved from [Link]
- Open Library Publishing Platform. (n.d.). Sodium Borohydride Reduction of Carbonyls. Retrieved from a relevant open-access chemistry textbook.
- Google Patents. (n.d.). US20080228016A1 - Method for Chlorinating Alcohols.
- ResearchGate. (n.d.). Synthetic scheme for the synthesis of N-substituted chloroacetamides.
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PubChem. (n.d.). N-(3-chloro-2-methylphenyl)acetamide. Retrieved from [Link]
- ResearchGate. (n.d.). Aromatic Chlorination with Thionyl Chloride.
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
- OUCI. (n.d.). Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
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PubChem. (n.d.). 2,5-Dichloro-8-methylquinoline-3-carboxylic acid. Retrieved from [Link]
- ResearchGate. (n.d.). The reaction of thionyl chloride with β amino alcohols.
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PubChemLite. (n.d.). 2,7-dichloro-8-methylquinoline-3-carbonitrile. Retrieved from [Link]
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NIST. (n.d.). Quinoline, 7-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of 8-Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry.
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 24(14), 11488. Retrieved from [Link]
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An In-depth Technical Guide to 3-Chloromethyl-2,7-dichloro-8-methylquinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique photophysical properties. Within this vast chemical space, halogenated quinoline derivatives represent a particularly intriguing class of compounds, where the strategic placement of halogen atoms can profoundly influence molecular properties and biological interactions. This guide focuses on a specific, highly functionalized derivative: 3-Chloromethyl-2,7-dichloro-8-methylquinoline .
As a Senior Application Scientist, the objective of this document is not merely to present a datasheet but to provide a comprehensive technical narrative. We will delve into the causality behind synthetic strategies, the rationale for analytical methodologies, and the potential that this molecule holds for future research and development. The information herein is synthesized from established chemical principles and extrapolated from the literature on closely related analogues, offering a robust framework for researchers venturing into the exploration of this compound.
Molecular Overview and Strategic Importance
This compound (CAS No. 948292-24-8) is a polychlorinated quinoline derivative featuring a reactive chloromethyl group at the C3 position.[1] Its molecular structure is a confluence of several key features that render it a valuable intermediate for chemical synthesis and a candidate for biological screening:
-
Polyhalogenation: The presence of three chlorine atoms significantly alters the electronic landscape of the quinoline ring, impacting its reactivity, lipophilicity, and metabolic stability.
-
Reactive Handle: The chloromethyl group at the C3 position is a versatile electrophilic site, amenable to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, enabling the construction of diverse molecular libraries.
-
Substituted Quinoline Core: The quinoline nucleus itself is a privileged structure in drug discovery, known to interact with various biological targets. The specific substitution pattern of this molecule could unlock novel pharmacological profiles.
The strategic importance of this molecule lies in its potential as a building block for more complex chemical entities with applications in drug discovery, particularly in the development of novel therapeutics.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 948292-24-8 | [1] |
| Molecular Formula | C₁₁H₈Cl₃N | [1] |
| Molecular Weight | 260.55 g/mol | [1] |
| Appearance | Predicted: White to off-white crystalline solid | Inferred from related compounds |
| Melting Point | Estimated: >150 °C | Inferred from related polychlorinated aromatics |
| Boiling Point | Estimated: >350 °C at 760 mmHg | Inferred from related compounds |
| Solubility | Predicted: Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and some polar aprotic solvents (DMF, DMSO). Insoluble in water. | Based on general properties of polychlorinated aromatics |
| pKa (most basic) | Estimated: 1.5 - 2.5 (for the quinoline nitrogen) | Based on electronic effects of chloro-substituents |
| LogP | Estimated: 4.0 - 5.0 | Calculated based on structure |
Proposed Synthesis Pathway
A robust and logical synthetic route to this compound can be conceptualized in a three-step sequence starting from the corresponding acetanilide. This pathway leverages the well-established Vilsmeier-Haack reaction for the construction of the quinoline core, followed by standard functional group transformations.
Caption: Proposed multi-step synthesis of the target compound.
Step 1: Acetylation of 2,7-Dichloro-8-methylaniline
The synthesis commences with the protection of the amino group of 2,7-dichloro-8-methylaniline as an acetamide. This is a crucial step as the acetamido group is an ortho-para directing group that facilitates the subsequent electrophilic cyclization in the Vilsmeier-Haack reaction.
Protocol:
-
To a stirred solution of 2,7-dichloro-8-methylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq).
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water until neutral, and dry under vacuum to yield N-(2,7-dichloro-8-methylphenyl)acetamide.
Step 2: Vilsmeier-Haack Cyclization
This is the key step for the formation of the quinoline ring system. The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent then effects a double formylation and cyclization of the acetanilide.
Protocol:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF (10 eq) to 0 °C in an ice bath.
-
Add POCl₃ (4 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.
-
Stir the resulting Vilsmeier reagent for 30 minutes at 0 °C.
-
Add N-(2,7-dichloro-8-methylphenyl)acetamide (1.0 eq) portion-wise to the Vilsmeier reagent.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,7-dichloro-8-methylquinoline-3-carbaldehyde.
Step 3: Reduction of the Aldehyde
The formyl group at the C3 position is selectively reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride (NaBH₄).
Protocol:
-
Dissolve 2,7-dichloro-8-methylquinoline-3-carbaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (2,7-dichloro-8-methylquinolin-3-yl)methanol.
Step 4: Chlorination of the Alcohol
The final step involves the conversion of the primary alcohol to the corresponding chloromethyl group using a chlorinating agent such as thionyl chloride (SOCl₂).
Protocol:
-
Dissolve (2,7-dichloro-8-methylquinolin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Spectral Characterization (Predicted)
While experimental spectra for this specific molecule are not widely published, a detailed prediction of its spectral characteristics can be made based on the known effects of its constituent functional groups and the quinoline core.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the chloromethyl group.
-
Aromatic Region (δ 7.0-8.5 ppm): The protons on the quinoline ring will appear in this region. The exact chemical shifts will be influenced by the electron-withdrawing effects of the two chloro-substituents and the electron-donating methyl group.
-
Chloromethyl Protons (δ ~4.5-5.0 ppm): A singlet corresponding to the two protons of the -CH₂Cl group is expected in this region.
-
Methyl Protons (δ ~2.5-3.0 ppm): A singlet for the three protons of the C8-methyl group will be observed.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons (δ 120-150 ppm): The carbons of the quinoline ring will resonate in this range. The carbons directly attached to the chlorine atoms will show characteristic shifts.
-
Chloromethyl Carbon (δ ~45-55 ppm): The carbon of the -CH₂Cl group is expected in this upfield region.
-
Methyl Carbon (δ ~15-25 ppm): The C8-methyl carbon will appear as a signal in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present.
-
C-H stretching (aromatic): ~3050-3150 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1450-1600 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak will be characteristic of a molecule containing three chlorine atoms. Common fragmentation pathways would include the loss of a chlorine atom and cleavage of the chloromethyl group.
Potential Applications and Future Directions
The highly functionalized nature of this compound makes it a promising candidate for various applications, primarily in the field of drug discovery.
Medicinal Chemistry
-
Anticancer Agents: The quinoline core is present in numerous anticancer drugs. The reactivity of the chloromethyl group allows for the synthesis of derivatives that can be tested for their cytotoxic activity against various cancer cell lines.
-
Antimicrobial Agents: Chloro-substituted quinolines have a long history as antimalarial and antibacterial agents. Novel derivatives of this compound could be explored for their efficacy against drug-resistant pathogens.
-
CNS-Active Agents: Some quinoline derivatives have shown activity in the central nervous system. The lipophilicity imparted by the chlorine atoms may facilitate blood-brain barrier penetration, making derivatives of this molecule interesting candidates for neurological drug discovery.
Materials Science
The quinoline ring system possesses interesting photophysical properties. Derivatives of this compound could be investigated for their potential use as fluorescent probes, organic light-emitting diode (OLED) materials, or sensors.
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate safety precautions. It is predicted to be a skin and eye irritant. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
This compound is a molecule of significant synthetic potential. While detailed experimental data on its properties are still emerging, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic pathway offers a clear and logical route to this valuable intermediate. The true potential of this compound will be unlocked through the creative endeavors of researchers who can harness its unique structural features to design and synthesize novel molecules with impactful applications in medicine and materials science.
References
Sources
Introduction: The Quinoline Scaffold and the Chloromethyl Handle
An In-Depth Technical Guide to the Reactivity of the Chloromethyl Group in Quinolines
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry.[1] This scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural alkaloids and synthetic drugs, including the renowned antimalarial chloroquine.[1][2][3] The unique electronic distribution and aromatic stability conferred by its bicyclic nature are fundamental to its widespread biological activity.[1]
When a chloromethyl group (-CH₂Cl) is appended to this core, particularly at the 2- or 4-positions, the resulting molecule is transformed into a highly versatile and reactive intermediate.[1][4] This guide provides an in-depth exploration of the chemical reactivity of this functional group, focusing on the mechanistic principles that govern its transformations and its application in the synthesis of complex molecules for research and drug development.
The Electronic Landscape: Why is the Chloromethyl Group so Reactive?
The reactivity of the chloromethyl group on a quinoline ring is analogous to that of a benzylic halide, but with unique modifications imposed by the heterocyclic nitrogen.[5][6] Several factors contribute to its enhanced reactivity compared to a standard primary alkyl halide.
-
Inductive Effect: The highly electronegative chlorine atom polarizes the C-Cl bond, rendering the methylene carbon atom electrophilic and susceptible to attack by nucleophiles.[7]
-
Resonance Stabilization (Sₙ1 Pathway): In reactions proceeding through a dissociative mechanism (Sₙ1), the departure of the chloride ion generates a carbocation. This quinolinyl-methyl carbocation is significantly stabilized by resonance, as the positive charge can be delocalized across the entire aromatic quinoline system. This stabilization lowers the activation energy for carbocation formation, making the Sₙ1 pathway more accessible than for simple primary alkyl halides.[8][9]
-
Transition State Stabilization (Sₙ2 Pathway): In concerted nucleophilic substitution reactions (Sₙ2), the transition state involves a pentacoordinate carbon.[10] The p-orbitals of the quinoline ring can overlap with the developing p-orbital on the methylene carbon in the transition state, delocalizing electron density and stabilizing it. This effect accelerates the rate of Sₙ2 reactions.[5]
The position of the chloromethyl group is critical. Groups at the 2- and 4-positions experience more profound electronic effects from the ring nitrogen, which can participate directly in resonance stabilization of intermediates and transition states.
Caption: Key factors governing the choice between Sₙ1 and Sₙ2 reaction pathways.
Dominant Reaction Pathway: Nucleophilic Substitution
The most prominent application of chloromethylquinolines is in nucleophilic substitution reactions, where the chloride acts as an excellent leaving group.[1] This allows for the facile attachment of a wide variety of nucleophiles to the quinoline core.[11]
The Sₙ2 Mechanism: A Workhorse Reaction
Given that the chloromethyl carbon is primary, the Sₙ2 pathway is highly favored under most conditions, especially with strong, non-bulky nucleophiles in polar aprotic solvents.[12][13] This reaction proceeds with an inversion of stereochemistry (though not relevant for the achiral -CH₂Cl group) in a single, concerted step.
Caption: A typical experimental workflow for an Sₙ2 reaction.
The Sₙ1 Mechanism: The Role of Resonance
While less common than Sₙ2, the Sₙ1 pathway can be accessed, particularly under conditions that favor carbocation formation:
-
Use of polar protic solvents (e.g., ethanol, water) that can solvate both the departing chloride ion and the carbocation intermediate.
-
Employing weak nucleophiles that are not strong enough to force an Sₙ2 reaction.
-
The presence of electron-donating groups on the quinoline ring, which further stabilize the carbocation.
The key to the viability of this pathway is the extensive resonance stabilization of the intermediate carbocation.
Caption: Resonance delocalization stabilizing the quinolinyl-methyl carbocation in an Sₙ1 pathway.
Table of Common Nucleophilic Transformations
The versatility of the chloromethyl group is best illustrated by the breadth of nucleophiles it can react with to form stable C-N, C-O, C-S, and C-C bonds.
| Nucleophile Type | Example Nucleophile | Base (if needed) | Typical Solvent | Resulting Functional Group |
| Amines | Morpholine, Aniline | K₂CO₃, Et₃N | Acetonitrile, DMF | Secondary/Tertiary Amine |
| Thiols | Thiophenol, Ethanethiol | K₂CO₃, NaH | DMF, THF | Thioether |
| Alcohols/Phenols | Phenol, Methanol | NaH, K₂CO₃ | THF, Acetone | Ether |
| Carbanions | Diethyl malonate | NaOEt, NaH | Ethanol, THF | C-C coupled product |
| Azides | Sodium Azide (NaN₃) | None | DMSO, DMF | Azide (precursor to amines) |
| Cyanides | Sodium Cyanide (NaCN) | None | DMSO | Nitrile |
Alternative Reactive Pathways
Beyond nucleophilic substitution, the chloromethyl group can participate in other important transformations.
Radical Reactions
Under initiation by UV light or a radical initiator (e.g., AIBN), the C-Cl bond can undergo homolytic cleavage to generate a quinolinyl-methyl radical.[14][15] This highly reactive intermediate can participate in radical chain reactions, such as hydrogen abstraction or addition to double bonds, offering a complementary method for functionalization, particularly for C-C bond formation.[14][16]
Umpolung (Polarity Inversion) Concepts
In its native state, the chloromethyl carbon is an electrophile. The concept of "Umpolung" involves reversing this polarity to make the carbon a nucleophile.[17][18] While direct umpolung is not typical, a chloromethylquinoline can be converted into an organometallic reagent (e.g., Grignard or organolithium, though challenging to prepare) or a phosphonium salt (for Wittig-type reactions). These derived reagents possess a nucleophilic methylene carbon, enabling reactions with electrophiles like aldehydes, ketones, or alkyl halides, dramatically expanding synthetic possibilities.[19]
Applications in Medicinal Chemistry and Drug Development
The ability to easily couple the quinoline core to diverse functional groups via the chloromethyl handle makes these compounds invaluable starting materials in drug discovery.[2][11][20] The introduced moieties can serve as key pharmacophoric elements, modulate physicochemical properties like solubility and lipophilicity, or act as linkers to connect the quinoline to other molecular fragments. Derivatives of chloromethylquinolines are explored as potential anticancer, anti-inflammatory, and antimicrobial agents.[4][21]
Experimental Protocols
The following protocols are generalized methodologies based on established procedures for nucleophilic substitution on activated heterocyclic systems.[12] Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for N-Alkylation with an Amine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(chloromethyl)quinoline hydrochloride (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile or N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2-0.5 M.
-
Reaction: Heat the mixture to 80°C (for acetonitrile) or a suitable temperature for DMF and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. If using DMF, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x). If using acetonitrile, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue via column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient).
Protocol 2: General Procedure for S-Alkylation with a Thiol
-
Setup: In a flame-dried, N₂-purged round-bottom flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Nucleophile Preparation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of the desired thiol (1.1 eq) in anhydrous THF. Stir for 20-30 minutes at 0°C to allow for the formation of the sodium thiolate.
-
Reaction: Add a solution of 2-(chloromethyl)quinoline (1.0 eq, free base form) in anhydrous THF to the thiolate suspension. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion
The chloromethyl group serves as a powerful synthetic handle on the quinoline scaffold, primarily leveraging its exceptional reactivity in nucleophilic substitution reactions. Its benzylic-like nature, enhanced by the electronic properties of the quinoline ring, allows for facile Sₙ2 reactions and makes Sₙ1 pathways accessible under appropriate conditions. This predictable and versatile reactivity profile secures the role of chloromethylquinolines as indispensable building blocks for researchers in organic synthesis, materials science, and particularly for drug development professionals aiming to construct novel and complex bioactive molecules.
References
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The Chemistry of Quinoline: Applications of 2-(Chloromethyl)quinoline HCl. (n.d.). Supra Sciences. [Link]
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El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(4), 334-342. [Link]
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Chemistry LibreTexts. (2014, August 7). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]
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The Organic Chemistry Tutor. (2020, July 20). Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. [Link]
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Fessenden, R. J., & Fessenden, J. S. (1963). Reactions of (Chloromethyl)alkylsilanes and Quinoline. The Journal of Organic Chemistry, 28(12), 3490-3493. [Link]
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Brainly. (2024, March 6). Explain why a primary benzylic halide shows higher reactivity by the SN1 mechanism than other primary alkyl. [Link]
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Quora. (2018, March 4). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? [Link]
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Pearson+. (n.d.). How does resonance influence the reactivity of benzylic halides in nucleophilic substitution reactions? [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloromethyl quinoline-2(1H)-one (4CMQ) isomer. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
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Chemistry Stack Exchange. (2024, September 11). SN2 nucleophilic substitution reaction push and pull transition state. [Link]
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Burckhalter, J. H., & Leib, R. I. (1961). Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions. The Journal of Organic Chemistry, 26(10), 4078-4083. [Link]
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Gerasimova, M. A., et al. (2018). Synthesis of quinolines from 3-formylchromone. Molecules, 23(9), 2206. [Link]
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Wikipedia. (n.d.). Umpolung. [Link]
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Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 18(4), 239-258. [Link]
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Ashenhurst, J. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. [Link]
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Colebatch, A. L., et al. (2019). Phosphaisonitrile umpolung - synthesis and reactivity of chloro aminophosphino carbynes. Dalton Transactions, 48(28), 10628-10641. [Link]
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Ghorai, S. (2020). Synthesis and Reactivity of Umpolung Reagents Through Transition Metal Catalysis. York University. [Link]
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Fessenden, R. J., & Fessenden, J. S. (1963). Reactions of (Chloromethyl)alkylsilanes and Quinoline. The Journal of Organic Chemistry, 28(12), 3490-3493. [Link]
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Talele, T. T. (2016). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 20(Suppl 1), S148-S173. [Link]
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Lumen Learning. (n.d.). Radical reactions in practice. Organic Chemistry II. [Link]
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Li, K., et al. (2023). Solvent-Induced Umpolung Reaction from Dioxygenation to C-S Coupling in Bis(2-phenylquinoline) Iridium(III) Thiolate Complexes. Inorganic Chemistry, 62(31), 12435-12445. [Link]
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Haws, E. J., & Humpries, J. H. (1973). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, 1099-1103. [Link]
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ResearchGate. (2018). Quinolones for applications in medicinal chemistry: Synthesis and structure. Targets in Heterocyclic Systems, Chapter 11, 260-297. [Link]
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Oliveri, V., & Vecchio, G. (2016). Glycoconjugates of Quinolines: Application in Medicinal Chemistry. Mini reviews in medicinal chemistry, 16(15), 1185–1194. [Link]
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Ashenhurst, J. (2013, July 30). Free Radical Reactions – Chlorination of Methane. Master Organic Chemistry. [Link]
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Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry. YouTube. [Link]
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The Emerging Therapeutic Potential of Substituted 8-Methylquinolines: A Technical Guide for Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs. Within this privileged heterocyclic family, substituted 8-methylquinolines are emerging as a versatile and promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, potential applications, and structure-activity relationships of substituted 8-methylquinolines. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics. This guide will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential of these compounds, supported by experimental insights and detailed protocols.
The 8-Methylquinoline Scaffold: A Privileged Framework in Medicinal Chemistry
The 8-methylquinoline core, a fusion of a benzene ring and a pyridine ring with a methyl group at the 8th position, offers a unique three-dimensional structure and electronic properties that make it an attractive starting point for drug design. The presence of the methyl group at the C8 position can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets, distinguishing it from other substituted quinolines.
Synthetic Strategies for Substituted 8-Methylquinolines
The functionalization of the 8-methylquinoline ring is crucial for modulating its biological activity. A common and effective strategy involves the synthesis of 2,4-dihalo-8-methylquinolines, which serve as versatile intermediates for introducing a variety of substituents through nucleophilic substitution reactions.
Experimental Protocol: Synthesis of 2,4-Dichloro-8-methylquinoline
This protocol describes a common method for the synthesis of the key intermediate, 2,4-dichloro-8-methylquinoline.
Materials:
-
4-Hydroxy-8-methyl-1,2-dihydroquinolin-2-one
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Dry benzene
-
Ice
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, a mixture of 4-hydroxy-8-methyl-1,2-dihydroquinolin-2-one (1 equivalent), phosphorus oxychloride (3 equivalents), and phosphorus pentachloride (2 equivalents) in dry benzene is prepared.
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
-
The resulting mixture is neutralized by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2,4-dichloro-8-methylquinoline.
The resulting 2,4-dichloro-8-methylquinoline can then be subjected to various nucleophilic substitution reactions to introduce functionalities at the C2 and C4 positions, leading to a diverse library of substituted 8-methylquinoline derivatives.
Anticancer Applications of Substituted 8-Methylquinolines
The quinoline scaffold is present in several clinically used anticancer drugs, and substituted 8-methylquinolines are being explored for their potential in this area. Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Cytotoxicity against Cancer Cell Lines
Several studies have demonstrated the cytotoxic effects of substituted quinolines against various cancer cell lines. While extensive data on a wide range of substituted 8-methylquinolines is still emerging, preliminary studies on related compounds show promise. For instance, certain 2-arylquinoline derivatives have displayed selective cytotoxicity against cervical and prostate cancer cell lines.[1]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline 13 | HeLa (Cervical) | 8.3 | [1] |
| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [1] |
| Quinoline 12 | PC3 (Prostate) | 31.37 | [1] |
| Quinoline 11 | PC3 (Prostate) | 34.34 | [1] |
Table 1: In Vitro Cytotoxicity of Selected Quinoline Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2]
Materials:
-
Human cancer cell lines (e.g., HeLa, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted 8-methylquinoline compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the substituted 8-methylquinoline compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Insights
For quinoline derivatives, the nature and position of substituents significantly influence their anticancer activity. Studies on 4-anilinoquinolines have shown that substitutions on the aniline ring and the quinoline core are crucial for their antiproliferative effects.[3] Further SAR studies on a focused library of substituted 8-methylquinolines are necessary to delineate the key structural features required for potent and selective anticancer activity.
Antimicrobial Potential of Substituted 8-Methylquinolines
The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. Quinoline-based compounds, such as the fluoroquinolones, are well-established antibacterial agents. Substituted 8-methylquinolines represent a promising avenue for the discovery of new antimicrobial drugs.
Activity against Bacterial and Fungal Pathogens
Derivatives of 8-hydroxyquinoline have demonstrated significant antimicrobial activity. For example, 5,7-dichloro-8-hydroxy-2-methylquinoline has shown potent inhibitory activity against Mycobacterium tuberculosis and Staphylococcus aureus.[4]
| Compound | Microorganism | MIC (µM) | Reference |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 | [4] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. smegmatis | 1.56 | [4] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MSSA | 2.2 | [4] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | 1.1 | [4] |
| 8-O-prenyl derivative of 8-hydroxyquinoline | MRSA | 12.5 | [4] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Selected 8-Hydroxyquinoline Derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Substituted 8-methylquinoline compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the substituted 8-methylquinoline compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
For 8-hydroxyquinoline derivatives, the presence of the hydroxyl group at the 8-position is often crucial for antimicrobial activity.[4] Halogenation at the C5 and C7 positions can also enhance activity. The exploration of various substituents on the 8-methylquinoline scaffold is a promising strategy to identify novel antimicrobial agents.
Anti-inflammatory Properties of Substituted 8-Methylquinolines
Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have been investigated for their anti-inflammatory effects, often through the modulation of key inflammatory pathways.
Inhibition of Inflammatory Mediators
One of the key mechanisms of anti-inflammatory action is the inhibition of nitric oxide (NO) production by activated macrophages.
Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][8][9]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Substituted 8-methylquinoline compounds
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the substituted 8-methylquinoline compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatants.
-
Determine the nitrite concentration in the supernatants using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Potential Mechanisms of Action and SAR
The anti-inflammatory effects of quinoline derivatives can be mediated through the inhibition of signaling pathways such as NF-κB and MAPK.[10] Structure-activity relationship studies on quinoline-based anti-inflammatory agents have shown that the nature and position of substituents are critical for their activity.[11] Further investigation into how different substitutions on the 8-methylquinoline ring affect these pathways will be crucial for developing potent anti-inflammatory drugs.
Neuroprotective Potential of Substituted 8-Methylquinolines
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Quinoline derivatives have shown promise as neuroprotective agents through various mechanisms, including antioxidant activity and metal chelation.[7]
Protection Against Oxidative Stress in Neuronal Cells
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. The ability of compounds to protect neuronal cells from oxidative insults is a key indicator of their neuroprotective potential.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model to study neuroprotective effects against oxidative stress.[12][13][14]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂))
-
Substituted 8-methylquinoline compounds
-
MTT solution
-
96-well plates
-
Microplate reader
Procedure:
-
Differentiate SH-SY5Y cells to a neuronal phenotype, if required for the specific study.
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the substituted 8-methylquinoline compounds for a specified period.
-
Induce oxidative stress by exposing the cells to a neurotoxin like H₂O₂ for a defined duration.
-
Assess cell viability using the MTT assay as described in the anticancer section.
-
Calculate the percentage of neuroprotection conferred by the compounds.
Plausible Mechanisms and SAR
The neuroprotective effects of 8-aminoquinoline derivatives have been linked to the modulation of signaling pathways like the SIRT1/3-FOXO3a axis.[15] The metal-chelating properties of some quinoline derivatives can also contribute to their neuroprotective effects by reducing metal-induced oxidative stress.[16] The impact of substitutions on the 8-methylquinoline core on these mechanisms is an important area for future research to develop effective neuroprotective agents.
Conclusion and Future Directions
Substituted 8-methylquinolines represent a promising and versatile scaffold for the development of novel therapeutic agents. Their synthetic accessibility allows for the creation of diverse chemical libraries for screening against a wide range of biological targets. While research into the specific biological activities of substituted 8-methylquinolines is still in its early stages compared to their 8-hydroxyquinoline counterparts, the initial findings and the broader success of the quinoline scaffold in medicinal chemistry provide a strong rationale for their continued investigation.
Future research should focus on:
-
Systematic SAR studies: The synthesis and biological evaluation of a broad range of substituted 8-methylquinolines are needed to establish clear structure-activity relationships for each therapeutic area.
-
Mechanistic studies: Elucidating the precise molecular mechanisms of action for the most promising compounds will be crucial for their further development.
-
In vivo studies: Promising candidates identified in in vitro assays should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety.
By leveraging the unique properties of the 8-methylquinoline scaffold and applying rigorous medicinal chemistry principles, the scientific community can unlock the full therapeutic potential of this exciting class of compounds.
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The Synthetic Keystone: A Technical Guide to 3-Chloromethyl-2,7-dichloro-8-methylquinoline for Advanced Drug Discovery
This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the strategic synthesis and application of 3-Chloromethyl-2,7-dichloro-8-methylquinoline . This highly functionalized quinoline derivative is a potent and versatile building block, pivotal in the construction of novel molecular architectures with significant therapeutic potential, particularly in the realm of neuroscience. This guide will elucidate the synthetic pathway to this key intermediate, detail its reactivity, and provide actionable protocols for its utilization in the synthesis of advanced chemical entities.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline motif is a cornerstone in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] Its rigid, bicyclic aromatic structure provides a unique scaffold for the precise spatial arrangement of pharmacophoric groups, enabling high-affinity interactions with biological targets. Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities.[1][2] The strategic introduction of various substituents onto the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a highly sought-after scaffold in modern drug discovery.
Synthesis of the Keystone Building Block: this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The pathway commences with the construction of the quinoline core via a Vilsmeier-Haack reaction, followed by reduction and subsequent chlorination.
Step 1: Vilsmeier-Haack Cyclization to 2,7-Dichloro-8-methylquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and can be effectively employed for the cyclization of acetanilides to form 2-chloro-3-formylquinolines.[3][4][] The causality behind this choice lies in its efficiency and the direct installation of the formyl group at the 3-position, which is crucial for subsequent transformations.
Experimental Protocol:
-
Reagent Preparation (Vilsmeier Reagent): In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.5 eq.) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3.5 eq.) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at 0-5 °C to form the Vilsmeier reagent.
-
Reaction: To the freshly prepared Vilsmeier reagent, add 2,7-dichloro-8-methylacetanilide (1.0 eq.) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8. The precipitated solid is then filtered, washed with cold water, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford pure 2,7-dichloro-8-methylquinoline-3-carbaldehyde.
Step 2: Reduction of the Formyl Group to 2,7-Dichloro-8-methylquinolin-3-yl)methanol
The selective reduction of the aldehyde to a primary alcohol is a critical step. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for carbonyl groups over other reducible functionalities that might be present on the quinoline ring.[2][6]
Experimental Protocol:
-
Reaction: In a round-bottom flask, dissolve 2,7-dichloro-8-methylquinoline-3-carbaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol. Cool the solution to 0-5 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise to the stirred solution. The reaction is typically exothermic and should be controlled.
-
Monitoring and Work-up: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC. Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.
-
Isolation: Remove the organic solvent under reduced pressure. The resulting aqueous layer is then extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield (2,7-dichloro-8-methylquinolin-3-yl)methanol. This product is often of sufficient purity for the next step without further purification.
Step 3: Chlorination to this compound
The final step involves the conversion of the primary alcohol to the corresponding chloromethyl derivative. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it provides the desired product in high yield and the byproducts (SO₂ and HCl) are gaseous, which simplifies the purification process.[2]
Experimental Protocol:
-
Reaction: In a fume hood, dissolve (2,7-dichloro-8-methylquinolin-3-yl)methanol (1.0 eq.) in a dry, inert solvent such as dichloromethane or chloroform. Cool the solution to 0-5 °C in an ice bath. Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise to the stirred solution. A catalytic amount of DMF can be added to facilitate the reaction.
-
Monitoring and Work-up: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Isolation and Purification: Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a stable solid.
Summary of Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₈Cl₃N |
| Molecular Weight | 260.55 g/mol |
| CAS Number | 948292-24-8[7] |
| Appearance | Off-white to pale yellow solid |
Application as a Synthetic Building Block: Nucleophilic Substitution Reactions
The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. The chloromethyl group at the 3-position is a potent electrophilic site, readily undergoing displacement by a wide range of nucleophiles. This allows for the facile introduction of diverse functionalities, leading to the creation of extensive compound libraries for biological screening.
General Protocol for Nucleophilic Substitution:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired nucleophile (1.1-1.5 eq.) in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Diagram of Synthetic Utility:
Caption: Versatility of this compound.
Significance in Drug Discovery: Towards Novel Antidepressants
A significant application of this building block is in the synthesis of novel compounds with potential antidepressant activity. The resulting aminomethylquinoline derivatives have shown promise in this therapeutic area.[2] The rationale for this application stems from the ability to systematically modify the amine substituent, allowing for the exploration of structure-activity relationships (SAR) and the optimization of interactions with key neurological targets.
Workflow for Antidepressant Candidate Synthesis:
Caption: Drug discovery workflow utilizing the quinoline building block.
The exploration of compounds derived from this compound is a promising avenue for the development of next-generation antidepressants with potentially novel mechanisms of action and improved side-effect profiles.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in drug discovery. Its synthesis, while multi-stepped, is achievable through well-established and reliable chemical transformations. The true value of this building block is realized in its application for the rapid generation of diverse chemical libraries through nucleophilic substitution reactions. The demonstrated potential of the resulting compounds as antidepressant agents underscores the importance of this quinoline derivative in the ongoing search for new and effective therapeutics for central nervous system disorders. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this powerful synthetic tool in their drug discovery endeavors.
References
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MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(9), 659-667. Retrieved from [Link]
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PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113648. Retrieved from [Link]
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Chemsigma. (n.d.). 1017403-83-6 2,7-DICHLORO-8-METHYLQUINOLINE-3-METHANOL. Retrieved from [Link]
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PubMed. (2019). Multi-modal antidepressant-like action of 6- and 7-chloro-2-aminodihydroquinazolines in the mouse tail suspension test. Psychopharmacology (Berl), 236(5), 1635-1647. Retrieved from [Link]
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PubMed Central. (2011). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o893. Retrieved from [Link]
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Pakistan Council of Scientific and Industrial Research. (1958). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research, 1(2), 141-144. Retrieved from [Link]
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MDPI. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Molecules, 28(5), 2146. Retrieved from [Link]
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International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. Retrieved from [Link]
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ResearchGate. (2014). One-step synthesis of ethyl 2-(chloromethyl)quinoline-3-carboxylate (8). Retrieved from [Link]
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ResearchGate. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. Retrieved from [Link]
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The Multifaceted Biological Activities of Dichlorinated Quinoline Derivatives: A Technical Guide for Researchers
Abstract
The quinoline scaffold, a fused bicyclic heterocycle, is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of biological activities. Among these, dichlorinated quinoline derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. The strategic placement of two chlorine atoms on the quinoline ring system profoundly influences the physicochemical properties and biological reactivity of these molecules, leading to potent anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective effects. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of dichlorinated quinoline derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile class of compounds.
Introduction: The Quinoline Scaffold and the Impact of Dichlorination
Quinoline, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[1] Its derivatives are found in numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological properties.[2] The introduction of chlorine atoms into the quinoline nucleus significantly modulates its electronic and lipophilic character, thereby influencing its interaction with biological targets. Dichlorination, in particular, can enhance the potency and selectivity of these derivatives, making them attractive candidates for therapeutic development. The positions of the chlorine atoms on the quinoline ring are critical in determining the specific biological activity, a key aspect of the structure-activity relationship (SAR) that will be explored throughout this guide.
Anticancer Activity: Targeting the Hallmarks of Cancer
Dichlorinated quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms that are fundamental to cancer cell proliferation, survival, and metastasis.[1][3]
Mechanisms of Anticancer Action
The anticancer effects of dichlorinated quinolines are multifaceted and include the induction of cell cycle arrest and apoptosis, as well as the inhibition of angiogenesis.[3]
-
Cell Cycle Arrest and Apoptosis: Many dichlorinated quinoline derivatives exert their cytotoxic effects by disrupting the normal progression of the cell cycle, often leading to apoptosis (programmed cell death). They can interfere with key regulatory proteins of the cell cycle, leading to arrest at different phases, such as G2/M.[4] This disruption of cell cycle checkpoints ultimately triggers the apoptotic cascade.
-
Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Some dichlorinated quinoline derivatives have been shown to inhibit vascular endothelial growth factor (VEGF), a key signaling protein that promotes angiogenesis.[5] By blocking VEGF signaling, these compounds can effectively starve tumors of their blood supply, thereby inhibiting their growth.
Signaling Pathway of Apoptosis Induction by Dichlorinated Quinoline Derivatives
Caption: Intrinsic apoptosis pathway activated by dichlorinated quinolines.
Quantitative Data on Anticancer Activity
The anticancer potency of dichlorinated quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12e (Quinoline-Chalcone) | MGC-803 (Gastric) | 1.38 | [4] |
| HCT-116 (Colon) | 5.34 | [4] | |
| MCF-7 (Breast) | 5.21 | [4] | |
| 4-(2-amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-(4H)-yl)benzenesulfonamide | MCF-7 (Breast) | Comparable to Doxorubicin | [6] |
| Quinoline-2-carboxylic acid | MCF-7 (Breast) | Significant Growth Inhibition | [7] |
| HeLa (Cervical) | Significant Cytotoxicity | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8][9]
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the dichlorinated quinoline derivatives in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).[10]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[10]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents. Dichlorinated quinoline derivatives have shown promising activity against a range of bacteria and fungi.[12][13]
Mechanism of Antimicrobial Action
The antimicrobial mechanism of dichlorinated quinolines is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes. One potential target is peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis.[13] By inhibiting PDF, these compounds can disrupt bacterial growth and proliferation.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of dichlorinated quinoline derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6c (Quinoline-2-one) | MRSA (ATCC 33591) | 0.75 | [12] |
| VRE (ATCC 700802) | 0.75 | [12] | |
| MRSE (RP62A) | 2.50 | [12] | |
| Compound 6 (Quinoline derivative) | Bacillus cereus | 3.12 - 50 | [13] |
| Staphylococcus aureus | 3.12 - 50 | [13] | |
| Pseudomonas aeruginosa | 3.12 - 50 | [13] | |
| Escherichia coli | 3.12 - 50 | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14][15]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Compound Dilution: Prepare a serial two-fold dilution of the dichlorinated quinoline derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard) to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Antimalarial Activity: A Legacy of Quinoline-Based Drugs
Quinoline derivatives, most notably chloroquine, have a long history in the fight against malaria.[16][17] Dichlorinated quinolines represent a continuation of this legacy, with potential to overcome the challenge of drug resistance.
Mechanism of Antimalarial Action
The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the malaria parasite.[16][18][19] The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. To detoxify this heme, the parasite polymerizes it into an inert crystalline substance called hemozoin. Dichlorinated quinoline derivatives can accumulate in the acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[16][18]
Mechanism of Hemozoin Inhibition
Caption: Inhibition of hemozoin formation by dichlorinated quinolines.
Quantitative Data on Antimalarial Activity
The in vitro antimalarial activity is expressed as the concentration of the compound that inhibits parasite growth by 50% (IC50).
| Derivative | Plasmodium falciparum Strain | IC50 (nM) | Reference |
| 4,7-dichloroquinoline | CQ-sensitive | 6.7 | [20] |
| CQ-resistant | 8.5 | [20] | |
| Chloroquine | CQ-sensitive | 23 | [20] |
| CQ-resistant | 27.5 | [20] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key factor in the pathogenesis of many diseases. Dichlorinated quinoline derivatives have shown potential as anti-inflammatory agents by targeting key inflammatory mediators.[21][22]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds can be attributed to the inhibition of enzymes such as cyclooxygenase (COX) and the suppression of pro-inflammatory cytokine production.[20][22] Some derivatives have shown selective inhibition of COX-2, which is an important target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[20] Additionally, they can inhibit the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[21]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory activity can be assessed by measuring the inhibition of inflammatory enzymes or the reduction of inflammatory markers.
| Derivative | Target/Assay | Inhibition | Reference |
| Compound 12c | COX-2 | IC50 = 0.1 µM | [20] |
| Compound 14a | COX-2 | IC50 = 0.11 µM | [20] |
| Compound 14b | COX-2 | IC50 = 0.11 µM | [20] |
| Compound 6d (hydrochloride salt) | LPS-induced TNF-α and IL-6 production in RAW264.7 macrophages | Significant inhibition | [21] |
Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases
Recent studies have suggested a potential role for quinoline derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[23][24]
Mechanism of Neuroprotective Action
In the context of Alzheimer's disease, some dichlorinated quinoline derivatives have been shown to modulate the metabolism of the amyloid precursor protein (APP), potentially reducing the production of toxic amyloid-beta (Aβ) peptides.[25] For Parkinson's disease, certain derivatives have demonstrated the ability to protect dopaminergic neurons from degeneration.[23][26] The antioxidant and anticholinesterase properties of some derivatives may also contribute to their neuroprotective effects.[27]
Synthesis of Dichlorinated Quinoline Derivatives
Several synthetic methods are employed to prepare dichlorinated quinoline derivatives. Common strategies include the Skraup synthesis, Doebner-von Miller reaction, Combes synthesis, and Friedländer annulation.[28][29] The choice of synthetic route depends on the desired substitution pattern of the quinoline ring. For instance, 4,7-dichloroquinoline, a key intermediate for the synthesis of chloroquine, can be prepared in a three-step sequence starting from m-chloroaniline and diethyl oxalacetate.[30]
General Synthetic Scheme for Dichlorinated Quinolines
Caption: A generalized synthetic approach to dichlorinated quinolines.
Conclusion and Future Perspectives
Dichlorinated quinoline derivatives represent a versatile and highly promising class of compounds with a remarkable range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective agents underscores their potential for the development of novel therapeutics to address significant unmet medical needs. The structure-activity relationships of these compounds are complex, with the position of the chlorine atoms playing a crucial role in determining their biological targets and potency.
Future research in this field should focus on several key areas. A deeper understanding of the precise molecular mechanisms underlying the diverse biological activities of dichlorinated quinolines is essential for rational drug design and optimization. The exploration of novel synthetic methodologies will enable the creation of more diverse and complex derivatives with improved pharmacological profiles. Furthermore, in vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and toxicological properties of these compounds. The continued investigation of dichlorinated quinoline derivatives holds great promise for the discovery of next-generation drugs to combat a wide range of human diseases.
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Literature review of 3-Chloromethyl-2,7-dichloro-8-methylquinoline analogs
An In-Depth Technical Guide to 3-Chloromethyl-2,7-dichloro-8-methylquinoline Analogs: Synthesis, Biological Activity, and Therapeutic Prospects
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide provides a comprehensive technical review of a specific, highly functionalized subclass: this compound and its analogs. We delve into the synthetic strategies for accessing this core, analyze its potent biological activities, with a primary focus on anticancer and antiviral applications, and dissect the underlying mechanisms of action. Through a detailed examination of structure-activity relationships (SAR), this document aims to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights required to innovate within this promising chemical space.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline, a heterocyclic aromatic compound composed of fused benzene and pyridine rings, is a "privileged structure" in drug discovery.[2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] The versatility of the quinoline ring allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological profiles to achieve desired therapeutic effects.[4]
Many quinoline-based drugs exert their effects through diverse mechanisms, such as DNA intercalation, inhibition of key enzymes like topoisomerases and kinases, disruption of tubulin polymerization, and modulation of critical signaling pathways.[5][6][7] Marketed anticancer drugs, including camptothecin analogs, and numerous compounds in clinical development feature the quinoline core, underscoring its continued relevance.[7][8]
The specific scaffold, this compound, presents a unique combination of reactive and modulating groups. The chloromethyl group at the 3-position can act as an electrophilic handle for covalent modification of biological targets, while the dichloro and methyl substitutions at the 2, 7, and 8 positions significantly influence the molecule's electronics, lipophilicity, and steric profile, thereby modulating its interaction with target proteins.
Synthesis and Chemical Characterization
The synthesis of highly substituted quinolines like the this compound core often requires multi-step sequences. While classical methods like the Skraup or Friedländer synthesis provide general access to the quinoline ring system, the introduction of specific substituents in a controlled manner necessitates more tailored approaches.[7]
A plausible synthetic strategy involves the construction of a pre-functionalized quinoline core followed by targeted modifications. For instance, starting with a 2,8-dimethylquinolin-4-ol derivative, a series of chlorination reactions using reagents like phosphorus oxychloride (POCl₃) can introduce the chloro groups at positions 2 and 7. The 3-chloromethyl group can be installed via radical chlorination of a 3-methyl precursor or through other chloromethylation methodologies.
Experimental Protocol: General Synthesis of a Dichloro-methylquinoline Core
This protocol outlines a representative synthesis for a dichlorinated quinoline, which serves as a precursor to the target compound class.
Step 1: Synthesis of 2,8-Dimethyl-4-chloroquinoline
-
To a stirred solution of 2,8-dimethylquinolin-4-ol (1 eq.) in a round-bottom flask, add phosphorus oxychloride (POCl₃) (5-10 eq.).
-
Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,8-dimethyl-4-chloroquinoline.
Step 2: Chlorination of the Quinoline Ring
-
Dissolve the product from Step 1 in a suitable solvent like carbon tetrachloride (CCl₄) or chlorobenzene.[9]
-
Introduce a radical initiator (e.g., AIBN) or use UV light while bubbling chlorine gas through the solution, or alternatively, use N-chlorosuccinimide (NCS) under acidic conditions.[10]
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor for the formation of the desired di- and tri-chlorinated products.[9]
-
After the reaction, evaporate the solvent and purify the resulting mixture of chlorinated isomers using column chromatography or recrystallization to isolate the desired 2,7-dichloro-8-methylquinoline precursors.
Biological Activities and Therapeutic Potential
Quinoline derivatives are renowned for their potent anticancer and antiviral activities.[1][11] The specific substitutions on the this compound scaffold suggest a high potential for strong biological effects.
Anticancer Activity
The anticancer potential of quinoline compounds is well-documented, with mechanisms including cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration.[1][5] Halogenated quinolines, in particular, often exhibit enhanced cytotoxic activity.
-
Mechanism of Action: Many quinoline analogs function as inhibitors of crucial cellular enzymes.
-
Topoisomerase Inhibition: By intercalating with DNA, they can stabilize the DNA-topoisomerase complex, leading to double-strand breaks and apoptosis.[6]
-
Kinase Inhibition: They can target various protein kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Pim-1 kinase, which are critical for tumor growth and proliferation.[6][8]
-
Apoptosis Induction: Certain derivatives can trigger programmed cell death by activating p53 transcriptional activity or through the mitochondrial death pathway.[12][13] For example, some analogs cause G2/M phase cell cycle arrest.[13]
-
-
Structure-Activity Relationship (SAR): The substitution pattern is critical for anticancer potency. For instance, studies on related quinolines have shown that large, bulky alkoxy substituents at position-7 can be beneficial for antiproliferative activity.[12] The presence of chloro groups, as in the target scaffold, often enhances cytotoxicity. A novel quinoline derivative, 91b1, showed a more potent anticancer effect than the chemotherapy drug cisplatin in certain cancer cell lines.[14]
Antiviral Activity
The quinoline core is present in several established antiviral agents.[11] Derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Dengue, Zika, and Coronaviruses.[3][11][15]
-
Mechanism of Action: The mechanisms of antiviral action are diverse.
-
Entry Inhibition: Chloroquine, a well-known quinoline, is thought to inhibit viral entry by raising the pH of endosomes, which prevents the fusion of viral and cellular membranes.[15]
-
Enzyme Inhibition: Some quinoline analogs act as allosteric inhibitors of HIV-1 integrase, preventing the integration of viral DNA into the host genome.[16]
-
Replication Inhibition: Other derivatives have been shown to inhibit viral RNA transcription and replication.[17]
-
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents. A systematic analysis of SAR provides a roadmap for designing more potent and selective compounds.
| Position | Substituent | General Impact on Activity | Rationale / Example |
| 2 | -Cl | Often enhances cytotoxicity and modulates enzyme binding. | The electron-withdrawing nature of chlorine can alter the electronic properties of the heterocyclic ring system, influencing interactions with biological targets. |
| 3 | -CH₂Cl | Potential for covalent inhibition; can significantly increase reactivity and potency. | This electrophilic group can form a covalent bond with nucleophilic residues (e.g., cysteine) in the active site of target enzymes, leading to irreversible inhibition. |
| 4 | - (Varies) | An amino side chain at this position often facilitates antiproliferative activity.[12] | The length and nature of the side chain can be optimized for target binding and improving pharmacokinetic properties. |
| 7 | -Cl | Generally increases lipophilicity and potency. | Halogenation at this position is a common strategy to enhance membrane permeability and binding affinity. Studies show bulky groups here can be beneficial.[12] |
| 8 | -CH₃ | Modulates steric and electronic properties; can influence selectivity. | The methyl group can provide favorable steric interactions within a binding pocket or block metabolic degradation at this position. |
Key Signaling Pathways and Mechanisms
A common mechanism for quinoline-based anticancer agents is the induction of apoptosis through the p53 tumor suppressor pathway. Upon cellular stress, such as DNA damage induced by a quinoline derivative, p53 is activated. Activated p53 then acts as a transcription factor, upregulating pro-apoptotic proteins like Bax, which in turn trigger the mitochondrial pathway of apoptosis, leading to cell death.
Standard Biological Evaluation Protocol
To assess the anticancer potential of newly synthesized analogs, a standard in vitro cytotoxicity assay is employed. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.
Protocol: In Vitro Cytotoxicity Evaluation using MTS Assay
-
Cell Seeding: Plate human cancer cells (e.g., NCI-H460, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.[18]
-
Compound Treatment: Prepare serial dilutions of the test quinoline analogs in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37 °C. The MTS is bioreduced by viable cells into a formazan product that is soluble in the culture medium.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Future Perspectives and Conclusion
The this compound scaffold represents a highly promising, albeit underexplored, area for the development of novel therapeutics. The combination of multiple halogen substituents with a reactive chloromethyl group provides a unique platform for creating potent and potentially covalent inhibitors.
Future Directions:
-
Lead Optimization: Systematic modification of each position of the quinoline ring is necessary to build a comprehensive SAR and optimize for potency, selectivity, and pharmacokinetic properties (ADME).
-
Target Identification: Unbiased screening approaches can help identify the specific molecular targets of the most active analogs, moving beyond the known targets of general quinolines.
-
Exploration of New Therapeutic Areas: While the focus has been on anticancer and antiviral applications, the potent bioactivity of these compounds warrants investigation into other areas, such as antibacterial or antifungal therapies.
-
Overcoming Challenges: Key challenges, such as poor bioavailability and potential off-target toxicity, must be addressed through medicinal chemistry efforts, including the development of prodrug strategies or formulation improvements.[5]
References
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Safety and handling of chlorinated quinoline compounds
An In-depth Technical Guide to the Safe Handling of Chlorinated Quinoline Compounds
Foreword for the Modern Researcher
Chlorinated quinolines represent a class of heterocyclic compounds that are foundational to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Their utility as versatile chemical intermediates is well-established; however, this utility is counterbalanced by significant toxicological risks. As Senior Application Scientists, our experience dictates that true innovation in drug development and chemical research cannot be divorced from an unwavering commitment to safety. This guide is crafted not as a mere checklist of rules, but as a deep dive into the causality behind safety protocols. It is designed for the discerning researcher who understands that a profound knowledge of a compound's hazards is the first and most critical step in its masterful application. We will explore the "why" behind each handling procedure, empowering you to build self-validating and inherently safe experimental systems.
Toxicological Profile and Hazard Assessment: Understanding the Intrinsic Risk
Quinoline and its chlorinated derivatives are classified as hazardous substances, with risks spanning acute toxicity to long-term carcinogenic and mutagenic effects.[1][2] A comprehensive understanding of these hazards is non-negotiable for anyone handling these compounds.
Health Hazards Overview
Exposure can occur via inhalation, skin absorption, and ingestion, with the primary health effects being:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[2] High exposure can lead to headaches, dizziness, and nausea.[1] The oral LD50 in rats is 331 mg/kg, and the dermal LD50 in rabbits is 540 mg/kg, indicating significant toxicity.[3]
-
Skin and Eye Irritation: Direct contact can cause serious irritation and burns to the skin and eyes, with the potential for lasting eye damage.[1][4]
-
Carcinogenicity and Mutagenicity: Quinoline is suspected of causing genetic defects and may cause cancer.[2][5] It is classified as a Group 1B carcinogen (potent carcinogen to humans) and a Category 2 mutagen.[5] Animal studies have shown a significant increase in liver cancer.[1][5]
-
Organ Damage: The liver is a primary target organ for quinoline toxicity.[1] Certain quinoline derivatives have also been associated with central nervous system (CNS) toxicity, leading to neuronal degeneration in some cases.[6]
Mechanism of Toxicity: The "Why" Behind the Hazard
The toxicity of quinoline is linked to its metabolic activation. The cytochrome P-450 enzyme system in the liver metabolizes quinoline into reactive intermediates, such as 2,3- or 3,4-epoxy derivatives.[5] These electrophilic epoxides can then form adducts with DNA, leading to mutations and initiating carcinogenesis.[5] This mechanism underscores why minimizing exposure is critical, as even low-level chronic contact can contribute to the accumulation of genetic damage.
Regulatory Classification and Exposure Limits
To quantify and regulate the risk, various agencies have established classifications and exposure limits.
| Hazard Classification | NJDOH | NFPA 704 | GHS/CLP |
| Health | 3 (Serious) | 3 (Serious) | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, Muta. 2, Carc. 1B[2] |
| Flammability | 2 (Moderate) | 2 (Moderate) | Combustible Liquid[1][3] |
| Reactivity/Instability | 0 (Minimal) | 0 (Normally Stable) | N/A |
| Data sourced from NJDOH and NFPA fact sheets.[1][7] |
Occupational Exposure Limits (OELs) provide a quantitative guideline for permissible airborne concentrations.
| Organization | Limit | Timeframe |
| AIHA (WEEL) | 0.001 ppm | 8-hour TWA |
| Poland (MAC) | 0.6 mg/m³ | TWA |
| Data sourced from AIHA and a study on OELs.[1][5] |
It is crucial to remember that for carcinogens, there may be no safe level of exposure, and all contact should be reduced to the lowest possible level.[1]
The Hierarchy of Controls: A Systematic Approach to Safety
Effective safety management relies on a multi-layered strategy known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is a failure of this fundamental principle.
Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.
-
Elimination/Substitution: The most effective control is to avoid using chlorinated quinolines if a less hazardous alternative exists that meets the scientific requirements.
-
Engineering Controls: These are physical changes to the workspace that isolate researchers from the hazard. For chlorinated quinolines, the mandatory engineering control is a certified chemical fume hood.[4] General laboratory ventilation is insufficient.[8]
-
Administrative Controls: These are procedural changes. Examples include developing Standard Operating Procedures (SOPs), restricting access to authorized personnel, and providing comprehensive training on the specific hazards.[8]
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It is used in conjunction with, not in place of, other controls.
Standard Operating Procedures for Safe Handling
Personal Protective Equipment (PPE)
The correct selection and use of PPE are critical. All PPE must be inspected before use and removed carefully to avoid contaminating the user.[9][10]
| PPE Category | Specification | Standard (Example) | Rationale & Causality |
| Eye/Face Protection | Tightly fitting chemical safety goggles and a full-face shield.[9][11][12] | EN 166 or ANSI Z87.1 | Protects against splashes and irritating vapors. A face shield protects the entire face from larger volume splashes.[13] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton).[2][9] Avoid natural rubber/latex.[13] | EN 374 | Chlorinated compounds can permeate many common glove materials. Butyl rubber or Viton offer superior resistance. Double-gloving is recommended. |
| Body Protection | A chemical-resistant apron or a complete suit over a flame-resistant lab coat with full-length sleeves.[9][13] | N/A | Prevents skin contact from spills and splashes. Ensures no skin is exposed between the glove and sleeve. |
| Respiratory Protection | Required if there is a risk of inhalation (e.g., outside a fume hood, during a large spill). Use a NIOSH-approved respirator with organic vapor cartridges (e.g., type ABEK).[4][9] | NIOSH or EN 14387 | Protects against inhaling toxic and carcinogenic vapors. Engineering controls (fume hood) are the primary method to prevent inhalation.[1] |
General Handling and Storage
-
Handling: All manipulations of chlorinated quinolines (weighing, transfers, reactions) must be conducted within a certified chemical fume hood.[4] Use a designated area to prevent cross-contamination.
-
Storage: Store in tightly closed, properly labeled containers in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[3][4] The storage area should be designated for toxic and carcinogenic compounds. Quinoline itself turns brown upon exposure to light and is hygroscopic, absorbing moisture from the air.[7][14]
-
Incompatibilities: Keep away from strong oxidizing agents such as hydrogen peroxide and perchromates, with which it can react violently or explosively.[1][4]
Experimental Workflow: Synthesis of Dichloroquinolines
This section provides a generalized, safety-integrated protocol for a multi-step synthesis of a dichloroquinoline, a common task in medicinal chemistry.
Caption: A typical multi-step workflow for synthesizing dichloroquinoline intermediates.
Protocol: Synthesis of 4,7-dichloroquinoline (Illustrative Example)
This protocol is adapted from established procedures and integrates critical safety checkpoints.[15]
Pre-Synthesis Safety Briefing:
-
Confirm the chemical fume hood has a valid certification.
-
Ensure an appropriate fire extinguisher (dry chemical, CO2, or foam) is accessible.[1]
-
Locate the nearest safety shower and eyewash station.[3]
-
Prepare a dedicated halogenated waste container.[16]
-
Don all required PPE as specified in the table above.
Step 1: Condensation
-
Causality: This step forms the backbone of the quinoline ring system.
-
In a fume hood, charge a round-bottom flask with 3-chloroaniline and an acrylic acid derivative.
-
SAFETY: Both reagents can be irritants; avoid inhalation and skin contact.
-
Heat the reaction mixture as specified by the literature procedure, using a heating mantle and stir bar. Monitor the reaction via TLC.
Step 2: Cyclization with Polyphosphoric Acid (PPA)
-
Causality: PPA is a strong dehydrating agent that catalyzes the intramolecular cyclization to form the tetrahydroquinoline ring.
-
SAFETY: PPA is highly corrosive. Handle with extreme care. The reaction is often exothermic.
-
In a separate flask, heat PPA to ~100°C.[15]
-
Slowly add the product from Step 1 to the hot PPA with vigorous stirring.
-
Heat the mixture to complete the reaction (~140°C).[15]
Step 3: Chlorination with Phosphorus Oxychloride (POCl₃)
-
Causality: POCl₃ replaces the ketone at the 4-position with a chlorine atom, forming the final dichloroquinoline.
-
SAFETY: POCl₃ is extremely corrosive and reacts violently with water, releasing HCl gas. This step MUST be performed in a clean, dry flask under an inert atmosphere (e.g., Argon or Nitrogen) in an efficient fume hood.
-
Cool the reaction mixture from Step 2 and carefully add phosphorus oxychloride.
-
Heat the reaction mixture (e.g., 85°C) for several hours until the reaction is complete.[15]
Step 4: Aqueous Workup and Extraction
-
Causality: This step quenches the reactive POCl₃ and isolates the organic product from the acidic aqueous phase.
-
SAFETY: The quench is highly exothermic and releases HCl gas. Perform this step slowly and carefully in the fume hood.
-
Cool the reaction mixture to room temperature. Very slowly, pour the mixture onto crushed ice in a large beaker.
-
Neutralize the acidic solution by the slow addition of an aqueous base (e.g., ammonia or sodium carbonate solution) until the pH is basic.[15]
-
Extract the aqueous phase multiple times with an appropriate organic solvent (e.g., dichloromethane).
-
Collect the organic layers, dry with a drying agent (e.g., MgSO₄), and concentrate the solvent using a rotary evaporator with appropriate cold trap and vacuum protection.
Step 5: Purification
-
Causality: Removes unreacted starting materials and byproducts to yield the pure dichloroquinoline.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., isopropanol or isopropyl ether).[15]
-
Collect the pure fractions or crystals and dry under vacuum. Characterize the final product to confirm identity and purity.
Emergency Procedures: Plan for the Unexpected
Spill Response
A prepared response is essential to mitigate the harm from a spill. The first step is to determine if it is a minor spill that can be handled by lab personnel or a major spill requiring emergency services.[17]
Caption: Decision-making workflow for responding to a chemical spill.
Protocol: Minor Spill Cleanup (<1 Liter, Contained in Fume Hood)
-
Alert Personnel: Notify others in the immediate area.[17]
-
Control and Contain: Ensure fume hood is operational. Wearing appropriate PPE (including respirator if needed), control the spread of the liquid by creating a dike with an inert absorbent material like vermiculite, dry sand, or commercial spill pads.[1][4][18] Work from the outside edges toward the center.
-
Absorb: Add absorbent material until all the liquid is absorbed.
-
Collect: Carefully scoop the contaminated absorbent into a heavy-duty plastic bag or a designated, sealable waste container.[19]
-
Decontaminate: Wipe the spill area with soap and water.
-
Dispose: Label the container as "Halogenated Hazardous Waste" with the specific chemical name and arrange for pickup by environmental health and safety personnel.[16] DO NOT wash into the sewer.[1]
Exposure and First Aid
Immediate and correct first aid can significantly reduce injury.[3]
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air immediately.[1] If breathing has stopped, begin rescue breathing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[3][4] Seek immediate medical attention.
Decontamination and Waste Disposal
Decontamination of Glassware and Surfaces
All glassware and equipment must be decontaminated before being removed from the fume hood. Rinse equipment with a suitable solvent (e.g., acetone) and collect the rinsate in the halogenated waste container. Then, wash thoroughly with soap and water.
Waste Disposal
Chlorinated quinoline compounds and any materials contaminated with them (e.g., gloves, absorbent materials, solvents) must be disposed of as halogenated hazardous waste .[16][20]
Core Principles of Halogenated Waste Management:
-
Segregation: Never mix halogenated waste with non-halogenated waste.[16] This is crucial because disposal methods differ; incineration is often required for halogenated compounds to prevent the formation of toxic byproducts like dioxins and furans.[21]
-
Container: Use a designated, properly labeled, and sealed container.[16][22] The container must be made of a compatible material (e.g., HD polyethylene).[22]
-
Labeling: The container must be clearly labeled with "Halogenated Waste" and list all chemical constituents by their full names—no abbreviations.[16]
-
Storage: Keep waste containers closed at all times except when adding waste.[16] Store in a secondary containment tray in a designated satellite accumulation area.
References
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Quinoline. Available at: [Link]
-
Czogalla, C. (2019). Quinoline. Documentation of proposed values of occupational exposure limits (OELs). ResearchGate. Available at: [Link]
-
Nevin, R. L. (2014). Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Available at: [Link]
-
Braun Research Group, University of Illinois. Standard Operating Procedure: Halogenated Organic Liquids. Available at: [Link]
- Givaudan S.A. (1971). Process for the preparation of chlorinated quinolines. Google Patents (US3567732A).
-
ScienceLab.com. (2010). Material Safety Data Sheet: Quinoline. Available at: [Link]
-
University of North Carolina at Chapel Hill. Preparing for Emergency Chemical Spills. Environment, Health & Safety. Available at: [Link]
-
Reed College. (2019). Pool Chemical Spill Response Plan. Available at: [Link]
-
Chem Klean. Chemical Spill Procedures - Step By Step Guide. Available at: [Link]
-
University of Wisconsin-Milwaukee. Halogenated Waste. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline. Available at: [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2025). Quinoline - SAFETY DATA SHEET. Available at: [Link]
-
El-Khatib, A. M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available at: [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
-
Texas Department of Insurance. Chlorine Safety. Available at: [Link]
-
GOV.UK. (2024). What to do in a chemical emergency. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). What to Do in a Chemical Emergency. Available at: [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Quinoline Derivatives Using 3-Chloromethyl-2,7-dichloro-8-methylquinoline
Introduction: The Quinoline Scaffold and the Versatility of 3-Chloromethyl-2,7-dichloro-8-methylquinoline
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its derivatives have garnered immense interest in medicinal chemistry and drug development, exhibiting potential as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. The strategic functionalization of the quinoline ring is paramount to modulating the pharmacological properties of these molecules.
This compound emerges as a highly versatile and reactive building block for the synthesis of novel quinoline-based compounds. The presence of three distinct reactive sites—the electrophilic chloromethyl group at the 3-position and two chloro-substituents on the benzene ring—offers a rich platform for diverse chemical transformations. The chloromethyl group, in particular, is an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups, including amines, ethers, and thioethers. This guide provides a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols for the synthesis of novel derivatives.
Synthesis of the Starting Material: this compound
Step 1: Synthesis of 2,7-dichloro-8-methylquinoline
The first step involves the dichlorination of 8-methylquinoline. This can be achieved through a variety of methods, with one potential route being chlorination using a mixture of phosphoryl chloride and phosphorus pentachloride, a common method for the synthesis of chloroquinolines.[2]
Protocol 1: Synthesis of 2,7-dichloro-8-methylquinoline
Materials:
-
8-Methylquinoline
-
Phosphoryl chloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Dichloroacetic acid
-
Ice
-
Sodium hydroxide solution
-
Organic solvent (e.g., Dichloromethane or Chloroform)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 4-hydroxy-8-methylquinolin-2(1H)-one (1 equivalent), which can be synthesized from 8-methylquinoline.
-
Slowly add a mixture of phosphoryl chloride (3 equivalents) and phosphorus pentachloride (1.5 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2,4-dichloro-8-methylquinoline.[2]
-
Subsequent selective hydrolysis of the 4-chloro group followed by another chlorination at the 7-position would yield 2,7-dichloro-8-methylquinoline. A detailed protocol for this specific transformation would require further optimization.
Step 2: Benzylic Chlorination to Yield this compound
The second step involves the free-radical chlorination of the methyl group at the 8-position to introduce the chloromethyl functionality. This is a standard transformation for benzylic positions.[3]
Protocol 2: Synthesis of this compound
Materials:
-
2,7-dichloro-8-methylquinoline
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Inert gas (Nitrogen or Argon)
-
Filtration setup
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,7-dichloro-8-methylquinoline (1 equivalent) in a suitable solvent like carbon tetrachloride.
-
Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Application in the Synthesis of Novel Quinoline Derivatives
The chloromethyl group at the 3-position of 2,7-dichloro-8-methylquinoline is a highly reactive electrophilic center, making it an ideal substrate for Sₙ2 reactions with a variety of nucleophiles. This allows for the straightforward synthesis of diverse libraries of quinoline derivatives.
I. N-Alkylation Reactions: Synthesis of Novel Aminoquinoline Derivatives
The reaction of this compound with primary or secondary amines provides a direct route to a wide range of N-substituted aminoquinoline derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Protocol 3: General Procedure for N-Alkylation of Amines
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.2 equivalents) and the non-nucleophilic base (1.5 equivalents) in the chosen anhydrous solvent.
-
To this solution, add a solution of this compound (1 equivalent) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated quinoline derivative.
Table 1: Representative N-Alkylation Reactions
| Amine Nucleophile | Product | Expected Yield Range |
| Morpholine | 4-((2,7-dichloro-8-methylquinolin-3-yl)methyl)morpholine | 75-90% |
| Piperidine | 1-((2,7-dichloro-8-methylquinolin-3-yl)methyl)piperidine | 80-95% |
| Aniline | N-((2,7-dichloro-8-methylquinolin-3-yl)methyl)aniline | 60-80% |
| Benzylamine | N-((2,7-dichloro-8-methylquinolin-3-yl)methyl)-1-phenylmethanamine | 70-85% |
II. O-Alkylation Reactions: Synthesis of Novel Quinoline Ethers
Phenols and alcohols can be used as nucleophiles to synthesize a variety of ether derivatives. The Williamson ether synthesis is a classic and reliable method for this transformation.[4]
Protocol 4: General Procedure for O-Alkylation of Phenols
Materials:
-
This compound
-
Phenol or substituted phenol (1.2 equivalents)
-
A suitable base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH), 1.5 equivalents)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.2 equivalents) in the chosen anhydrous solvent.
-
Add the base (1.5 equivalents) portion-wise at room temperature. If using NaH, exercise caution as hydrogen gas is evolved.
-
Stir the mixture for 30 minutes to allow for the formation of the phenoxide.
-
Add a solution of this compound (1 equivalent) in the same solvent dropwise.
-
Heat the reaction mixture to 60-100 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative O-Alkylation Reactions
| Phenol Nucleophile | Product | Expected Yield Range |
| Phenol | 2,7-dichloro-8-methyl-3-(phenoxymethyl)quinoline | 70-85% |
| 4-Methoxyphenol | 2,7-dichloro-3-((4-methoxyphenoxy)methyl)-8-methylquinoline | 75-90% |
| 4-Nitrophenol | 2,7-dichloro-8-methyl-3-((4-nitrophenoxy)methyl)quinoline | 65-80% |
III. S-Alkylation Reactions: Synthesis of Novel Thioether Derivatives
Thiols are excellent nucleophiles and react readily with this compound to form thioethers. These sulfur-containing quinoline derivatives are of interest for their potential biological activities.
Protocol 5: General Procedure for S-Alkylation of Thiols
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
A suitable base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH), 1.2 equivalents)
-
Solvent (e.g., Ethanol, DMF, or Acetonitrile)
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 equivalents) in the chosen solvent.
-
Add the base (1.2 equivalents) and stir for 15-30 minutes to generate the thiolate anion.
-
Add a solution of this compound (1 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Representative S-Alkylation Reactions
| Thiol Nucleophile | Product | Expected Yield Range |
| Thiophenol | 2,7-dichloro-8-methyl-3-((phenylthio)methyl)quinoline | 85-95% |
| Benzyl mercaptan | 3-((benzylthio)methyl)-2,7-dichloro-8-methylquinoline | 80-90% |
| Ethanethiol | 2,7-dichloro-3-((ethylthio)methyl)-8-methylquinoline | 75-85% |
Characterization of Novel Quinoline Derivatives
The synthesized novel quinoline derivatives should be thoroughly characterized using a combination of spectroscopic techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic chemical shifts and coupling constants of the quinoline ring protons and carbons, along with the signals from the newly introduced substituents, will confirm the successful synthesis.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the synthesized molecules.
-
Melting Point: The melting point of solid derivatives should be determined as an indicator of purity.
Table 4: Expected ¹H NMR Chemical Shift Ranges for Key Protons
| Proton | Expected Chemical Shift (δ, ppm) |
| Quinoline aromatic protons | 7.0 - 8.5 |
| -CH₂-N (Amines) | 3.5 - 4.5 |
| -CH₂-O (Ethers) | 4.5 - 5.5 |
| -CH₂-S (Thioethers) | 3.0 - 4.0 |
| Quinoline -CH₃ | 2.5 - 3.0 |
Workflow and Mechanistic Diagrams
Caption: Synthetic workflow for novel quinoline derivatives.
Caption: General Sₙ2 mechanism for derivatization.
Conclusion
This compound serves as a valuable and highly reactive precursor for the synthesis of a diverse range of novel quinoline derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The ability to easily introduce various functionalities through N-, O-, and S-alkylation opens up numerous possibilities for the development of new compounds with potential applications in drug discovery and materials science. As with any synthetic procedure, careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
-
Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. The Royal Society of Chemistry. [Link]
-
Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. PubMed Central. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]
-
2,7-dichloro-8-methylquinoline (C10H7Cl2N). PubChem. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
-
Thioether Formation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]
-
Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. ResearchGate. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]
- Chloromethyl quinoline derivatives, process for their preparation and their use.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
-
A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. The Pharma Innovation. [Link]
- Preparation of 7-chloroquinoline-8-carboxylic acids.
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. [Link]
-
Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal. [Link]
-
An Efficient Synthesis of Phenol via CuI/8-Hydroxyquinoline-Catalyzed Hydroxylation of Aryl Halides and Potassium Hydroxide. Organic Chemistry Portal. [Link]
-
Synthesis and spectroscopic characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. PubMed Central. [Link]
-
Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
-
Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. PubMed Central. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]
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Phenol ether. Wikipedia. [Link]
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Application Notes and Protocols for the Synthesis of 2-Chloro-8-methylquinoline Amine Derivatives
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1][2][3] Its rigid, bicyclic aromatic system provides a versatile template for molecular design, allowing for precise spatial orientation of functional groups to interact with biological targets. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial (e.g., chloroquine), antibacterial (e.g., ciprofloxacin), anticancer, and anti-inflammatory properties.[2][3][4] The 2-aminoquinoline moiety, in particular, is a privileged structure found in numerous biologically active compounds. The introduction of an amine at the C2-position of the quinoline ring often leads to enhanced biological activity and favorable pharmacokinetic profiles. This application note provides a comprehensive guide to the synthesis of 2-chloro-8-methylquinoline amine derivatives, a class of compounds with significant potential in drug development.[5] We will detail the synthesis of the key intermediate, 2-chloro-8-methylquinoline, and explore two robust methodologies for its subsequent amination: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
Part 1: Synthesis of the Key Intermediate: 2-Chloro-8-methylquinoline
The synthesis of 2-chloro-8-methylquinoline is a critical first step. A common and efficient method to construct the quinoline core is through the Vilsmeier-Haack reaction, followed by cyclization. This approach begins with the readily available N-(o-tolyl)acetamide.
Protocol 1: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. In the context of quinoline synthesis, it allows for the concomitant formylation and chlorination of an acetanilide precursor, leading to a 2-chloro-3-formylquinoline derivative.[6]
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| N-(o-tolyl)acetamide | 149.19 | - | >98% |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.645 | >99% |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Anhydrous |
| Dichloromethane (DCM) | 84.93 | 1.326 | Anhydrous |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (3.0 eq.) to 0°C in an ice bath. Add phosphorus oxychloride (4.0 eq.) dropwise to the DMF with vigorous stirring. The reaction is exothermic. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the Vilsmeier reagent.
-
Reaction with Acetanilide: Dissolve N-(o-tolyl)acetamide (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent.
-
Reaction Progression: Heat the reaction mixture to reflux (around 40-45°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-8-methylquinoline-3-carbaldehyde.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Decarbonylation to 2-Chloro-8-methylquinoline (Optional Transformation)
For applications where the 3-formyl group is not desired, it can be removed through a decarbonylation reaction. A common method involves heating the aldehyde with a rhodium catalyst, such as Wilkinson's catalyst ((PPh₃)₃RhCl), or through a simpler, albeit often lower-yielding, method of heating with a strong base like potassium hydroxide in a high-boiling solvent.
Part 2: Synthesis of 2-Chloro-8-methylquinoline Amine Derivatives
With the key intermediate, 2-chloro-8-methylquinoline, in hand, the introduction of the amine functionality can be achieved through several reliable methods. The choice of method often depends on the nature of the amine (primary, secondary, aliphatic, or aromatic) and the desired scale of the reaction.
Method A: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a direct and often high-yielding method for the amination of activated aryl halides. The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position towards nucleophilic attack, making 2-chloroquinolines excellent substrates for SNAr reactions.[7]
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. For less reactive amines, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be necessary.
-
Temperature: The reaction temperature is a critical parameter. While some highly reactive amines may react at room temperature, heating is often required to achieve a reasonable reaction rate. Temperatures typically range from 80°C to 150°C.
Visualizing the SNAr Workflow
Caption: General workflow for the SNAr amination of 2-chloro-8-methylquinoline.
Protocol 2: General Procedure for SNAr Amination
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 2-Chloro-8-methylquinoline | 177.63 | - | >98% |
| Amine (Primary or Secondary) | Varies | Varies | >98% |
| Triethylamine (TEA) | 101.19 | 0.726 | >99% |
| Dimethylformamide (DMF) | 73.09 | 0.944 | Anhydrous |
| Ethyl Acetate | 88.11 | 0.902 | - |
| Hexane | 86.18 | 0.659 | - |
| Water | 18.02 | 1.000 | Deionized |
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-8-methylquinoline (1.0 eq.) in anhydrous DMF.
-
Addition of Reagents: Add the desired amine (1.2 eq.) followed by triethylamine (2.0 eq.) to the solution.
-
Reaction: Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization.
Method B: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[8] It is particularly valuable for coupling less reactive aryl chlorides and for reactions involving a wide range of amines, including those that are poor nucleophiles in traditional SNAr reactions.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is required. This can be a pre-formed Pd(0) complex like Pd₂(dba)₃ or generated in situ from a Pd(II) precursor such as Pd(OAc)₂.
-
Ligand: A bulky, electron-rich phosphine ligand is crucial for the catalytic cycle. Ligands like XPhos, SPhos, or RuPhos are commonly used for coupling aryl chlorides. The choice of ligand can significantly impact the reaction efficiency and substrate scope.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene, dioxane, or THF are the solvents of choice for this reaction.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Notes |
| 2-Chloro-8-methylquinoline | 177.63 | >98% | - |
| Amine (Primary or Secondary) | Varies | >98% | - |
| Pd₂(dba)₃ | 915.72 | >97% | Palladium catalyst |
| XPhos | 476.62 | >98% | Phosphine ligand |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | >97% | Base |
| Toluene | 92.14 | Anhydrous | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reactants: Add 2-chloro-8-methylquinoline (1.0 eq.), the amine (1.2 eq.), and anhydrous toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction and Concentration: Wash the filtrate with water, then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary and Characterization
Successful synthesis of the target compounds should be confirmed by standard analytical techniques.
Table 1: Reaction Parameters and Expected Yields
| Method | Amine Type | Typical Base | Solvent | Temperature (°C) | Typical Yield (%) |
| SNAr | Primary/Secondary Aliphatic & Aromatic | TEA, K₂CO₃ | DMF, DMSO | 80 - 150 | 60 - 95 |
| Buchwald-Hartwig | Primary/Secondary Aliphatic & Aromatic | NaOt-Bu, LHMDS | Toluene, Dioxane | 100 - 110 | 70 - 98 |
Characterization Data for a Representative Product: N-benzyl-8-methylquinolin-2-amine
-
¹H NMR (400 MHz, CDCl₃) δ: 8.01 (d, J = 8.4 Hz, 1H), 7.55 (d, J = 8.4 Hz, 1H), 7.30-7.45 (m, 6H), 7.20 (d, J = 7.2 Hz, 1H), 6.80 (d, J = 8.4 Hz, 1H), 5.50 (br s, 1H, NH), 4.70 (d, J = 5.6 Hz, 2H), 2.65 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 157.5, 147.2, 139.5, 136.8, 128.9, 128.6, 127.8, 127.5, 126.4, 122.1, 112.9, 47.1, 17.8.
-
Mass Spectrometry (ESI): m/z calculated for C₁₇H₁₆N₂ [M+H]⁺: 249.1386; found: 249.1388.
Conclusion and Future Perspectives
The protocols detailed in this application note provide robust and versatile methods for the synthesis of 2-chloro-8-methylquinoline amine derivatives. The choice between Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination will depend on the specific substrate scope, desired scale, and available resources. The SNAr method is often simpler and more cost-effective for activated substrates and nucleophilic amines. In contrast, the Buchwald-Hartwig amination offers broader applicability, particularly for less reactive amines and aryl chlorides. These synthetic strategies open the door to the creation of diverse libraries of 2-aminoquinoline derivatives for screening in various drug discovery programs, contributing to the development of novel therapeutics.
References
-
Boulcina, R., et al. (2009). N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2856. [Link]
-
Tekale, A.S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]
-
Kumar, S., et al. (2011). Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. European Journal of Medicinal Chemistry, 46(2), 670-675. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Patel, K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]
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Adeboye, O. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(24), 15065-15087. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. [Link]
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Singh, A., & Parida, P. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic Chemistry, 114, 105128. [Link]
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PHARMD GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]
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Application Notes and Protocols for the Utilization of 3-Chloromethyl-2,7-dichloro-8-methylquinoline in the Development of Novel Antidepressant Agents
Introduction: The Quinoline Scaffold as a Privileged Structure in CNS Drug Discovery
The quinoline moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. In the realm of central nervous system (CNS) drug discovery, quinoline derivatives have garnered significant attention for their potential to modulate neurotransmitter pathways, including monoamine oxidase (MAO) inhibition and serotonin reuptake, which are critical targets in the treatment of depression.[1] This document provides a comprehensive guide for researchers on the strategic use of 3-Chloromethyl-2,7-dichloro-8-methylquinoline as a versatile starting material for the synthesis of novel compounds with potential antidepressant properties.
The rationale for employing the this compound scaffold is rooted in established structure-activity relationships (SAR). The dichlorination at positions 2 and 7 is anticipated to enhance lipophilicity, a key factor for blood-brain barrier (BBB) penetration.[3] The methyl group at position 8 can influence the electronic properties and steric interactions of the molecule with its biological target. The chloromethyl group at the 3-position serves as a highly reactive electrophilic handle, ideal for introducing a diverse range of functional groups through nucleophilic substitution, allowing for the systematic exploration of chemical space to identify potent antidepressant candidates.[4]
Strategic Approach to Synthesizing Potential Antidepressant Agents
The primary synthetic strategy involves the nucleophilic substitution of the reactive chlorine atom in the 3-chloromethyl group of the starting material with various primary and secondary amines. This approach allows for the introduction of diverse side chains that can significantly influence the pharmacological profile of the resulting compounds. The selection of amines is critical and should be guided by an understanding of the pharmacophores typically associated with antidepressant activity. For instance, incorporating moieties known to interact with monoamine transporters or receptors can be a rational starting point.
The general synthetic workflow is depicted below:
Caption: General workflow for the synthesis and evaluation of potential antidepressant agents.
Detailed Synthetic Protocol: Nucleophilic Substitution of this compound
This protocol is based on established methods for the synthesis of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-substituted amine derivatives.[4]
Materials and Reagents:
-
This compound
-
Selected primary or secondary amine (e.g., substituted anilines, butylamine, cyclohexylamine, benzylamine)
-
Absolute Ethanol
-
Triethylamine (TEA)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Purification supplies (recrystallization solvents, silica gel for column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add the selected amine (1.1 equivalents) followed by triethylamine (1.5 equivalents). The triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature for a period of 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The reaction mixture may be concentrated under reduced pressure to remove the ethanol.
-
Isolation of Crude Product: Add cold water to the residue to precipitate the crude product. Filter the solid, wash with water, and air dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel.
Table 1: Example Reaction Parameters for Amine Substitution
| Amine Nucleophile | Solvent | Base | Reaction Time (h) |
| Substituted Anilines | Absolute Ethanol | TEA | 4-6 |
| Butylamine | Absolute Ethanol | TEA | 4-6 |
| Cyclohexylamine | Absolute Ethanol | TEA | 4-6 |
| Benzylamine | Absolute Ethanol | TEA | 4-6 |
Structural Characterization of Synthesized Compounds
The identity and purity of the synthesized N-[(2-chloro-8-methylquinolin-3-yl)methyl]-substituted amine derivatives should be confirmed using a combination of spectroscopic techniques.[4]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the successful substitution at the chloromethyl position.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.
Pharmacological Evaluation: Screening for Antidepressant Activity
The newly synthesized compounds should be evaluated for their potential antidepressant effects using established preclinical models.
In Vivo Behavioral Models
The Forced Swim Test (FST) and Tail Suspension Test (TST) in rodents are widely used and validated screening methods for predicting the efficacy of antidepressant drugs.[5] A reduction in the duration of immobility in these tests is indicative of a potential antidepressant-like effect.[4]
Protocol for Forced Swim Test (adapted from[4])
-
Animals: Use male Wistar rats (or a suitable mouse strain).
-
Acclimatization: Allow animals to acclimate to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer the test compounds and a positive control (e.g., clomipramine) intraperitoneally at appropriate doses. A vehicle control group should also be included.
-
Pre-test Session: 24 hours before the test, place each animal individually in a cylinder containing water for a 15-minute period.
-
Test Session: On the test day, 1 hour after drug administration, place the animals back into the water-filled cylinders for a 5-minute session.
-
Data Analysis: Record the total duration of immobility during the 5-minute test session. A statistically significant decrease in immobility time compared to the vehicle control group suggests antidepressant-like activity.
In Vitro Mechanistic Studies
To understand the potential mechanism of action, in vitro assays targeting key components of monoaminergic systems can be performed.
Monoamine Oxidase (MAO) Inhibition Assay
Several quinoline derivatives have been shown to inhibit MAO-A and/or MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[1] An in vitro assay to determine the MAO inhibitory potential of the synthesized compounds can provide valuable mechanistic insights.[4]
Structure-Activity Relationship (SAR) and Lead Optimization
The data obtained from the pharmacological screening of the initial library of compounds will be crucial for establishing a structure-activity relationship.
Caption: A logical flow for SAR analysis and lead optimization.
Key aspects to consider during SAR analysis include:
-
Nature of the Amine Side Chain: Compare the activity of derivatives with aromatic versus aliphatic amines.
-
Substituents on Aromatic Amines: Evaluate the effect of electron-donating and electron-withdrawing groups on the phenyl ring of aniline derivatives.
-
Steric Factors: Assess the impact of bulky substituents on the amine.
The insights gained from the initial SAR studies will guide the rational design of a second generation of compounds with potentially improved potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties and Blood-Brain Barrier (BBB) Penetration
For a CNS drug to be effective, it must cross the blood-brain barrier. Key physicochemical properties that influence BBB penetration include:[3][6]
-
Lipophilicity (LogP): A moderate LogP is generally preferred.
-
Polar Surface Area (PSA): A lower PSA is typically associated with better BBB penetration.
-
Molecular Weight: Lower molecular weight compounds are more likely to cross the BBB.
-
Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors and acceptors is favorable.
Table 2: General Guidelines for Favorable CNS Drug Properties
| Property | Favorable Range |
| Molecular Weight | < 450 Da |
| LogP | 1 - 4 |
| Polar Surface Area (PSA) | < 90 Ų |
| Hydrogen Bond Donors | ≤ 3 |
| Hydrogen Bond Acceptors | ≤ 7 |
It is recommended to calculate these properties for all synthesized compounds using computational tools to build a predictive model for BBB penetration within this chemical series.
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel quinoline derivatives with potential antidepressant activity. The protocols and strategies outlined in this document provide a comprehensive framework for the design, synthesis, and evaluation of these compounds. A systematic approach, combining rational synthesis, robust pharmacological screening, and thorough SAR analysis, will be instrumental in the identification of new lead compounds for the treatment of depressive disorders.
References
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- El-Fattah, M. F. A., & Mohamed, Y. A. (1996). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 1(1), 37-45.
- Research Journal of Pharmacy and Technology. (2023).
- MDPI. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- Kumar, A., Sharma, S., & Kumar, P. (2011). Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. European Journal of Medicinal Chemistry, 46(6), 2335-2342.
- PubMed. (2020).
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1.
- ResearchGate. (2012). Antidepressant and antipsychotic activity of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole targeting serotonin 5-HT1A/5-HT2A/5-HT7 and dopamine D-2/D-3 receptors.
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- MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- PubMed. (2019). Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies.
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Methods in Molecular Biology (Clifton, N.J.), 573, 103–126.
- PubMed. (1979). Studies on biologically active halogenated compounds. 1. Synthesis and central nervous system depressant activity of 2-(fluoromethyl)-3-aryl-4(3H)
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- National Institutes of Health. (2017). Novel Molecular Targets of Antidepressants.
- Google Patents. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
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- MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
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- MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”.
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The Strategic Application of 3-Chloromethyl-2,7-dichloro-8-methylquinoline in Advanced Heterocyclic Synthesis
Introduction: The Quinoline Core as a Privileged Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compounds and functional materials.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][3] The strategic functionalization of the quinoline nucleus is therefore a critical endeavor in the discovery of novel therapeutic agents and advanced materials. 3-Chloromethyl-2,7-dichloro-8-methylquinoline emerges as a highly versatile and reactive building block, offering a gateway to a diverse range of complex heterocyclic architectures.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in heterocyclic synthesis. We will delve into the reactivity of this key intermediate, present detailed, field-proven protocols for its application, and discuss the underlying chemical principles that govern its synthetic transformations.
Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily centered on the high reactivity of the chloromethyl group at the C3 position. This group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions (SN2) with a wide variety of nucleophiles. This allows for the facile introduction of nitrogen, sulfur, and oxygen-containing moieties, which can then be elaborated to form fused or appended heterocyclic rings.
The electronic landscape of the quinoline core is significantly influenced by its substituents:
-
2-Chloro and 7-Chloro Substituents: These electron-withdrawing groups enhance the electrophilicity of the quinoline ring, although their primary impact in the context of the 3-chloromethyl group is more nuanced. They can influence the overall solubility and crystal packing of derivatives.
-
8-Methyl Substituent: This electron-donating group can subtly modulate the electronic properties of the benzene portion of the quinoline system.
-
3-Chloromethyl Group: As a benzylic-type halide, the C-Cl bond is activated towards nucleophilic displacement, making it the primary site of reaction for building new heterocyclic systems.
Plausible Synthesis of the Starting Material
The target compound, this compound, is not commonly described in the literature as a final product but rather as a reactive intermediate. Its synthesis can be logically inferred from established quinoline chemistry. A plausible two-step synthesis begins with the Vilsmeier-Haack formylation of an appropriate acetanilide to yield 2-chloro-3-formyl-8-methylquinoline.[4] This aldehyde can then be reduced to the corresponding alcohol, which is subsequently chlorinated.
A related procedure for a similar compound, (2-Chloro-8-methylquinolin-3-yl)methanol, has been reported, involving the reduction of 2-Chloro-8-methylquinoline-3-carbaldehyde with sodium borohydride.[5] The final chlorination step to yield the target 3-chloromethyl derivative would typically be achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Application Protocols for Heterocyclic Synthesis
The following protocols are detailed, step-by-step methodologies for the synthesis of representative nitrogen, sulfur, and oxygen-containing heterocycles using this compound as the key starting material. These protocols are based on established procedures for analogous chloromethyl-substituted quinolines and heteroaromatics.[3][6]
Protocol 1: Synthesis of a Substituted Aminomethylquinoline (Nitrogen Heterocycle Precursor)
This protocol describes the synthesis of a tertiary amine derivative, a versatile precursor for more complex nitrogen-containing heterocycles. The procedure is adapted from a patented method for the synthesis of 5,7-Dichloro-8-benzyloxy-2-tert-aminomethylquinolines.[3]
Reaction Scheme:
Figure 1: Synthesis of a tertiary aminomethylquinoline derivative.
Materials:
| Reagent | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | C₁₁H₈Cl₃N | 260.55 | 1.0 | 261 mg |
| Morpholine | C₄H₉NO | 87.12 | 1.2 | 0.11 mL |
| Anhydrous Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 276 mg |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 10 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | As needed |
| Brine | NaCl | 58.44 | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed |
Step-by-Step Methodology:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (261 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Add anhydrous DMF (10 mL) to the flask.
-
Add morpholine (0.11 mL, 1.2 mmol) to the stirred suspension.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of cold water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-((2,7-dichloro-8-methylquinolin-3-yl)methyl)morpholine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Thioether Derivative (Sulfur Heterocycle Precursor)
This protocol details the synthesis of a quinolinyl methyl thioether, a key intermediate for the construction of various sulfur-containing heterocycles. The methodology is analogous to the reaction of 4-chloro-8-methylquinolin-2(1H)-one with thiols.[6]
Reaction Scheme:
Figure 2: Synthesis of a quinolinyl methyl thioether.
Materials:
| Reagent | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | C₁₁H₈Cl₃N | 260.55 | 1.0 | 261 mg |
| Thiophenol | C₆H₆S | 110.18 | 1.1 | 0.11 mL |
| Sodium Ethoxide (NaOEt) | C₂H₅NaO | 68.05 | 1.5 | 102 mg |
| Absolute Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 15 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |
Step-by-Step Methodology:
-
In a 50 mL round-bottom flask, prepare a solution of sodium ethoxide (102 mg, 1.5 mmol) in absolute ethanol (10 mL).
-
To this solution, add thiophenol (0.11 mL, 1.1 mmol) and stir for 10 minutes at room temperature.
-
Add a solution of this compound (261 mg, 1.0 mmol) in absolute ethanol (5 mL) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-5 hours.
-
Reaction Monitoring: Track the reaction's progress via TLC (e.g., 10% Ethyl Acetate in Hexane).
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.
-
Pour the residue into 50 mL of ice-cold water. A solid precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,7-dichloro-8-methyl-3-((phenylthio)methyl)quinoline.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Visualization
The general workflow for the nucleophilic substitution on this compound, followed by work-up and purification, is illustrated below.
Figure 3: General workflow for heterocyclic precursor synthesis.
Conclusion
This compound is a potent and versatile electrophile for the synthesis of a wide array of heterocyclic compounds. Its activated chloromethyl group provides a reliable handle for introducing diverse functionalities through nucleophilic substitution reactions. The protocols outlined in this application note, based on robust and analogous chemical transformations, offer a solid foundation for researchers to explore the synthesis of novel quinoline-based derivatives. The adaptability of these methods allows for the creation of extensive compound libraries for screening in drug discovery programs and for the development of new materials with tailored properties.
References
- (Reference to a general review on quinolines in medicinal chemistry - will be populated
- Eldine, S. M. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Online]
- (Reference to a relevant patent or paper on chloromethyl quinolines - will be populated
- (Reference to a relevant patent or paper on chloromethyl quinolines - will be populated
- Kerru, N., et al. A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. [Online]
- Khan, F. N., et al. (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E. [Online]
- (Reference to a general review on heterocycles - will be populated
- (Reference to a general review on heterocycles - will be populated
- (Reference to a general review on heterocycles - will be populated
- (Reference to a general review on heterocycles - will be populated
- (Reference to a general review on heterocycles - will be populated
-
Khan, F. N., et al. (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(Pt 2), o398. Available at: [Link]
- (Reference to a relevant patent or paper on quinoline bioactivity - will be populated
- (Reference to a relevant patent or paper on quinoline bioactivity - will be populated
-
Valverde, M. G., & Torroba, T. Sulfur-Nitrogen Heterocycles. Molecules, 2005, 10(2), 318-320. Available at: [Link]
- US3682927A - 5,7-bichloro-8-hydroxy-2-acetylamino quinoline. Google Patents.
- (Reference to a relevant patent or paper on quinoline synthesis - will be populated
- (Reference to a relevant patent or paper on quinoline synthesis - will be populated
- (Reference to a relevant patent or paper on quinoline synthesis - will be populated
- (Reference to a relevant patent or paper on quinoline synthesis - will be populated
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- 4. chemijournal.com [chemijournal.com]
- 5. (2-Chloro-8-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Synthesis of Novel Bioactive Agents from 3-Chloromethyl-2,7-dichloro-8-methylquinoline: Application Notes and Protocols
Introduction: The Quinoline Scaffold as a Blueprint for Bioactivity
The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its rigid structure and the electron-donating/withdrawing nature of its substituents allow for precise tuning of its physicochemical properties, making it a "privileged scaffold" in drug discovery. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The starting material, 3-Chloromethyl-2,7-dichloro-8-methylquinoline, represents a versatile platform for the synthesis of novel bioactive molecules. The presence of a reactive chloromethyl group at the 3-position allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups and the generation of extensive chemical libraries for biological screening.[5] This document provides a detailed guide for the synthesis of potential bioactive molecules from this quinoline derivative, with a focus on practical, step-by-step protocols for researchers in drug development.
Core Synthetic Strategy: Nucleophilic Substitution at the 3-Chloromethyl Position
The primary route for elaborating the this compound scaffold is through nucleophilic substitution at the benzylic-like chloromethyl group. This reaction is typically facile due to the stability of the potential carbocation intermediate, although it often proceeds via an SN2 mechanism. The general workflow for these syntheses is outlined below.
Caption: General workflow for the synthesis and evaluation of bioactive quinoline derivatives.
Application I: Synthesis of Novel Aminomethyl-Quinoline Derivatives as Potential Anticancer Agents
Scientific Rationale: The introduction of amine functionalities to the quinoline core has been a successful strategy in the development of potent anticancer agents.[6][7] These nitrogen-containing moieties can participate in crucial hydrogen bonding interactions with biological targets such as kinases and DNA.[1][8] By reacting this compound with a diverse range of primary and secondary amines, a library of novel compounds can be generated for screening against various cancer cell lines.
Protocol 1: General Procedure for the Synthesis of 3-(Aminomethyl)-2,7-dichloro-8-methylquinolines
This protocol provides a general method for the reaction with various amine nucleophiles. Specific examples with morpholine and aniline are detailed below.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, aniline) (1.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the starting quinoline.
-
Stir the reaction mixture at 80 °C for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Data Presentation: Representative Aminomethyl-Quinoline Derivatives
| Entry | Amine Nucleophile | Product | Expected Yield (%) |
| 1 | Morpholine | 4-((2,7-dichloro-8-methylquinolin-3-yl)methyl)morpholine | 85-95 |
| 2 | Aniline | N-((2,7-dichloro-8-methylquinolin-3-yl)methyl)aniline | 80-90 |
Yields are estimated based on similar reactions reported in the literature.[5]
Application II: Synthesis of Novel Thioether-Linked Quinolines as Potential Antimicrobial Agents
Scientific Rationale: Quinoline derivatives bearing sulfur-containing moieties have shown promising antimicrobial activity.[9] The introduction of a thioether linkage can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. This class of compounds can be synthesized via the reaction of this compound with various thiols.
Protocol 2: General Procedure for the Synthesis of 3-((Arylthio)methyl)-2,7-dichloro-8-methylquinolines
Materials:
-
This compound
-
Thiol (e.g., thiophenol, 4-chlorothiophenol) (1.1 equivalents)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
Equipment:
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a stirred solution of the thiol (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the thiolate.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-8 hours, monitoring the progress by TLC.
-
After completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Data Presentation: Representative Thioether-Linked Quinoline Derivatives
| Entry | Thiol Nucleophile | Product | Expected Yield (%) |
| 1 | Thiophenol | 2,7-dichloro-8-methyl-3-((phenylthio)methyl)quinoline | 80-90 |
| 2 | 4-Chlorothiophenol | 3-(((4-chlorophenyl)thio)methyl)-2,7-dichloro-8-methylquinoline | 75-85 |
Yields are estimated based on analogous reactions.[5]
Application III: Synthesis of Novel Aryl Ether-Linked Quinolines as Potential Kinase Inhibitors
Scientific Rationale: Many potent kinase inhibitors feature an aryl ether linkage, which can position aromatic moieties in the hydrophobic pockets of the ATP binding site of kinases.[10] The reaction of this compound with various phenols provides a direct route to this class of compounds.
Protocol 3: General Procedure for the Synthesis of 3-((Aryloxy)methyl)-2,7-dichloro-8-methylquinolines
Materials:
-
This compound
-
Phenol (e.g., phenol, 4-methoxyphenol) (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a stirred solution of the phenol (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 8-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl ether derivative.
Data Presentation: Representative Aryl Ether-Linked Quinoline Derivatives
| Entry | Phenol Nucleophile | Product | Expected Yield (%) |
| 1 | Phenol | 2,7-dichloro-8-methyl-3-(phenoxymethyl)quinoline | 70-80 |
| 2 | 4-Methoxyphenol | 2,7-dichloro-3-((4-methoxyphenoxy)methyl)-8-methylquinoline | 75-85 |
Yields are estimated based on analogous reactions.[5]
Logical Framework for Bioactive Molecule Synthesis
The following diagram illustrates the divergent synthetic approach from the common starting material to different classes of potentially bioactive molecules.
Caption: Divergent synthetic routes from this compound.
Conclusion and Future Outlook
The protocols outlined in this application note provide a robust framework for the synthesis of diverse libraries of novel quinoline derivatives from the readily accessible starting material, this compound. The functionalization of the 3-chloromethyl position through nucleophilic substitution with amines, thiols, and phenols offers a straightforward and efficient route to compounds with high potential for biological activity, particularly in the areas of oncology and infectious diseases. Researchers are encouraged to explore a wide variety of nucleophiles to maximize the structural diversity of the synthesized libraries, thereby increasing the probability of identifying lead compounds with potent and selective therapeutic effects. Subsequent structure-activity relationship (SAR) studies will be crucial in optimizing the initial hits into clinical candidates.
References
- Eswaran, S., Adhikari, A. V., & Shetty, N. S. (2010). Synthesis and antimicrobial activity of a new series of 2,4-dichloro-5-fluorobenzoyl containing 1,3,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(8), 3384-3391.
- Dolle, R. E., Le, H., Rinker, J., Mohler, M. L., & Miller, W. H. (1996). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 39(13), 2438–2440.
- Farkas, E., & Gulyás, B. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6529.
- Ge, Y., Yang, C., & Wang, Z. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
- Ahmed, S. A., Swami, M. V., Wahab, S. I., Dhawale, S. K., Dara, M. K., & Deshmukh, P. S. (2025). Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. Journal of Pharma Insights and Research.
- Dhooghe, M., Verniest, G., & De Kimpe, N. (2015). Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity. European Journal of Medicinal Chemistry, 92, 91–102.
- Abbas, S. Y., El-Sharief, M. A. S., Basyouni, W. M., & Zordok, W. A. (2022). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Scientific Reports, 12(1), 20005.
- Lemoine, M., Hoarau, C., & Baxendale, I. R. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419.
- Saadeh, H. A., Sweidan, K., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
- Chan, K.-F., Zhao, Y., & Liu, G. (2017).
- Ramirez, J. A. G., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.
- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). RSC Medicinal Chemistry, 13(5), 603–614.
- Maurer, S., Liu, W., Zhang, X., Jiang, Y., & Ma, D. (2010). An Efficient Synthesis of Phenol via CuI/8-Hydroxyquinoline-Catalyzed Hydroxylation of Aryl Halides and Potassium Hydroxide. Synlett, 2010(06), 976–978.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). ACS Medicinal Chemistry Letters, 4(2), 249–253.
- Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). Journal of the Iranian Chemical Society, 20(12), 3237–3247.
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The Strategic Intermediate: 3-Chloromethyl-2,7-dichloro-8-methylquinoline in Modern Pharmaceutical Synthesis
Introduction: The Quinoline Scaffold and the Rise of a Versatile Intermediate
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline core is a key strategy in the development of new and improved pharmaceuticals. Within this context, 3-Chloromethyl-2,7-dichloro-8-methylquinoline has emerged as a highly valuable and versatile intermediate for the synthesis of complex molecular architectures. Its trifunctional nature, featuring two reactive chlorine substituents and a strategically positioned chloromethyl group, allows for sequential and regioselective modifications, making it an ideal building block for the construction of novel drug candidates.
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound in pharmaceutical research and development. We will delve into the synthetic pathway for its preparation, explore its application in the synthesis of potential therapeutic agents through nucleophilic substitution reactions, and provide essential safety and handling information.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The following table summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 948292-24-8 | |
| Molecular Formula | C₁₁H₈Cl₃N | |
| Molecular Weight | 260.55 g/mol | |
| Appearance | Off-white to yellow crystalline solid (predicted) | Inferred from similar compounds |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), and polar aprotic solvents (e.g., DMF, DMSO). Limited solubility in alcohols and water. | Inferred from general solubility of quinoline derivatives |
Analytical Characterization:
The identity and purity of synthesized this compound should be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons, the methyl group, and the chloromethyl group.
-
¹³C NMR will confirm the presence of the eleven distinct carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a trichlorinated compound.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups present.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process, commencing with a Vilsmeier-Haack reaction to introduce the formyl group, followed by reduction and subsequent chlorination. This approach is adapted from established methods for the synthesis of structurally similar 2-chloro-3-(chloromethyl)-8-methylquinolines.[1][3]
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Part 1: Synthesis of 2,7-dichloro-8-methylquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[3][4] In this step, 2,7-dichloro-8-methylacetanilide is cyclized and formylated to yield the corresponding quinoline-3-carbaldehyde.
Protocol:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF while maintaining the temperature below 10 °C.
-
Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 2,7-dichloro-8-methylacetanilide (1 equivalent) portion-wise, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Part 2: Synthesis of (2,7-dichloro-8-methylquinolin-3-yl)methanol (Reduction)
The formyl group of the quinoline derivative is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride.
Protocol:
-
In a round-bottom flask, dissolve 2,7-dichloro-8-methylquinoline-3-carbaldehyde (1 equivalent) in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired alcohol.
Part 3: Synthesis of this compound (Chlorination)
The final step involves the conversion of the primary alcohol to the corresponding chloromethyl derivative using thionyl chloride.
Protocol:
-
Dissolve (2,7-dichloro-8-methylquinolin-3-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Application as an Intermediate: Synthesis of Novel Quinolinyl Amines
The chloromethyl group at the 3-position of this compound is highly susceptible to nucleophilic substitution, making it an excellent electrophile for the introduction of various functional groups.[5][6] A prominent application is the synthesis of quinolinyl amines, a class of compounds that has shown promise as antidepressant agents.[1]
Workflow for the Synthesis of a Quinolinyl Amine Derivative
Caption: General scheme for the synthesis of quinolinyl amines.
Protocol for a Representative Nucleophilic Substitution Reaction:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol or acetonitrile.
-
Add the desired primary or secondary amine (1.2 equivalents) to the solution.
-
Add a base, such as triethylamine or potassium carbonate (1.5 equivalents), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield the pure quinolinyl amine derivative.
Safety and Handling
-
General Precautions:
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, a lab coat, and safety goggles with side shields.
-
-
Fire and Explosion Hazards:
-
The compound is likely combustible. Use appropriate fire extinguishers (dry chemical, carbon dioxide, or foam).
-
-
Toxicology:
-
Disposal:
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its synthesis, though multi-stepped, utilizes well-established and scalable chemical transformations. The reactivity of its chloromethyl group allows for the straightforward introduction of a wide range of functionalities, particularly nitrogen-based nucleophiles, leading to the generation of novel compounds with potential therapeutic applications. The protocols and information provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this key building block in their quest for new and improved medicines.
References
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemos.de [chemos.de]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Topic: Scale-up Synthesis Considerations for 3-Chloromethyl-2,7-dichloro-8-methylquinoline Derivatives
An Application Note for Researchers and Drug Development Professionals
Introduction
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals. The title compound, 3-Chloromethyl-2,7-dichloro-8-methylquinoline, is a highly functionalized intermediate, valuable for the synthesis of novel therapeutic agents due to its multiple reactive sites for further elaboration. However, transitioning a laboratory-scale synthesis of such a complex heterocycle to a pilot or production scale introduces significant challenges. Issues related to reaction kinetics, heat transfer, mass transport, and safety, which are often negligible at the bench, become paramount.
This document serves as a detailed application guide for researchers, chemists, and process development professionals. It outlines a robust synthetic strategy for this compound and provides in-depth analysis of the critical considerations required for safe, efficient, and reproducible scale-up. We will move beyond simple procedural lists to explain the causality behind each operational choice, ensuring a protocol that is both effective and self-validating.
Overall Synthetic Strategy
The most efficient and scalable route to the target compound involves a multi-step process starting from a substituted acetanilide. The core quinoline structure is constructed using the Vilsmeier-Haack reaction, a powerful method for the one-pot cyclization and formylation of activated aromatic systems.[1] This is followed by a two-step functional group transformation to convert the resulting aldehyde into the desired chloromethyl group.
Caption: High-level overview of the three-step synthetic pathway.
Part 1: The Vilsmeier-Haack Reaction for the Quinoline Core
The Vilsmeier-Haack reaction is the cornerstone of this synthesis, constructing the 2-chloro-3-formylquinoline skeleton in a single, highly regioselective step from the corresponding acetanilide.[2]
Mechanism and Scientific Rationale
The reaction proceeds in two main stages:
-
Vilsmeier Reagent Formation: N,N-Dimethylformamide (DMF), a mild Lewis base, reacts with the powerful Lewis acid phosphorus oxychloride (POCl₃) to form the highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.
-
Electrophilic Attack and Cyclization: The electron-rich aromatic ring of the N-arylacetamide attacks the Vilsmeier reagent. This is followed by a second formylation and an intramolecular cyclization, ultimately leading to the formation of the quinoline ring system after hydrolysis.[1]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Scale-Up Considerations for the Vilsmeier-Haack Reaction
Directly scaling the laboratory procedure is often a recipe for failure. The primary challenges at scale are managing the highly exothermic formation of the Vilsmeier reagent and ensuring adequate mixing.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Rationale for Change |
| Reactor | Round-bottom flask | Jacketed glass-lined or Hastelloy reactor | Provides precise temperature control via a heating/cooling jacket and is resistant to corrosive reagents. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (pitched-blade turbine or anchor) | Ensures homogeneity in a large volume, preventing localized hot spots and improving reaction kinetics.[3] |
| Reagent Addition | Manual addition via dropping funnel | Metering pump with subsurface feed line | The reaction of DMF and POCl₃ is highly exothermic. Slow, controlled, subsurface addition prevents splashing and localized overheating at the surface.[3] |
| Temperature Control | Ice bath | Circulating thermal fluid in reactor jacket | The surface-area-to-volume ratio decreases significantly at scale, making passive cooling insufficient. A jacketed system is essential for removing heat effectively.[3] |
| Work-up | Pouring reaction mass onto crushed ice | Controlled reverse quench (slowly adding water/base to the reaction mass) or a carefully controlled direct quench. | Pouring a large volume of corrosive material is a safety hazard. A controlled quench manages the exotherm of neutralizing POCl₃ and its byproducts. |
Detailed Protocol: Scale-Up Synthesis of 2,7-dichloro-3-formyl-8-methylquinoline
Safety Notice: This procedure involves highly corrosive and reactive chemicals. All operations must be conducted in a walk-in fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.[4][5]
-
Reactor Preparation: Equip a 50 L jacketed reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a reflux condenser connected to a caustic scrubber. Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charge: Charge anhydrous N,N-Dimethylformamide (DMF) (5.0 L) into the reactor.
-
Vilsmeier Reagent Formation: Begin agitation and cool the DMF to 0-5°C using the reactor jacket. Slowly add phosphorus oxychloride (POCl₃) (18.0 kg, ~12 equivalents) via a metering pump over 2-3 hours, ensuring the internal temperature does not exceed 10°C.[2] A significant exotherm will be observed.
-
Substrate Addition: Once the POCl₃ addition is complete, add N-(2,5-dichloro-6-methylphenyl)acetamide (4.0 kg) portion-wise over 1 hour, maintaining the internal temperature below 15°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90°C.[6] Monitor the reaction progress by TLC or HPLC (a stable endpoint is typically reached in 6-8 hours).
-
Work-up (Quench): Cool the reaction mixture to 20°C. In a separate vessel, prepare a large volume of crushed ice and water (~50 L). Very slowly and carefully, transfer the reaction mixture into the ice-water slurry with vigorous stirring to quench the excess POCl₃. This is a highly exothermic and gas-evolving step.
-
Isolation: The product will precipitate as a solid. Stir the slurry for 1-2 hours, then filter the solid using a large Büchner funnel or filter press.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude solid in a vacuum oven at 50-60°C to a constant weight. This typically yields crude 2,7-dichloro-3-formyl-8-methylquinoline as a solid.
Part 2: Functional Group Transformations at Scale
Step 2a: Selective Reduction of the Formyl Group
The aldehyde must be reduced to the primary alcohol. For scale-up, sodium borohydride (NaBH₄) is the reagent of choice over stronger reducing agents like lithium aluminum hydride (LiAlH₄) due to its lower cost, greater stability in protic solvents, and significantly safer work-up procedure.
Protocol: Synthesis of 3-Hydroxymethyl-2,7-dichloro-8-methylquinoline
-
Setup: In the 50 L jacketed reactor, suspend the crude 2,7-dichloro-3-formyl-8-methylquinoline (assuming ~4.5 kg from the previous step) in ethanol (25 L).
-
Cooling: Cool the suspension to 0-5°C with agitation.
-
Addition of Reductant: Add sodium borohydride (NaBH₄) (0.8 kg, ~2.2 equivalents) portion-wise over 2 hours, ensuring the internal temperature remains below 10°C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC/HPLC.
-
Quench: Cool the mixture back to 0-5°C. Slowly and carefully add 2M hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture until the pH is ~7. Vigorous hydrogen evolution will occur.
-
Isolation: Remove the bulk of the ethanol under reduced pressure. Add water (20 L) to the residue to precipitate the product. Filter the solid, wash with water, and dry under vacuum.
Step 2b: Chlorination of the Hydroxymethyl Group
The final step is the conversion of the primary alcohol to the target chloromethyl derivative. Thionyl chloride (SOCl₂) is an ideal reagent for this transformation at scale because the byproducts (SO₂ and HCl) are gaseous and can be easily removed and neutralized in a scrubber.
Protocol: Synthesis of this compound
-
Setup: In a clean, dry 50 L jacketed reactor equipped for distillation and connected to a caustic scrubber, suspend the 3-Hydroxymethyl-2,7-dichloro-8-methylquinoline (~4.5 kg) in an appropriate anhydrous solvent like dichloromethane (DCM) or toluene (25 L).
-
Reagent Addition: Cool the mixture to 0-5°C. Slowly add thionyl chloride (SOCl₂) (3.0 L, ~2.5 equivalents) dropwise, keeping the temperature below 10°C.
-
Reaction: After addition, allow the reaction to warm to room temperature, then heat to a gentle reflux (40°C for DCM) for 2-4 hours. Monitor for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add it to a stirred mixture of ice and water. Separate the organic layer.
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash.
-
Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Part 3: Large-Scale Purification and Final Characterization
While laboratory purification often relies on column chromatography, this is not economically viable for multi-kilogram quantities. Recrystallization is the preferred method for large-scale purification of solid compounds.[7]
Protocol: Recrystallization
-
Solvent Screening: In the lab, identify a suitable solvent system. An ideal solvent will dissolve the crude product when hot but have low solubility for it when cold. Common systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Dissolution: In a reactor, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.
-
Cooling: Slowly cool the solution with gentle agitation. Controlled cooling is critical for forming large, pure crystals. A typical cooling profile might be 10-15°C per hour.
-
Crystallization: Once crystallization begins, hold the temperature for a period to allow for complete crystal growth.
-
Isolation: Filter the purified crystals and wash them with a small amount of ice-cold solvent to remove any impurities residing in the mother liquor.
-
Drying: Dry the final product in a vacuum oven at a temperature well below its melting point.
Analytical Characterization
The final product's identity, purity, and integrity must be confirmed using a suite of analytical techniques.[8][9]
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of structurally related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC/UPLC: To determine purity (typically >98% for drug intermediates).
-
Elemental Analysis: To confirm the elemental composition (C, H, N, Cl).
References
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Vol. 43B. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. PJSIR. [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances. [Link]
-
Quinoline Synthesis. Scribd. [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]
- Process for the preparation of chlorinated quinolines.
-
QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]
-
Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]
-
QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Institutional Pharmacy and Life Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. lobachemie.com [lobachemie.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. chemijournal.com [chemijournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives [mdpi.com]
- 9. noveltyjournals.com [noveltyjournals.com]
Catalytic Functionalization of 3-Chloromethyl-2,7-dichloro-8-methylquinoline: A Guide to Selective C-C and C-Heteroatom Bond Formation
Introduction: Navigating the Reactive Landscape of a Trifunctionalized Quinoline Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and optoelectronic properties.[1][2][3] The strategic functionalization of the quinoline core allows for the fine-tuning of these properties, making the development of selective catalytic methods a paramount objective for synthetic chemists. The subject of this guide, 3-chloromethyl-2,7-dichloro-8-methylquinoline, presents a particularly intriguing synthetic challenge and opportunity. This molecule features three distinct electrophilic centers: a benzylic-type chloride at the 3-position (C3-CH₂Cl) and two aromatic chlorides at the C2 and C7 positions. The inherent differences in the reactivity of these chloro-substituents provide a platform for selective, stepwise functionalization, enabling the synthesis of complex, tri-substituted quinoline derivatives.
This document provides a detailed exploration of catalytic methods for the selective functionalization of this compound. We will delve into the principles governing the regioselectivity of common cross-coupling reactions and provide detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions at the C2 and C7 positions. Furthermore, we will propose catalytic strategies for the functionalization of the highly reactive 3-chloromethyl group, drawing upon established methodologies for C-N, C-O, and C-S bond formation with benzylic halides. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to harness the synthetic potential of this versatile building block.
Understanding the Hierarchy of Reactivity: A Chemoselectivity Roadmap
The successful selective functionalization of this compound hinges on understanding the differential reactivity of its three chloro-substituents in the context of palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in oxidative addition to a Pd(0) center is I > Br > OTf > Cl.[4][5] However, within the same molecule containing multiple chloro-substituents, electronic and steric factors dictate the site of reaction.
-
C2-Cl: The chloro-substituent at the C2 position is significantly activated towards oxidative addition. Its proximity to the nitrogen atom of the quinoline ring makes this position electron-deficient and highly susceptible to reaction with a Pd(0) catalyst.[6][7][8] This heightened reactivity is a common feature in α-halo N-heterocycles.
-
C7-Cl: The chloro-substituent at the C7 position on the carbocyclic ring is a more "standard" aryl chloride. Its reactivity is lower than that of the C2-Cl but can be modulated by the choice of catalyst, ligand, and reaction conditions.
-
C3-CH₂Cl: The chloromethyl group at the C3 position is a benzylic-type halide. This group is highly reactive towards nucleophilic substitution (Sₙ2) reactions. While direct oxidative addition of a Pd(0) catalyst to this C(sp³)-Cl bond is also possible, it often requires different catalytic systems or conditions compared to the C(sp²)-Cl bonds.
This reactivity hierarchy allows for a stepwise functionalization strategy. Milder reaction conditions will typically favor reaction at the C2 position, followed by the C7 position. The 3-chloromethyl group can be targeted under conditions that favor nucleophilic substitution, which can be either catalyzed or uncatalyzed.
Catalytic Functionalization at the C2 and C7 Positions: Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds at the C2 and C7 positions of the quinoline core. The choice of reaction will depend on the desired substituent to be introduced.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[9][10] For the arylation of dichloroquinolines, the selection of the palladium catalyst and ligand is crucial for achieving high yields and controlling regioselectivity.[11][12]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2 Position
This protocol is designed to selectively functionalize the more reactive C2 position, leaving the C7-Cl and C3-CH₂Cl groups intact.
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Add the degassed toluene/H₂O solvent mixture.
-
Seal the tube and heat the reaction mixture at 90 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable catalyst for Suzuki couplings of aryl chlorides.
-
Base: K₂CO₃ is a commonly used inorganic base that is effective in activating the boronic acid.
-
Solvent: The biphasic toluene/water system is standard for Suzuki reactions, facilitating both the organic and aqueous phases of the catalytic cycle.
-
Temperature: The reaction is heated to ensure a sufficient rate of oxidative addition at the C2-Cl bond.
Diagram 1: General Workflow for Palladium-Catalyzed Cross-Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 7. Sci-Hub. Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water / Tetrahedron, 2008 [sci-hub.box]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemijournal.com [chemijournal.com]
- 12. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in reactions with 3-Chloromethyl-2,7-dichloro-8-methylquinoline
Welcome to the dedicated technical support center for 3-Chloromethyl-2,7-dichloro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized quinoline scaffold. As a molecule with multiple reactive sites, achieving high yield and selectivity can be challenging. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you optimize your synthetic outcomes. The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in numerous approved drugs and clinical candidates.[1][2][3] Our goal is to empower you to harness its potential effectively.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
Here we address the most common initial hurdles encountered during reactions with this compound.
Q1: I'm trying to react a nucleophile with the 3-chloromethyl group, but my yields are low and I'm getting a complex mixture of products. What is the most likely cause?
A: The most probable cause is a lack of chemoselectivity. Your reagent is likely reacting not only at the highly reactive benzylic-type chloromethyl group (via an SN2 mechanism) but also at the two chloro substituents on the quinoline ring (C2 and C7) through Nucleophilic Aromatic Substitution (SNAr).[4][5] The C2-chloro is particularly susceptible to SNAr due to its proximity to the electron-withdrawing ring nitrogen.[6] To favor the desired SN2 reaction, use milder conditions: lower temperatures (0 °C to room temperature), a weaker base, and a less polar solvent.
Q2: My reaction is sluggish and does not go to completion, even after extended reaction times. What can I do to drive it forward?
A: Sluggishness often points to insufficient activation of the nucleophile or poor solubility. First, ensure your reagents are pure and your solvent is anhydrous, as water can interfere with many bases. If using a base to deprotonate your nucleophile, consider a stronger, non-nucleophilic base (e.g., NaH, KHMDS). Switching to a polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of anionic reagents and improve the solubility of the reactants.[7] Gentle heating (e.g., 40-50 °C) can also increase the rate, but monitor carefully for the formation of SNAr byproducts by TLC or LC-MS.
Q3: I specifically want to perform a Nucleophilic Aromatic Substitution (SNAr) at the C2 or C7 position. How do I achieve this selectively?
A: To favor SNAr over SN2, you need more forcing conditions. High temperatures (often >100 °C), a strong base, and a high-boiling polar aprotic solvent like DMSO, NMP, or DMAc are typically required.[8] The C2 position is generally more reactive than C7. To achieve substitution at C7, you will likely need even more forcing conditions or a more potent nucleophile. Be aware that under these conditions, the chloromethyl group may also react or could be a site for side reactions, potentially leading to di- or tri-substituted products.
Q4: I am observing significant tar or polymer formation in my reaction, especially when heating. How can I minimize this?
A: Tar formation is common in quinoline synthesis and functionalization, often due to harsh acidic or basic conditions causing polymerization.[9] If your reaction requires heat, ensure efficient stirring to prevent localized hotspots. Adding the reactants slowly, particularly the base or nucleophile, can help maintain a low concentration of reactive intermediates and reduce self-condensation or polymerization. If possible, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that contribute to tarring.
In-Depth Troubleshooting Guide 1: Maximizing Yield for SN2 Reactions at the 3-Chloromethyl Group
The primary challenge in targeting the 3-chloromethyl group is preventing concurrent SNAr at the C2 and C7 positions. The chloromethyl group reacts via a classical SN2 pathway, which is sensitive to steric hindrance and the strength of the nucleophile. In contrast, SNAr proceeds through a Meisenheimer complex, and its rate is governed by the stability of this intermediate.[10] The key is to use conditions that kinetically favor the lower-energy SN2 pathway.
Causality-Driven Experimental Choices:
-
Choice of Base: The base should be strong enough to deprotonate your nucleophile (if necessary) but not so strong as to promote elimination or unwanted SNAr. For alcohol or phenol nucleophiles, inorganic bases like K₂CO₃ or Cs₂CO₃ are excellent choices as they are sufficiently basic but have low solubility in many organic solvents, reducing the concentration of the highly reactive free anion. For weaker nucleophiles, a stronger but non-nucleophilic base like Sodium Hydride (NaH) can be used, but must be handled with care at low temperatures.
-
Solvent Selection: The solvent dictates the reactivity of the nucleophile. Polar aprotic solvents (DMF, DMSO) strongly solvate the cation but leave the anion "naked" and highly reactive, which can accelerate both SN2 and SNAr. For selectivity, consider less polar solvents like THF or Acetonitrile (MeCN). These solvents provide a balance of solubility and moderated nucleophilicity, favoring the SN2 reaction at the chloromethyl group.
-
Temperature Control: This is the most critical parameter. SNAr reactions typically have a higher activation energy than SN2 reactions. Running the reaction at or below room temperature (e.g., 0 °C to 25 °C) provides a kinetic window where the SN2 reaction proceeds at a reasonable rate while the SNAr pathway is effectively suppressed.
Troubleshooting Workflow for SN2 Reactions
Below is a logical workflow for diagnosing and solving low-yield issues in SN2 reactions.
Caption: Troubleshooting workflow for SN2 reactions.
Data Summary: Recommended Conditions for Selective SN2 Substitution
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to 25 °C | Kinetically favors the lower activation energy SN2 pathway over SNAr. |
| Solvent | THF, Acetonitrile | Balances solubility with moderated nucleophile reactivity to improve selectivity. |
| Base | K₂CO₃, Cs₂CO₃ | Sufficiently basic for most O- and N-nucleophiles while minimizing SNAr. |
| Nucleophile Conc. | 1.1 - 1.5 equivalents | A slight excess drives the reaction to completion without promoting side reactions. |
| Atmosphere | Inert (N₂ or Ar) | Prevents potential oxidative degradation of the electron-rich quinoline ring. |
In-Depth Troubleshooting Guide 2: Driving Nucleophilic Aromatic Substitution (SNAr)
When the goal is to substitute the C2 or C7 chloro groups, the challenge shifts to overcoming the high activation energy of the SNAr reaction without causing decomposition. The reactivity order for SNAr on this scaffold is generally C2 > C7, due to the C2 position being ortho to the ring nitrogen, which helps stabilize the negative charge in the Meisenheimer intermediate.
Causality-Driven Experimental Choices:
-
Solvent Selection: High-boiling, polar aprotic solvents are essential. Dimethyl sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) are excellent choices as they can dissolve a wide range of reagents and effectively stabilize the charged Meisenheimer complex, lowering the transition state energy.[7][11]
-
Temperature: High temperatures are almost always necessary. Reactions are commonly run between 100 °C and 180 °C. Microwave-assisted synthesis can be a powerful tool here, as it allows for rapid and uniform heating to high temperatures, often reducing reaction times and improving yields.[12]
-
Base: A strong base is needed to generate a potent nucleophile and to neutralize the HCl byproduct. For N-nucleophiles, an excess of the amine itself can sometimes act as the base. For other nucleophiles, strong inorganic bases like K₃PO₄ or organic bases like DBU are effective. In some cases, using a very strong base like KOH in DMSO can enable SNAr even with less activated chloroarenes.[7]
-
Catalysis (Optional): In some challenging SNAr reactions, transition-metal catalysis (e.g., Palladium or Copper) can be employed, though this moves into the realm of Buchwald-Hartwig or Ullmann-type couplings, which follow different mechanisms. For standard SNAr, catalysis is less common but can be considered for particularly unreactive substrates.
Logical Relationship Diagram for SNAr
This diagram illustrates the key relationships between experimental parameters and successful SNAr.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. An overview of quinoline as a privileged scaffold in cancer drug discovery [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uop.edu.pk [uop.edu.pk]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
Common side reactions in the synthesis of 3-Chloromethyl-2,7-dichloro-8-methylquinoline derivatives
Welcome to the technical support center for the synthesis of 3-chloromethyl-2,7-dichloro-8-methylquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this specific synthetic procedure. Our focus is on providing practical, experience-driven insights to help you navigate the nuances of this reaction and optimize your outcomes.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a Vilsmeier-Haack reaction on an appropriately substituted acetanilide precursor.[1][2] This reaction is a powerful tool for the formylation and cyclization of electron-rich aromatic compounds to form quinolines.[3][4] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] This electrophilic species then reacts with the acetanilide to induce cyclization and formylation.[7]
While effective, this reaction is not without its complexities. A number of side reactions can occur, leading to impurities that can be challenging to separate and may impact the yield and purity of the desired product. This guide will walk you through the most common issues, their underlying causes, and robust strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of this compound?
A1: The reaction proceeds via a Vilsmeier-Haack cyclization. The key steps are:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[6]
-
Electrophilic Attack and Cyclization: The substituted acetanilide acts as the nucleophile, attacking the Vilsmeier reagent. This is followed by an intramolecular cyclization to form the quinoline ring.
-
Chlorination and Formylation: The POCl₃ present in the reaction mixture acts as a chlorinating agent, leading to the formation of the 2,7-dichloroquinoline core. The Vilsmeier reagent facilitates the introduction of a formyl group precursor at the 3-position.
-
Formation of the Chloromethyl Group: It is hypothesized that under the reaction conditions, the formyl group is reduced and subsequently chlorinated to yield the 3-chloromethyl substituent.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Purity of Reagents: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure that your DMF is anhydrous and that the POCl₃ is fresh and has not been exposed to atmospheric moisture.
-
Reaction Temperature: Inadequate temperature control can either lead to an incomplete reaction (if too low) or the formation of degradation products (if too high).
-
Stoichiometry: An incorrect ratio of POCl₃ to DMF or substrate can result in incomplete formation of the Vilsmeier reagent or unreacted starting material.
-
Work-up Procedure: Improper quenching of the reaction can lead to the decomposition of the product or the formation of emulsions that complicate extraction.
Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What are these impurities?
A3: The presence of multiple, closely-eluting spots is a common issue and likely indicates the formation of several side products. These can include:
-
Incompletely chlorinated quinolines: Products where one of the chloro groups is absent.
-
The corresponding 3-formylquinoline: The precursor to your target molecule, which may not have been fully converted to the chloromethyl group.
-
Over-chlorinated products: Additional chlorination on the quinoline ring.
-
Polymeric materials: Acid-catalyzed polymerization of starting materials or intermediates.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section provides a detailed breakdown of common side reactions and practical steps to troubleshoot them.
Issue 1: Formation of 2,7-dichloro-8-methylquinoline-3-carbaldehyde as a Major Byproduct
Causality: The formation of the 3-chloromethyl group is a multi-step process that occurs after the initial formylation of the quinoline ring. If the reaction conditions are not optimized for the reduction and subsequent chlorination of the formyl group, the aldehyde will be a significant impurity.
Troubleshooting Protocol:
-
Increase Reaction Time and/or Temperature: Carefully increasing the reaction time or temperature after the initial cyclization may promote the conversion of the formyl group. Monitor the reaction progress by TLC to avoid decomposition.
-
Adjust Reagent Stoichiometry: An excess of POCl₃ may be necessary to facilitate the chlorination step. Titrate the amount of POCl₃ in small increments in subsequent experiments to find the optimal ratio.
-
Post-Reaction Modification: If the aldehyde is consistently the major product, consider a two-step synthesis. Isolate the 2,7-dichloro-8-methylquinoline-3-carbaldehyde and then perform a separate reduction and chlorination step.
Issue 2: Incomplete Chlorination Leading to Mono-Chloroquinoline Derivatives
Causality: The chlorination of the quinoline ring at both the 2- and 7-positions requires sufficient chlorinating agent and optimal conditions. Inadequate POCl₃ or insufficient heating can result in the formation of either 2-chloro- or 7-chloro-8-methyl-3-chloromethylquinoline.
Troubleshooting Protocol:
-
Ensure Sufficient POCl₃: A molar excess of POCl₃ is typically required for dichlorination.
-
Optimize Temperature Profile: The chlorination of the quinolinone intermediate often requires higher temperatures to proceed to completion.[8] A staged temperature profile, with an initial lower temperature for Vilsmeier reagent formation and cyclization, followed by a higher temperature for chlorination, may be beneficial.
-
Choice of Chlorinating Agent: While POCl₃ is standard, for recalcitrant substrates, a combination of POCl₃ and PCl₅ can be more effective, though this may also increase the risk of over-chlorination.
Issue 3: Over-chlorination at the 8-Methyl Group
Causality: The methyl group at the 8-position is susceptible to radical chlorination under harsh reaction conditions, leading to the formation of 8-(chloromethyl), 8-(dichloromethyl), or even 8-(trichloromethyl) derivatives.
Troubleshooting Protocol:
-
Strict Temperature Control: Avoid excessive heating. The Vilsmeier-Haack reaction is often exothermic, so controlled addition of reagents and efficient cooling are crucial.
-
Minimize Reaction Time: Once the desired product is formed (as determined by TLC or in-process control), quench the reaction promptly to prevent further side reactions.
-
Alternative Synthetic Strategy: If over-chlorination of the methyl group is a persistent issue, consider synthesizing the quinoline ring with a precursor to the methyl group that is less reactive under the reaction conditions, and then converting it to a methyl group in a later step.
Issue 4: Product Instability and Degradation
Causality: The chloromethyl group is a reactive functional group that can be susceptible to hydrolysis or other nucleophilic substitution reactions, especially during work-up and purification.[9]
Troubleshooting Protocol:
-
Anhydrous Work-up: To the extent possible, perform the initial stages of the work-up under anhydrous conditions.
-
Controlled Quenching: Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. Avoid localized heating.
-
pH Control: Maintain a neutral or slightly acidic pH during extraction. Basic conditions can promote the hydrolysis of the chloromethyl group to the corresponding alcohol.
-
Purification Strategy: Utilize purification techniques that minimize exposure to heat and protic solvents. Column chromatography on silica gel with non-polar eluents is often effective. Recrystallization from a non-protic solvent system can also be a good option.[10][11]
Summary of Potential Side Products and Mitigation Strategies
| Side Product | Probable Cause | Mitigation Strategy |
| 2,7-dichloro-8-methylquinoline-3-carbaldehyde | Incomplete conversion of the formyl group. | Increase reaction time/temperature; increase POCl₃ stoichiometry; consider a two-step synthesis. |
| Mono-chloroquinoline derivatives | Insufficient chlorination. | Increase POCl₃ stoichiometry; optimize temperature profile. |
| Over-chlorination of the 8-methyl group | Harsh reaction conditions (high temperature, long reaction time). | Strict temperature control; minimize reaction time. |
| 3-hydroxymethyl-2,7-dichloro-8-methylquinoline | Hydrolysis of the chloromethyl group during work-up. | Anhydrous work-up; controlled quenching; maintain neutral/acidic pH. |
| Polymeric byproducts | Acid-catalyzed polymerization. | Controlled addition of reagents; maintain optimal temperature. |
Experimental Protocols
General Procedure for the Synthesis of this compound
Disclaimer: This is a generalized protocol and may require optimization for your specific setup and scale.
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes.
-
Addition of Acetanilide: Dissolve the substituted acetanilide precursor in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, again maintaining a low temperature.
-
Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 70-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizing the Reaction Pathway and Side Reactions
Caption: Synthetic pathway and common side reactions.
References
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Google Patents.
-
YouTube. Vilsmeier-Haack Reaction. [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
PubMed. POCl3 chlorination of 4-quinazolones. [Link]
-
International Journal of Chemical Studies. A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. [Link]
-
Indian Academy of Sciences. Phosphorous oxychloride (POCh). [Link]
-
ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]
-
ResearchGate. (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). [Link]
-
International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
-
ResearchGate. (PDF) 2-Chloro-8-methylquinoline-3-carbaldehyde. [Link]
-
ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]
-
Oreate AI. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. [Link]
-
Semantic Scholar. POCl3 chlorination of 4-quinazolones. [Link]
-
National Center for Biotechnology Information. 2-Chloro-7-methylquinoline-3-carbaldehyde. [Link]
-
Journal of the Chemical Society, Dalton Transactions. Stability of (chloromethyl)platinum(II) complexes. [Link]
-
NISCAIR Online Periodicals Repository. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
-
ACS Publications. POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines | The Journal of Organic Chemistry. [Link]
- Google Patents. Purification method of 8-hydroxyquinoline crude product.
-
Oregon State University. Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. [Link]
- Google Patents. Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
PubMed. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. [Link]
-
MDPI. Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. [Link]
-
Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
-
Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
Wikipedia. Phosphoryl chloride. [Link]
-
The Royal Society of Chemistry. A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. [Link]
-
Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
-
PubMed. α-Trifluoromethylated Quinolines as Safe and Storable PET-Donor for Radical Polymerizations. [Link]
Sources
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- 3. ijpcbs.com [ijpcbs.com]
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- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. google.com [google.com]
- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
- 11. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
Purification techniques for products derived from 3-Chloromethyl-2,7-dichloro-8-methylquinoline
Technical Support Center: Purification of 3-Chloromethyl-2,7-dichloro-8-methylquinoline
Welcome to the technical support center for the purification of this compound (CAS 948292-24-8). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this highly functionalized quinoline intermediate. The presence of multiple chloro-substituents and a reactive chloromethyl group presents unique challenges in purification, often leading to issues with compound stability, separation from structurally similar impurities, and achieving high purity standards required for downstream applications.
This document provides a structured, question-and-answer-based approach to troubleshoot common problems, along with detailed protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
Answer: The impurity profile is highly dependent on the synthetic route. However, for multi-step syntheses involving chlorination and functionalization of a quinoline core, you can typically anticipate the following:
-
Starting Materials: Unreacted precursors, such as the corresponding 8-methyl-2,7-dichloroquinoline or a hydroxymethyl intermediate.
-
Regioisomers: Isomers with chlorine atoms at different positions on the quinoline ring, which can be notoriously difficult to separate.
-
Over/Under-chlorinated Species: Products with an incorrect number of chlorine atoms.
-
Hydrolysis Byproducts: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water or alcohols (used as solvents), leading to the formation of the corresponding hydroxymethyl or alkoxymethyl derivative.
-
Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., DMF, chloroform, thionyl chloride) can be retained in the crude product.[1]
Q2: How do I choose the best primary purification technique for my crude product?
Answer: The choice depends on the physical state of your crude product, the quantity, and the nature of the impurities. A logical approach is outlined in the decision tree below.[2]
-
For solid, crystalline products (>85% pure): Recrystallization is the most efficient and scalable method. It is excellent for removing small amounts of impurities with different solubility profiles.[2][3]
-
For oily residues or complex mixtures: Column chromatography is the method of choice. It offers high resolving power for separating compounds with different polarities.[4]
-
For high-purity requirements or difficult separations: Preparative High-Performance Liquid Chromatography (HPLC) may be necessary, although it is less scalable.[5][6]
Caption: A decision tree for selecting the primary purification method.
Troubleshooting Guide: Column Chromatography
Q3: My compound is streaking badly on the silica TLC plate and not moving off the baseline. What's wrong?
Answer: This is a common issue with nitrogen-containing heterocyclic compounds like quinolines. The basic nitrogen can interact strongly with the acidic silanol groups on the silica surface, causing poor mobility and tailing.[4]
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your eluent system (typically 0.1-1% by volume). This deactivates the acidic sites on the silica gel, allowing your compound to elute more symmetrically.
-
Switch to a Different Stationary Phase: If the issue persists, your compound may be too basic for silica. Consider using a less acidic stationary phase like alumina (basic or neutral grade) or switching to reversed-phase chromatography.[7]
Q4: I have multiple spots that are very close together on the TLC. How can I improve the separation?
Answer: Poor separation (low ΔRf) requires optimizing the mobile phase. The goal is to find a solvent system that maximizes the polarity difference between your product and the impurities.
Troubleshooting Steps:
-
Decrease Solvent Polarity: If the spots are high up on the TLC plate (Rf > 0.5), the eluent is too strong. Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes). A good target Rf for the desired compound is between 0.2 and 0.35 for optimal column separation.[4]
-
Use a Ternary Solvent System: Sometimes, a two-solvent system doesn't provide enough selectivity. Adding a third solvent can modulate the interactions. For chlorinated aromatics, systems like Hexane/Dichloromethane/Ethyl Acetate can be effective. Dichloromethane helps in dissolving the compound and separating isomers.
-
Perform a Solvent Screen: Test a range of solvent systems with varying polarities and chemical properties on a TLC plate to identify the best one for separation.
| Solvent System (v/v) | Typical Application | Notes |
| Hexanes:Ethyl Acetate (9:1 to 7:3) | Good starting point for separating moderately polar compounds. | Most common system. Adjust ratio to achieve target Rf. |
| Hexanes:Dichloromethane (1:1) | For less polar compounds or to improve solubility. | DCM can improve resolution of aromatic compounds. |
| Toluene:Ethyl Acetate (95:5) | Can help separate isomers by exploiting π-π interactions. | Toluene is less volatile than hexanes. |
Q5: My product seems to be decomposing on the column. How can I prevent this?
Answer: The chloromethyl group is an electrophilic site, and the quinoline ring can be sensitive to the acidic nature of standard silica gel, leading to degradation.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your eluent containing 1% triethylamine. Let it stand for an hour. This will neutralize the most acidic sites.[7]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to speed up the elution process.[4]
-
Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil, which are less acidic than silica gel.[7]
-
Dry Loading: Avoid dissolving your crude product in chlorinated solvents like dichloromethane for wet loading if you suspect instability. Instead, dry-load the compound onto a small amount of silica gel, which minimizes its exposure to the solvent and acidic surfaces before elution begins.[2][7]
Troubleshooting Guide: Recrystallization
Q6: My compound "oils out" instead of forming crystals upon cooling. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.[8]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation level.[8]
-
Slow Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or paper towels to prevent rapid heat loss. Do not place it directly into an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a pure crystal of the compound, add a tiny speck to the cooled solution to induce crystallization.
Q7: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What now?
Answer: This indicates that the solution is not supersaturated, meaning too much solvent was used initially.
Solutions:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Periodically remove it from the heat and allow it to cool to check for crystal formation. Repeat until you observe turbidity or crystal growth upon cooling.[8]
-
Introduce an Anti-Solvent: If you know a solvent in which your compound is insoluble (an "anti-solvent") but is miscible with your crystallization solvent, you can add the anti-solvent dropwise to the solution until it becomes cloudy (the saturation point). Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly. For this compound, adding water to an ethanol or acetone solution could be an effective anti-solvent strategy.
Caption: Troubleshooting workflow for common recrystallization problems.
Experimental Protocols
Protocol 1: Flash Column Chromatography (Silica Gel)
This protocol is a general guideline. The solvent system must be optimized beforehand using Thin Layer Chromatography (TLC).[4]
-
TLC Analysis: Develop a solvent system (e.g., Hexanes:Ethyl Acetate) that gives your target compound an Rf value of approximately 0.2-0.35.
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar eluent (e.g., 95:5 Hexanes:EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top to protect the silica bed.[4]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add 2-3 g of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[7]
-
-
Elution:
-
Begin eluting with the non-polar solvent system developed in step 1.
-
Apply gentle air pressure to maintain a steady flow rate (approx. 2 inches/minute).
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Fraction Collection & Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
This method relies on solubility differences at varying temperatures.[9]
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For chlorinated quinolines, solvents like ethanol, isopropanol, or solvent pairs like Toluene/Hexane or Ethyl Acetate/Hexane are good candidates.[10]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring.
-
Continue adding the solvent portion-wise until the solid just dissolves completely. Avoid adding a large excess.[3]
-
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[2]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to obtain the purified product.
-
References
-
Rădulescu, C., Tărăbăşanu, C. M., Hossu, A. M., Ioniţă, I., & Magearu, V. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Department of Physical Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Rădulescu, C., et al. (2004). The parameters of purification by HPLC of compounds 5-14. ResearchGate. Retrieved from [Link]
-
Rădulescu, C., et al. (2004). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
MDPI. (2025, November 20). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]
-
Lab Notebook. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
- Google Patents. (1971). US3567732A - Process for the preparation of chlorinated quinolines.
-
ACS Publications. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. Retrieved from [Link]
-
RA College. (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (1971). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
- Google Patents. (n.d.). EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). WO2004072014A1 - Method for purifying chloromethyl chloroformate.
- Google Patents. (n.d.). US6911558B2 - Method for purifying chloromethyl chloroformate.
-
PubChemLite. (n.d.). 2,7-dichloro-8-methylquinoline-3-carbonitrile (C11H6Cl2N2). Retrieved from [Link]
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Technical Support Center: Optimization of Nucleophilic Substitution on 3-Chloromethyl-2,7-dichloro-8-methylquinoline
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the chemical modification of 3-Chloromethyl-2,7-dichloro-8-methylquinoline. Our focus is to provide targeted troubleshooting, practical optimization strategies, and in-depth mechanistic insights to overcome common challenges encountered during nucleophilic substitution reactions on this versatile scaffold.
Section 1: Foundational Concepts & Reactivity Profile
Understanding the inherent reactivity of the substrate is the first step toward a successful and selective reaction. This section addresses the most fundamental questions regarding the molecule's behavior.
FAQ 1: My goal is to substitute only one chlorine. Which of the three chlorine atoms on this compound is the most reactive?
The reactivity of the three chlorine atoms differs significantly due to their chemical environment. The chlorine on the 3-chloromethyl group is by far the most reactive towards nucleophilic substitution.
-
3-Chloromethyl Group: This is a benzylic-type halide attached to an sp³-hybridized carbon. It readily undergoes nucleophilic substitution via classic Sₙ2 or Sₙ1 mechanisms .[1][2][3] These reactions typically proceed under relatively mild conditions. The benzylic position enhances reactivity due to the stabilization of the transition state (Sₙ2) or the potential carbocation intermediate (Sₙ1) by the adjacent quinoline ring.
-
2-Chloro and 7-Chloro Groups: These are aryl chlorides attached to sp²-hybridized carbons of the quinoline ring. They are significantly less reactive and require more forcing conditions to undergo substitution, which proceeds through a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[4][5] The C2 position is more activated towards SₙAr than the C7 position because it is para to the electron-withdrawing ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate.[4][6]
To achieve selective substitution at the 3-chloromethyl position, mild reaction conditions (e.g., lower temperatures) should be employed to avoid competing SₙAr at the C2 or C7 positions.
FAQ 2: What factors determine whether the reaction at the 3-chloromethyl position follows an Sₙ1 or Sₙ2 pathway?
The operative mechanism is dictated by the specific reaction conditions you choose. Controlling these factors is key to optimizing your yield and minimizing byproducts.
-
Sₙ2 Mechanism: This pathway is favored by:
-
Strong, unhindered nucleophiles (e.g., azide, primary amines, thiolates).
-
Polar aprotic solvents like DMF, DMSO, or acetonitrile (ACN), which solvate the counter-ion but not the nucleophile, preserving its reactivity.[7]
-
Lower reaction temperatures .
-
The Sₙ2 mechanism involves a backside attack and results in an inversion of stereochemistry if the carbon were chiral.[8]
-
-
Sₙ1 Mechanism: This pathway becomes more likely with:
-
Weak nucleophiles that are often neutral (e.g., water, alcohols).
-
Polar protic solvents (e.g., ethanol, water), which can stabilize the carbocation intermediate and the leaving group.
-
Conditions that promote the formation of a stable benzylic carbocation.
-
For most synthetic applications requiring high yield and predictability, conditions favoring the Sₙ2 mechanism are generally preferred .[9]
Section 2: Troubleshooting Guide
This section provides direct, actionable solutions to the most common issues encountered during the nucleophilic substitution at the 3-chloromethyl position.
Problem 1: Low or No Product Yield
This is the most frequent challenge. A systematic diagnosis of the potential causes is essential.
| Possible Cause | Underlying Rationale & Verification | Suggested Solution |
| Poor Nucleophile Reactivity | Neutral nucleophiles (e.g., R-NH₂) are often weaker than their anionic counterparts (R-NH⁻). The reaction rate is directly proportional to nucleophile strength in Sₙ2 reactions. | For alcohols or thiols, pre-treat with a non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the more potent alkoxide or thiolate. For amines, consider using a stronger, more electron-rich amine if possible. |
| Suboptimal Solvent | The solvent dictates the solubility of reactants and the reactivity of the nucleophile. For Sₙ2, polar protic solvents (ethanol, water) can form a solvent shell around the nucleophile, blunting its attack.[7] | Switch to a polar aprotic solvent such as DMF, DMSO, or ACN to enhance nucleophilicity and reaction rate.[10] Ensure all reactants are fully dissolved; if not, consider a co-solvent system.[11] |
| Inappropriate Temperature | Every reaction has an optimal temperature range. If the temperature is too low, the activation energy barrier may not be overcome, resulting in a slow or stalled reaction. | Incrementally increase the reaction temperature in 10-20 °C intervals, monitoring the progress closely by Thin-Layer Chromatography (TLC) or LC-MS.[11] Start reactions at room temperature and gently heat if no conversion is observed. |
| Deactivation of Nucleophile by HCl | When using a neutral nucleophile like an amine or thiol, the reaction generates one equivalent of HCl. This acid will protonate and deactivate unreacted nucleophile, effectively halting the reaction. | Add a non-nucleophilic base (e.g., K₂CO₃, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA)) to the reaction mixture.[7][12] Use 1.5-2.0 equivalents to act as an acid scavenger. |
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q1 [label="Is your nucleophile anionic\n(e.g., RO⁻, RS⁻, N₃⁻)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is your solvent\npolar aprotic (DMF, ACN, DMSO)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Have you tried heating\nthe reaction (e.g., 50-80 °C)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
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start -- q1; q1 -- sol1 [label="No"]; q1 -- q2 [label="Yes"]; q2 -- sol2 [label="No"]; q2 -- q3 [label="Yes"]; q3 -- sol3 [label="No"]; }
Problem 2: Formation of Multiple Impurities or Side Products
The appearance of unexpected spots on a TLC plate indicates side reactions are occurring.
| Possible Cause | Underlying Rationale & Verification | Suggested Solution |
| SₙAr at C2 Position | High temperatures or very strong/basic nucleophiles can provide sufficient energy to overcome the activation barrier for SₙAr at the 2-position, leading to a di-substituted product. | Lower the reaction temperature. Selective substitution at the 3-chloromethyl position should be achievable at or slightly above room temperature for most good nucleophiles. Reserve higher temperatures only if the primary reaction fails.[10] |
| Elimination (E2) Byproduct | If the nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), it may abstract a proton from the methyl group, leading to an elimination product instead of substitution. | Use a nucleophile that is less basic (e.g., NaN₃, NaCN) or less sterically hindered. Avoid high temperatures, which favor elimination over substitution. |
| Hydrolysis of Chloro-group | If there is residual water in your solvent or reagents, the chloromethyl group can hydrolyze to a hydroxymethyl group (-CH₂OH), especially if heated for prolonged periods. | Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. Running the reaction under an inert atmosphere (N₂ or Ar) can also help mitigate this.[10] |
Section 3: Experimental Protocols & Optimization
Protocol 1: General Procedure for Sₙ2 Substitution with an Amine Nucleophile
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous (approx. 0.1 M concentration of substrate)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile via syringe to dissolve/suspend the solids.
-
Begin vigorous stirring. Add the amine nucleophile dropwise to the mixture at room temperature.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The starting material should be consumed, and a new, more polar spot should appear.
-
If the reaction is slow, heat the mixture to 40-50 °C and continue to monitor every 1-2 hours.
-
Upon completion, cool the reaction to room temperature. Filter off the solid K₂CO₃ and rinse with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel to isolate the desired 3-aminomethyl-2,7-dichloro-8-methylquinoline derivative.
Optimization Workflow
A systematic approach is crucial for efficient optimization. The following workflow outlines a logical progression for refining your reaction conditions.
References
- BenchChem (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem (2025). Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines.
- Quimica Organica (n.d.). Nucleophilic substitution in quinoline and isoquinoline.
- BenchChem (2025).
- Chemistry LibreTexts (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions.
- Master Organic Chemistry (2012). Nucleophilic Substitution Reactions - Introduction.
- Wikipedia (n.d.). Nucleophilic substitution.
- Organic Chemistry Portal (n.d.). Nucleophilic Substitution (SN1, SN2).
- BenchChem (2025).
- Chemistry LibreTexts (2020). 9.2: Common nucleophilic substitution reactions.
- University of Liverpool (n.d.). Chemistry II (Organic)
- YouTube (2020). Reactions of Quinoline.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid dimerization of 3-Chloromethyl-2,7-dichloro-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of 3-Chloromethyl-2,7-dichloro-8-methylquinoline, with a specific focus on preventing its dimerization during experimental use. As a Senior Application Scientist, this guide is structured to provide not just protocols, but a foundational understanding of the underlying chemical principles to empower you to overcome challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimerization of this compound?
A1: The primary cause of dimerization is a self-alkylation reaction, which is a form of Friedel-Crafts alkylation.[1][2] In this process, the highly reactive chloromethyl group of one molecule acts as an electrophile and attacks the electron-rich aromatic quinoline ring of another molecule. This reaction is often catalyzed by trace impurities, such as Lewis acids, or can be initiated by heat or light.
Q2: I've observed a gradual degradation of my this compound sample upon storage. What is happening and how can I prevent it?
A2: this compound is a reactive benzylic halide.[3] Over time, it can undergo slow self-alkylation (dimerization and oligomerization) or hydrolysis if exposed to moisture. To ensure its stability, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.[4] The use of amber vials and storage in a desiccator or a freezer is highly recommended.
Q3: Can I use any Lewis acid to catalyze reactions with this compound?
A3: Caution is advised when selecting a Lewis acid. Strong Lewis acids like aluminum chloride (AlCl₃) can aggressively promote the self-alkylation (dimerization) of the quinoline derivative.[1][2] The nitrogen atom in the quinoline ring can form a complex with the Lewis acid, which can also influence the reactivity of the molecule.[5] It is often preferable to use milder Lewis acids or to perform the reaction in the absence of a Lewis acid if the substrate's reactivity allows.
Troubleshooting Guide: Dimerization in Reactions
Issue 1: Formation of an Insoluble White Precipitate During a Reaction.
This is a common observation when dimerization occurs, as the resulting dimer often has lower solubility than the starting material.
Root Cause Analysis and Solutions:
Sources
Technical Support Center: Troubleshooting Low Conversion Rates with 3-Chloromethyl-2,7-dichloro-8-methylquinoline
Welcome to the technical support center for 3-Chloromethyl-2,7-dichloro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use, specifically focusing on overcoming low conversion rates in nucleophilic substitution reactions. Our approach is rooted in mechanistic principles and practical, field-tested solutions to empower you to optimize your experimental outcomes.
Introduction to this compound
This compound is a highly functionalized quinoline derivative. Its utility as a synthetic intermediate stems from the reactive chloromethyl group at the 3-position, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, making it a valuable building block in the synthesis of novel compounds with potential therapeutic applications, including antidepressant and anticancer agents.[1][2][3] The dichloro substitutions on the quinoline core further modulate the electronic properties and provide additional sites for potential modification.
However, the reactivity of the chloromethyl group can be a double-edged sword, often leading to challenges in achieving high conversion rates. This guide will systematically address the common pitfalls and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am observing very low or no conversion of my starting material. What are the primary factors I should investigate?
Low conversion is a frequent challenge and can arise from several interrelated factors. A systematic approach to troubleshooting is crucial.
Core Areas to Investigate:
-
Nucleophile Reactivity: The strength and concentration of your nucleophile are paramount.
-
Reaction Conditions: Solvent, temperature, and reaction time must be optimized.
-
Substrate Stability: The integrity of the this compound starting material is essential.
-
Side Reactions: Competing reaction pathways can consume starting materials or intermediates.
Below is a troubleshooting workflow to guide your investigation.
Caption: Troubleshooting workflow for low conversion rates.
Q2: How does the choice of nucleophile impact the reaction, and how can I select a better one?
The nucleophilic substitution at the chloromethyl group likely proceeds via an SN2 mechanism, although an SN1 pathway can't be entirely ruled out under certain conditions. For an SN2 reaction, the nucleophile's strength is a critical determinant of the reaction rate.[4][5]
Key Factors in Nucleophile Selection:
| Factor | Impact on SN2 Reactivity | Recommended Action |
| Charge | Negatively charged nucleophiles are generally stronger than their neutral counterparts (e.g., RO⁻ > ROH).[4] | If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it with a suitable non-nucleophilic base to increase its reactivity. |
| Basicity | Nucleophilicity often parallels basicity. Stronger bases are often stronger nucleophiles. | For a series of nucleophiles with the same attacking atom, the stronger the base, the better the nucleophile. |
| Steric Hindrance | Bulky nucleophiles will react slower due to steric hindrance at the reaction center.[6] | Opt for smaller, less sterically hindered nucleophiles where possible. |
| Solvent Effects | The solvent can stabilize or destabilize the nucleophile, affecting its reactivity.[7] | In polar aprotic solvents (like DMF or DMSO), smaller, more basic nucleophiles are more reactive. In polar protic solvents (like ethanol), larger, less basic nucleophiles can be more effective.[4] |
Expert Insight: If you are using a primary or secondary amine as a nucleophile and observing low conversion, the in-situ formation of HCl can protonate the starting amine, reducing the concentration of the active nucleophile. Adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can scavenge the HCl and improve the reaction rate.[1]
Q3: What are the optimal reaction conditions (solvent, temperature, time) for this substrate?
Optimal conditions are highly substrate and nucleophile-dependent. However, general principles for nucleophilic substitution on chloromethyl quinolines can be applied.
Solvent Selection: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but not the anionic nucleophile, thus enhancing nucleophilicity.[7]
-
Good Choices: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN).
-
Moderate Choices: Tetrahydrofuran (THF), Ethanol. Ethanol can act as both a solvent and a nucleophile, potentially leading to side products.
Temperature Optimization: Many nucleophilic substitutions require heating to proceed at a reasonable rate.
-
Starting Point: Begin at room temperature and monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
-
Incremental Increases: If no reaction is observed, incrementally increase the temperature by 10-20 °C.[8]
-
Caution: Excessive heat can lead to degradation of the starting material or product, or promote elimination side reactions. A typical range to explore would be 50-100 °C.[10]
Reaction Time: These reactions can range from a few hours to overnight.
-
Monitoring is Key: The best way to determine the optimal time is by monitoring the reaction's progress.[11] Take aliquots at regular intervals (e.g., every 1-2 hours) and analyze by TLC or LC-MS until the consumption of the starting material plateaus.
Protocol: General Procedure for Nucleophilic Substitution
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF).
-
Add the desired nucleophile (1.1-1.5 equivalents).
-
If the nucleophile is an amine, add a non-nucleophilic base such as triethylamine (1.5 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove the solvent and excess reagents.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[3]
Q4: I am seeing multiple spots on my TLC plate. What are the likely side reactions?
The presence of multiple spots indicates the formation of byproducts. Understanding the potential side reactions is key to mitigating them.
Caption: Potential desired and side reaction pathways.
Common Side Products and Mitigation Strategies:
| Side Reaction | Cause | Mitigation Strategy |
| Over-alkylation | Occurs with nucleophiles having multiple reactive sites (e.g., primary amines). The product of the first substitution can act as a nucleophile itself. | Use a larger excess of the primary amine or protect one of the reactive sites if possible. |
| Elimination (E2) | Promoted by strong, sterically hindered bases and high temperatures. | Use a less hindered base or a stronger, less basic nucleophile. Lower the reaction temperature. |
| Solvolysis | The solvent (e.g., ethanol, water) acts as a nucleophile, displacing the chloride. | Use a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or acetonitrile. Ensure all reagents and glassware are dry. |
| Degradation | Harsh reaction conditions (high temperature, strong acid/base) can cause the quinoline core or side chains to decompose.[8] | Use milder reaction conditions. Monitor the reaction closely to avoid prolonged heating after completion. |
Analytical Approach to Identify Byproducts: Utilize LC-MS to obtain the mass of the unknown spots on your TLC. The molecular weight can provide strong clues as to the identity of the side product (e.g., a mass corresponding to the addition of the solvent molecule suggests solvolysis).
Conclusion
Successfully employing this compound in synthesis requires a careful and systematic approach to reaction optimization. Low conversion rates are often a result of suboptimal nucleophile choice or reaction conditions. By methodically evaluating each parameter—nucleophile strength, solvent, temperature, and potential side reactions—researchers can effectively troubleshoot and significantly improve reaction outcomes. This guide provides a foundational framework for this process, grounded in established principles of organic chemistry.
References
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
- BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
- BenchChem. (2025). Application Notes and Protocols: 3,6-Dichloro-8-(dichloromethyl)quinoline as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds.
-
LibreTexts. (2023). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
-
Siddiqui, Z. N., & Khan, S. A. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(9), 100127. [Link]
-
LibreTexts. (2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. [Link]
-
ResearchGate. Optimization of the Reaction Conditions for the Synthesis of. [Link]
-
Allery, A. (2023, December 4). Factors That Affect The Rate of Nucleophilic Substitution Reactions [Video]. YouTube. [Link]
- BenchChem. (2025). Analytical methods for monitoring (Chloromethyl)sulfonylethane reactions (TLC, HPLC, GC-MS).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. m.youtube.com [m.youtube.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: By-product Analysis in the Synthesis of 3-Chloromethyl-2,7-dichloro-8-methylquinoline
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for troubleshooting and by-product analysis during the synthesis of 3-Chloromethyl-2,7-dichloro-8-methylquinoline. The synthesis of polysubstituted quinolines is a nuanced process where minor deviations in reaction conditions can lead to a complex mixture of impurities. This document provides in-depth, experience-driven insights to help you identify, understand, and mitigate the formation of common by-products, ensuring the purity and integrity of your target compound.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of 2,7-dichloro-8-methylquinoline derivatives typically employs the Vilsmeier-Haack reaction , a powerful method for the formylation and cyclization of activated aromatic compounds.[1][2] The reaction proceeds by treating a substituted acetanilide with the Vilsmeier reagent, which is formed in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3]
The Vilsmeier reagent, a chloromethyliminium salt, acts as the key electrophile.[3] The reaction with the acetanilide precursor, N-(2,6-dichloro-3-methylphenyl)acetamide, involves electrophilic attack followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the quinoline core. The chlorination at the C2 position and the formation of the C3-substituent are direct consequences of this mechanism.
Caption: Simplified Vilsmeier-Haack reaction pathway for quinoline synthesis.
Section 2: Frequently Asked Questions (FAQs) - Understanding Potential By-products
This section addresses the most common questions regarding impurities encountered during the synthesis. Understanding the origin of these by-products is the first step toward eliminating them.
Q1: What are the primary by-products I should be looking for in my crude reaction mixture?
A: Based on the reaction mechanism and typical workup conditions, you can anticipate several classes of by-products. Monitoring your reaction by TLC is a good first step, but HPLC-MS is essential for definitive identification.[4][5]
Table 1: Common By-products and Their Origins
| By-product Identity | Common Name / Description | Probable Cause(s) |
|---|---|---|
| Starting Material | N-(2,6-dichloro-3-methylphenyl)acetamide | Incomplete reaction due to insufficient heating, incorrect stoichiometry, or short reaction time.[6] |
| Hydrolysis Product | 2,7-Dichloro-3-formyl-8-methylquinoline | Premature or excessive hydrolysis of the Vilsmeier intermediate during workup. Presence of water in reagents. |
| Over-chlorinated Species | Trichlorinated quinoline derivatives | Excess POCl₃ or prolonged reaction at high temperatures, leading to additional chlorination on the aromatic ring. |
| De-chlorinated Species | Mono-chlorinated quinoline derivatives | Incomplete chlorination at the C2 position, potentially due to insufficient POCl₃ or low reaction temperature. |
| Polymeric Material | High molecular weight tar or insoluble solids | Excessively high reaction temperatures, which can cause decomposition and polymerization of reactants or products.[6][7] |
| Dimerized Products | Bisquinoline species | Side reactions between reactive intermediates, often promoted by non-optimized reaction conditions. |
Q2: My primary product is the 3-formyl derivative, not the 3-chloromethyl one. What went wrong?
A: This is a classic issue related to the workup procedure. The direct product of the Vilsmeier-Haack cyclization is an iminium salt intermediate at the C3 position. During the aqueous workup (quenching with ice/water), this intermediate is hydrolyzed.[1] The desired 3-chloromethyl group is formed under specific conditions, while the 3-formyl group arises from complete hydrolysis.
-
Causality: The Vilsmeier reagent itself is a chloromethyliminium salt. The reaction introduces a –CH=N⁺(CH₃)₂ group at the C3 position. Careful hydrolysis is required to convert this to –CH₂Cl. Aggressive hydrolysis (e.g., high temperature during quench, prolonged exposure to water, or strongly basic conditions) will push the reaction toward the more stable aldehyde (formyl) group.
-
Solution: Ensure your workup is performed at low temperatures (e.g., pouring the reaction mixture slowly into crushed ice).[2] Minimize the time the product spends in the aqueous phase before extraction. Using a buffered or mildly basic solution (like sodium carbonate) for neutralization can also help control the hydrolysis.[7]
Q3: Mass spectrometry shows peaks corresponding to M+34 and M-34, suggesting tri- and mono-chlorinated quinolines. How do I control the degree of chlorination?
A: The Vilsmeier-Haack reaction uses POCl₃ not only to generate the Vilsmeier reagent but also as a chlorinating agent and dehydrating agent for the cyclization.
-
Causality: The stoichiometry of POCl₃ relative to DMF and the acetanilide is critical. An excess of POCl₃, especially when combined with high temperatures or extended reaction times, can lead to electrophilic chlorination on the quinoline ring, resulting in trichloro- derivatives. Conversely, an insufficient amount of POCl₃ may not be adequate to achieve full chlorination at the C2 position, leading to mono-chloro impurities.
-
Solution: Carefully control the molar equivalents of your reagents. A typical ratio might be ~3-4 equivalents of POCl₃ and ~1.5-2 equivalents of DMF relative to 1 equivalent of the acetanilide.[1][2] Perform small-scale optimization experiments to find the ideal stoichiometric balance for your specific setup.
Q4: My reaction has stalled, leaving a large amount of unreacted starting material. How can I drive the reaction to completion?
A: This indicates that the activation energy for the reaction is not being met or that the Vilsmeier reagent is not being formed efficiently.
-
Causality & Solutions:
-
Temperature: The reaction often requires heating to proceed at a reasonable rate.[1] One study notes that for some substrates, increasing the temperature can also significantly destroy the product, so careful optimization is key.[7] Monitor the reaction by TLC and find the minimum temperature required for conversion. A typical range is 80-90°C for several hours.[2]
-
Reagent Purity: Ensure your DMF is anhydrous. Water will react with and consume the POCl₃, preventing the formation of the Vilsmeier reagent.
-
Order of Addition: The Vilsmeier reagent should be pre-formed at a low temperature (0-5°C) by slowly adding POCl₃ to DMF before the acetanilide is introduced.[1] This ensures the electrophile is available before the substrate is subjected to harsh conditions.
-
Section 3: Troubleshooting Guide - From Symptoms to Solutions
Use this guide to diagnose and resolve common experimental issues.
Table 2: Troubleshooting Experimental Observations
| Symptom | Probable Cause(s) | Recommended Action(s) |
|---|---|---|
| Low Final Yield | 1. Incomplete reaction. 2. Product degradation.[7] 3. Mechanical loss during workup/purification. | 1. Increase reaction time or temperature cautiously, monitoring by TLC. 2. Avoid excessive heating (>100°C). Ensure a rapid, cold quench. 3. Ensure pH is correct for precipitation; perform thorough extraction with an appropriate solvent. |
| Dark, Tarry Crude Product | 1. Reaction temperature was too high, causing polymerization.[6] 2. Oxidative side reactions. | 1. Reduce reaction temperature and/or shorten heating time. 2. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if substrate is sensitive. |
| Multiple Spots on TLC Near Product | 1. Formation of isomers or related by-products (e.g., formyl vs. chloromethyl). 2. Incomplete chlorination/over-chlorination. | 1. Confirm identities via HPLC-MS. Optimize workup conditions to favor the desired product. 2. Adjust POCl₃ stoichiometry and re-optimize reaction temperature. |
| Product Fails Purity Analysis (NMR/MS) | 1. Contamination with residual solvent (DMF, POCl₃ hydrolysis products). 2. Presence of hard-to-separate by-products. | 1. Ensure thorough washing of the crude product and use high-vacuum drying. Recrystallization can be effective. 2. Optimize the purification protocol (see Section 4). A different column chromatography solvent system may be needed. |
Section 4: Experimental Protocols - Best Practices for Analysis and Purification
Adherence to validated analytical and purification protocols is essential for isolating a high-purity final product.
Protocol 1: HPLC-MS Method for By-Product Profiling
This protocol provides a robust starting point for separating the target compound from its likely impurities. UPLC-MS/MS offers superior resolution and sensitivity for this class of compounds.[8]
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Sample Preparation:
-
Dissolve ~1 mg of the crude reaction mixture in 10 mL of Acetonitrile/Water (1:1).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 12.0 10 -
MS Detection (ESI+):
-
Scan Range: 100 - 500 m/z.
-
Source Parameters: Optimize capillary voltage, gas flow, and source temperature for your specific instrument.
-
Interpretation: Look for the expected mass of the product (C₁₁H₇Cl₃N) and masses corresponding to the potential by-products listed in Table 1.
-
Protocol 2: Recommended Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading is preferred) to ensure even loading onto the column.
-
Column Packing: Pack a silica gel column using a low-polarity solvent system (e.g., Hexane or Heptane).
-
Elution: Begin elution with 100% Hexane. Gradually increase the polarity by adding Ethyl Acetate. A typical gradient might be from 0% to 15% Ethyl Acetate in Hexane.
-
Fraction Collection: Collect fractions based on TLC analysis. The target compound is moderately polar and should elute after non-polar impurities but before highly polar materials.
-
Analysis: Combine fractions of high purity (as determined by TLC/HPLC) and remove the solvent under reduced pressure.
Section 5: Visualizing the Logic - Troubleshooting Workflow
This flowchart provides a logical path for troubleshooting a synthesis that yields an impure product.
Caption: A logical workflow for troubleshooting by-product formation.
References
-
Naidoo, K., & Singh, P. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(02), 251-253. (Referenced in ResearchGate discussion). [Link]
-
International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. [Link]
-
Musiol, R., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics. [Link]
-
Perez, M. A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]
-
Wang, C., et al. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. MDPI. [Link]
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- 8. Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring [mdpi.com]
Validation & Comparative
A Comparative Spectroscopic Guide to 3-Chloromethyl-2,7-dichloro-8-methylquinoline and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. The quinoline scaffold, a privileged structure in medicinal chemistry, continues to be a source of compounds with a wide array of biological activities.[1] This guide provides an in-depth spectroscopic characterization of 3-Chloromethyl-2,7-dichloro-8-methylquinoline derivatives.
Given the novelty of this specific substitution pattern, publicly available experimental data is scarce.[2] Therefore, this guide adopts a comparative and predictive approach. By systematically analyzing the spectroscopic data of structurally analogous quinoline derivatives, we can build a robust predictive framework for the titular compound. This document will serve as a foundational reference for scientists synthesizing or working with this and other similarly substituted quinolines, explaining the causality behind spectral features and providing validated experimental protocols.
The Molecular Blueprint: Predicting Spectroscopic Behavior
The structure of this compound presents a unique combination of electron-withdrawing and electron-donating groups on the quinoline core. Understanding their interplay is key to interpreting the resulting spectra.
-
Quinoline Core: A bicyclic aromatic heterocycle that forms the foundational structure.[3]
-
2-Chloro & 7-Chloro Substituents: These halogen atoms are strongly electron-withdrawing through induction, which will significantly deshield adjacent protons and carbons in NMR spectra.[4] Their presence is also a key indicator in mass spectrometry due to isotopic patterns.[5]
-
3-Chloromethyl Group: This group introduces a reactive site and its protons will appear as a characteristic singlet in the ¹H NMR spectrum, typically in the aliphatic region.
-
8-Methyl Group: This electron-donating group will influence the electronic environment of the carbocyclic ring, leading to characteristic shifts in NMR.[6]
The following sections will dissect how these structural features are expected to manifest across various spectroscopic techniques, supported by experimental data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[7] For complex heterocyclic systems like substituted quinolines, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments is often necessary for unambiguous assignment.[8][9]
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The introduction of multiple substituents on the quinoline ring of the target compound will lead to a complex but interpretable aromatic region.
Causality of Experimental Observations: The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like chlorine) pull electron density away, "deshielding" the proton and shifting its resonance to a higher frequency (downfield). Conversely, electron-donating groups (like methyl) increase electron density, "shielding" the proton and moving its signal upfield.[10]
Predicted ¹H NMR Spectrum for this compound:
-
Aromatic Region (approx. 7.0-8.5 ppm):
-
The protons on the quinoline ring will appear in this region. Due to the substitution pattern, we expect to see distinct signals for H-4, H-5, and H-6.
-
The H-4 proton, adjacent to the electron-withdrawing nitrogen and the C-3 substituent, is expected to be significantly deshielded.[4]
-
The H-5 and H-6 protons will form an AX or AB system, with their chemical shifts influenced by the C-7 chloro and C-8 methyl groups.
-
-
Aliphatic Region:
-
-CH₂Cl (approx. 4.5-5.0 ppm): A sharp singlet corresponding to the two protons of the chloromethyl group.
-
-CH₃ (approx. 2.5-3.0 ppm): A singlet for the three protons of the methyl group at the C-8 position.
-
Comparative ¹H NMR Data for Quinoline Derivatives:
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | Aromatic Protons (ppm) | Other Signals (ppm) | Reference |
| Quinoline | 8.89 | 7.41 | 8.12 | 7.52-8.08 | - | [4] |
| 2-Chloroquinoline | - | 7.35 | 8.03 | 7.60-8.15 | - | [4] |
| 4,7-Dichloroquinoline | 8.75 | 7.45 | - | 7.8-8.3 | - | [11] |
| 7-Chloro-2-methylquinoline | - | 7.2 | 7.9 | 7.4-8.0 | 2.6 (CH₃) | [12] |
| Predicted: 3-CH₂Cl-2,7-diCl-8-CH₃-quinoline | - | - | ~8.2-8.4 | ~7.5-8.0 | ~4.8 (CH₂Cl), ~2.7 (CH₃) | N/A |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule.[7]
Causality of Experimental Observations: Similar to protons, the chemical shifts of carbon atoms are influenced by their electronic environment. Carbons bonded to electronegative atoms like chlorine or nitrogen will be significantly deshielded and appear at a lower field.[4]
Predicted ¹³C NMR Spectrum for this compound:
-
Aromatic Carbons (approx. 120-160 ppm): The nine carbons of the quinoline core will resonate in this region. The carbons directly attached to chlorine (C-2, C-7) and nitrogen (C-2, C-8a) will be the most downfield.
-
Aliphatic Carbons:
-
-CH₂Cl (approx. 40-50 ppm): The carbon of the chloromethyl group.
-
-CH₃ (approx. 15-25 ppm): The carbon of the methyl group.
-
Comparative ¹³C NMR Data for Quinoline Derivatives:
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | Aromatic Carbons (ppm) | Other Signals (ppm) | Reference |
| Quinoline | 150.2 | 121.1 | 135.8 | 126.5-148.3 | - | [7] |
| 2,4-Dichloroquinoline | ~151 | ~124 | ~142 | 123-148 | - | [13] |
| 7-Chloro-2-methylquinoline | ~158 | ~122 | ~136 | 125-147 | ~25 (CH₃) | [12] |
| 5,7-Dichloro-8-hydroxyquinoline | ~148 | ~123 | ~134 | 111-140 (C-O ~152) | - | [14] |
| Predicted: 3-CH₂Cl-2,7-diCl-8-CH₃-quinoline | ~152 | ~128 | ~138 | 124-150 | ~45 (CH₂Cl), ~20 (CH₃) | N/A |
Experimental Protocol: NMR Spectroscopy
This protocol provides a self-validating system for the structural characterization of novel quinoline derivatives.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized quinoline derivative.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the tube and invert gently several times to ensure complete dissolution and homogeneity.[4]
-
-
¹H NMR Spectrum Acquisition:
-
Place the sample in the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Acquire a standard 1D proton spectrum. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a higher number of scans will be necessary to achieve an adequate signal-to-noise ratio.[4]
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each carbon and enhances signal-to-noise.
-
Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.[4]
-
-
2D NMR (COSY & HSQC) Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the 2D spectrum indicate this correlation, allowing for the mapping of proton connectivity within spin systems.[15]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond C-H correlation). It is invaluable for assigning carbon signals based on their known proton assignments.[15]
-
-
Data Processing and Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, etc.) to deduce the structure.
-
Use the 2D spectra to confirm assignments and establish connectivity.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[16] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Causality of Experimental Observations: The frequency of vibration, and thus the position of the absorption band in the IR spectrum, depends on the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies.[17]
Predicted IR Spectrum for this compound:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic -CH₃, -CH₂Cl): ~2850-3000 cm⁻¹
-
C=C and C=N stretching (quinoline ring): A series of sharp bands between ~1450-1600 cm⁻¹.[1]
-
C-Cl stretching: Strong absorptions in the fingerprint region, typically ~600-800 cm⁻¹.[1]
-
C-H bending (out-of-plane): Bands in the 750-900 cm⁻¹ region, which can be characteristic of the substitution pattern on the aromatic rings.[3]
Comparative IR Data for Quinoline Derivatives:
| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3087–2852 | [18] |
| C=C/C=N Ring Stretch | 1450-1600 | [1] |
| C-N Stretch | 1325–1314 | [18] |
| C-Cl Stretch | 600-800 | [1] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR is a common sampling technique for solid powders that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the dry, powdered quinoline derivative onto the ATR crystal.
-
Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000–400 cm⁻¹.[18]
-
-
Data Analysis:
-
Identify the major absorption bands and compare their positions to correlation tables to confirm the presence of key functional groups. Pay special attention to the fingerprint region (below 1500 cm⁻¹) for a unique pattern characteristic of the molecule.[19]
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[20]
Causality of Experimental Observations: In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•).[21] Excess energy imparted during ionization causes this ion to break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.[22]
Predicted Mass Spectrum for this compound:
-
Molecular Ion (M⁺•) Peak: The molecular weight of C₁₁H₈Cl₂N is 239.01 g/mol . The mass spectrum will show a cluster of peaks for the molecular ion due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). For a molecule with two chlorine atoms, we expect to see peaks at m/z 239 (M⁺•), 241 (M+2), and 243 (M+4) in an approximate ratio of 9:6:1.[5][23] This isotopic pattern is a definitive indicator of two chlorine atoms.
-
Key Fragmentation Pathways:
-
Loss of Cl•: A prominent peak corresponding to [M-Cl]⁺.
-
Loss of CH₂Cl•: Fragmentation at the C3 position, leading to a [M-CH₂Cl]⁺ ion. This is often a favorable fragmentation.
-
Loss of HCN: A characteristic fragmentation of the quinoline ring itself, leading to an ion at [M-27]⁺ or from subsequent fragments.[24]
-
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.
-
-
Ionization and Analysis:
-
The sample is vaporized and enters the ionization chamber where it is bombarded with a 70 eV electron beam to generate ions.[21]
-
The ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Identify the molecular ion peak cluster. Analyze its isotopic pattern to confirm the number of chlorine and/or bromine atoms.[25]
-
Identify the base peak (the most intense peak in the spectrum) and other major fragment ions.
-
Propose logical fragmentation pathways to explain the observed peaks, which helps to confirm the connectivity of the molecule.[26][27]
-
UV-Visible Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within a molecule's π-system.[28]
Causality of Experimental Observations: The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (e.g., π) to a higher energy one (e.g., π*). The wavelength of maximum absorbance (λ_max) is related to the energy gap between these orbitals. Extended conjugation and certain substituents can alter this energy gap, leading to shifts in λ_max.[29]
Predicted UV-Vis Spectrum for this compound:
-
The quinoline core possesses an extended π-system. We expect to see multiple absorption bands corresponding to π-π* transitions, likely in the 250-350 nm range.[30][31]
-
The substituents (Cl, CH₃, CH₂Cl) will cause slight shifts (either bathochromic - to longer wavelength, or hypsochromic - to shorter wavelength) compared to unsubstituted quinoline. The overall spectrum will be characteristic of a substituted quinoline system.[32] The choice of solvent can also significantly impact the absorption maxima.[33][34]
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the quinoline derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). A typical concentration is around 1 x 10⁻⁵ M.[30]
-
Prepare a blank solution containing only the solvent.
-
-
Spectrum Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one cuvette with the blank solution and another with the sample solution.
-
Record the absorption spectrum over a relevant range (e.g., 200-400 nm).[35]
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law, which is a characteristic constant for the compound at a specific wavelength.
-
Integrated Spectroscopic Workflow and Conclusion
The definitive characterization of a novel compound like this compound relies not on a single technique, but on the synergistic integration of multiple spectroscopic methods. The workflow below illustrates a logical progression for structural elucidation.
This guide provides a comprehensive framework for the spectroscopic characterization of this compound derivatives. By understanding the principles behind each technique and comparing the expected data with that of known analogs, researchers can confidently elucidate the structures of new chemical entities. The provided protocols offer a starting point for developing robust, self-validating analytical methods in the laboratory.
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A Senior Application Scientist's Guide to ¹H and ¹³C NMR Analysis of 3-Chloromethyl-2,7-dichloro-8-methylquinoline Reaction Products
This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-Chloromethyl-2,7-dichloro-8-methylquinoline and its derivatives. As a highly functionalized heterocyclic compound, this quinoline serves as a versatile precursor in the synthesis of novel compounds for drug discovery and materials science. The reactive chloromethyl group at the C-3 position is a prime site for nucleophilic substitution, leading to a diverse array of products. Understanding the nuanced shifts in ¹H and ¹³C NMR spectra is paramount for confirming these transformations and elucidating the structures of the resulting molecules.
This document is structured to provide researchers, scientists, and drug development professionals with a practical framework for interpreting NMR data in this chemical space. We will first establish a baseline by analyzing the spectral characteristics of the starting material, followed by a comparative examination of products formed through reactions with representative amine, thiol, and alcohol nucleophiles.
Spectroscopic Benchmark: this compound
A thorough understanding of the starting material's NMR signature is the foundation for any reaction analysis. The electronic environment of each proton and carbon in this compound is influenced by the cumulative effects of the heterocyclic quinoline core, the electron-withdrawing chloro substituents, and the methyl group.
Causality of Expected Chemical Shifts:
The ¹H NMR spectrum of a quinoline typically displays signals in the aromatic region between 7.0 and 9.0 ppm.[1][2] The substituents on our target molecule introduce predictable shifts:
-
H4 Proton: The proton at the C4 position is adjacent to the nitrogen atom and the C3-substituent, and it is expected to be the most downfield of the aromatic protons, appearing as a sharp singlet.
-
Aromatic Protons (H5, H6): These protons on the carbocyclic ring will appear as doublets, constituting an AB or AX spin system, a characteristic pattern for ortho-coupled protons on a disubstituted benzene ring.
-
Chloromethyl Protons (-CH₂Cl): The methylene protons are adjacent to an electronegative chlorine atom, which deshields them, causing them to resonate downfield, typically in the 4.5-5.0 ppm range, as a distinct singlet.
-
Methyl Protons (-CH₃): The methyl group at C8 is attached to the aromatic ring and will appear as a singlet in the typical alkyl-aromatic region (~2.5 ppm).
In the ¹³C NMR spectrum, carbons bonded to electronegative atoms like chlorine and nitrogen are significantly deshielded and shifted downfield.[1][2]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
| -CH₃ | ~2.7 | ~15 | Shielded alkyl group attached to an aromatic ring. |
| -CH₂Cl | ~4.8 | ~42 | Methylene group deshielded by adjacent chlorine and the quinoline ring system. |
| C4-H | ~8.3 | - | Deshielded by the ring nitrogen and proximity to electron-withdrawing groups. |
| C5-H | ~7.8 | - | Aromatic proton ortho to a chloro group. |
| C6-H | ~7.5 | - | Aromatic proton meta to a chloro group. |
| C2, C7 | - | ~151, ~136 | Carbons directly bonded to electronegative chlorine atoms are strongly deshielded. |
| C3, C8 | - | ~135, ~128 | Quaternary carbons with varied electronic environments. |
| Other Ar-C | - | 127-148 | Range for other aromatic carbons within the quinoline core. |
Note: Predictions are based on standard substituent effects and data from similar quinoline structures. Actual values may vary based on solvent and experimental conditions.
Comparative NMR Analysis of Nucleophilic Substitution Products
The true power of NMR in synthetic chemistry lies in its ability to track chemical transformations. The reaction of this compound with various nucleophiles provides a clear case study. The primary point of reaction is the benzylic-like chloromethyl group, which readily undergoes Sₙ2 substitution. We will compare the spectral outcomes of reacting the parent compound with an amine (morpholine), a thiol (thiophenol), and an alkoxide (sodium methoxide).
Caption: General experimental workflow for synthesis and NMR analysis.
Case Study 1: Reaction with an Amine (Morpholine)
The reaction with a secondary amine like morpholine yields a tertiary amine product. This transformation introduces a new set of proton and carbon signals while eliminating those associated with the chloromethyl group.
Caption: Reaction with Morpholine.
-
¹H NMR Analysis:
-
Disappearance of -CH₂Cl: The singlet at ~4.8 ppm vanishes completely.
-
Appearance of -CH₂-N: A new singlet appears, typically shifted upfield to ~3.8 ppm. This upfield shift relative to the starting material is due to the lower electronegativity of nitrogen compared to chlorine.
-
Appearance of Morpholine Protons: Two new signals, typically multiplets or broad singlets, appear for the morpholine ring protons: one for the four protons adjacent to the nitrogen (~2.6 ppm) and another for the four protons adjacent to the oxygen (~3.7 ppm).
-
-
¹³C NMR Analysis:
-
-CH₂Cl to -CH₂-N: The signal at ~42 ppm is replaced by a new signal around ~58-60 ppm for the methylene carbon now bonded to nitrogen.
-
Morpholine Carbons: Two new signals appear for the morpholine carbons at ~53 ppm (C-N) and ~67 ppm (C-O).
-
Case Study 2: Reaction with a Thiol (Thiophenol)
Thiols are excellent nucleophiles and react readily to form thioethers.[3][4][5] The sulfur atom's influence on the NMR spectrum is distinct from that of nitrogen or oxygen.
Caption: Reaction with Thiophenol.
-
¹H NMR Analysis:
-
Disappearance of -CH₂Cl: The singlet at ~4.8 ppm is absent.
-
Appearance of -CH₂-S: A new singlet appears around ~4.2 ppm. The shielding effect of sulfur is less pronounced than nitrogen but more so than chlorine, resulting in a chemical shift that is typically between that of the starting material and the amine adduct.
-
Appearance of Phenyl Protons: New signals appear in the aromatic region (7.2-7.4 ppm) corresponding to the protons of the thiophenyl group.
-
-
¹³C NMR Analysis:
-
-CH₂Cl to -CH₂-S: The signal at ~42 ppm is replaced by a new, more shielded signal around ~38 ppm.
-
Thiophenyl Carbons: Four new signals appear in the aromatic region (127-135 ppm) for the carbons of the phenyl ring.
-
Case Study 3: Reaction with an Alkoxide (Sodium Methoxide)
Reaction with an alkoxide, a strong base and nucleophile, results in the formation of an ether linkage. Oxygen's high electronegativity has a significant deshielding effect.
Caption: Reaction with Sodium Methoxide.
-
¹H NMR Analysis:
-
Disappearance of -CH₂Cl: The singlet at ~4.8 ppm is absent.
-
Appearance of -CH₂-O: A new singlet appears, shifted slightly downfield to ~4.7 ppm. While oxygen is more electronegative than chlorine, the overall electronic environment often results in a similar chemical shift for the adjacent methylene protons.
-
Appearance of -OCH₃: A sharp new singlet for the methoxy protons appears around 3.4 ppm.
-
-
¹³C NMR Analysis:
-
-CH₂Cl to -CH₂-O: The signal at ~42 ppm is replaced by a significantly deshielded signal around ~70 ppm due to the direct attachment to the highly electronegative oxygen atom.
-
-OCH₃ Carbon: A new signal for the methoxy carbon appears around 59 ppm.
-
Summary and Comparative Data
The most diagnostic shifts occur at the C3-methylene group. Observing the disappearance of the -CH₂Cl signal and the appearance of a new methylene signal in a different position is the primary confirmation of a successful substitution.
Table 2: Comparative ¹H and ¹³C NMR Data for the C3-Methylene Group
| Compound | Functional Group | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) |
| Starting Material | -CH₂-Cl | ~4.8 | ~42 |
| Amine Adduct | -CH₂-N(CH₂CH₂)₂O | ~3.8 | ~59 |
| Thioether Adduct | -CH₂-SPh | ~4.2 | ~38 |
| Ether Adduct | -CH₂-OCH₃ | ~4.7 | ~70 |
This data clearly illustrates how the attached heteroatom dictates the electronic environment and, consequently, the NMR chemical shift of the methylene bridge. The trend for the proton chemical shift is -CH₂Cl > -CH₂OR > -CH₂SR > -CH₂NR₂ , while the trend for the carbon chemical shift is -CH₂OR > -CH₂NR₂ > -CH₂Cl > -CH₂SR . This self-validating system of predictable shifts provides trustworthy confirmation of the desired chemical transformation.
Experimental Protocols
Representative Synthesis: 4-((2,7-dichloro-8-methylquinolin-3-yl)methyl)morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of this compound in DMF, add potassium carbonate and morpholine.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure product.
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified product.[1]
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1][6]
-
Cap the tube and invert several times to ensure a homogenous solution before placing it in the NMR spectrometer.
Conclusion
The ¹H and ¹³C NMR spectroscopic analysis provides an unambiguous and data-rich method for characterizing the reaction products of this compound. By establishing a spectral baseline with the starting material and understanding the predictable electronic effects of incoming nucleophiles, researchers can confidently verify structures. The key diagnostic markers—the disappearance of the chloromethyl signals and the appearance of new, characteristically shifted signals for the C3-methylene group and the nucleophile moiety—offer a robust and reliable tool for guiding synthesis and accelerating the development of novel quinoline-based compounds.
References
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Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available from: [Link]
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Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. (2025). MDPI. Available from: [Link]
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. (2020). Molecules, 25(8), 1965. National Center for Biotechnology Information. Available from: [Link]
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Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (n.d.). MDPI. Available from: [Link]
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Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available from: [Link]
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How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Available from: [Link]
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Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. Available from: [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. Available from: [Link]
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3-Chloro-2-methylquinoline. (n.d.). PubChem. National Center for Biotechnology Information. Available from: [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
- Chloromethyl quinoline derivatives, process for their preparation and their use. (n.d.). Google Patents.
-
Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (n.d.). ACS Publications. Available from: [Link]
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Nucleophilicity of Sulfur Compounds. (2023). Chemistry LibreTexts. Available from: [Link]
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¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). (n.d.). ResearchGate. Available from: [Link]
-
A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. (2020). The Royal Society of Chemistry. Available from: [Link]
-
Supplementary Information: Straightforward Synthesis of Quinolines from Enones and 2-aminobenzyl Alcohols Using an Iridium-Catalyzed Transfer Hydrogenative Strategy. (2018). The Royal Society of Chemistry. Available from: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Available from: [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. Available from: [Link]
-
Interpreting NMR Example 1. (2018). YouTube. Available from: [Link]
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Chloroquinoline-3-carbonitriles: Synthesis and Reactions. (n.d.). Semantic Scholar. Available from: [Link]
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Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). ACS Omega, 3(11), 15917-15923. National Center for Biotechnology Information. Available from: [Link]
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Reactions of thiols. (2019). YouTube. Available from: [Link]
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Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry for the Confirmation of 3-Chloromethyl-2,7-dichloro-8-methylquinoline Derivatives
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of scientific rigor. The synthesis of complex molecules like 3-Chloromethyl-2,7-dichloro-8-methylquinoline, a halogenated quinoline derivative with potential pharmacological significance, presents a distinct analytical challenge. The presence of multiple chlorine atoms and a labile chloromethyl group necessitates a robust analytical strategy for its confirmation and subsequent characterization in various matrices. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound class, offering insights into instrument selection, method development, and data interpretation, supported by established principles of mass spectral fragmentation.
The Analytical Challenge: Unraveling the Complexity of Halogenated Quinolines
The structure of this compound presents several key features that influence its mass spectrometric behavior:
-
Isotopic Complexity: The presence of three chlorine atoms results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%) creates a distinctive M, M+2, M+4, and M+6 pattern, which is a powerful tool for confirming the presence and number of chlorine atoms in an ion.
-
Fragmentation Propensity: The quinoline core is a stable aromatic system, but the substituents, particularly the 3-chloromethyl group, are susceptible to fragmentation under common ionization conditions. Understanding these fragmentation pathways is crucial for structural elucidation.
-
Ionization Efficiency: The basic nitrogen atom in the quinoline ring is readily protonated, making electrospray ionization (ESI) in positive ion mode a highly effective method for generating gas-phase ions.
A Comparative Look at Ionization Techniques
The choice of ionization technique is paramount for achieving sensitive and informative mass spectra. For halogenated quinoline derivatives, two techniques stand out:
-
Electrospray Ionization (ESI): This is the most common and generally most suitable technique for this class of compounds. ESI is a soft ionization method that typically produces a prominent protonated molecule, [M+H]⁺, with minimal in-source fragmentation. This is advantageous for accurate molecular weight determination. The basic nitrogen of the quinoline ring makes it highly amenable to positive-ion ESI.
-
Chemical Ionization (CI): As a softer ionization technique compared to Electron Ionization (EI), CI can be useful for obtaining molecular weight information when ESI is not available or when dealing with less polar analogs that are more amenable to GC-MS.[1][2] It produces less fragmentation than EI, which is beneficial for preserving the molecular ion.[1][2]
Electron Ionization (EI) , while a powerful tool for creating extensive fragmentation and library matching, is often too harsh for initial characterization of novel compounds like this compound, as it can lead to the absence of a discernible molecular ion peak.[1][2]
Deciphering the Fragmentation Puzzle: A Predictive Approach
While no public mass spectrum for this compound is readily available, we can predict its fragmentation pattern based on the established behavior of chloroquinoline derivatives and general principles of mass spectrometry.[3][4]
Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecule of this compound is expected to undergo a series of characteristic fragmentation events:
-
Loss of the Chloromethyl Group: The most likely initial fragmentation is the neutral loss of the chloromethyl radical (•CH₂Cl) or the facile loss of HCl from the chloromethyl group followed by rearrangement. A key fragmentation pathway for many chloroquinoline derivatives involves the elimination of a heteroatom.[3][4]
-
Loss of Chlorine Radicals: Sequential losses of chlorine radicals (•Cl) from the quinoline core are also anticipated, leading to a series of fragment ions with decreasing mass and a changing isotopic pattern.
-
Ring Cleavage: At higher collision energies, cleavage of the quinoline ring system can occur, often involving the loss of small neutral molecules like hydrogen cyanide (HCN).
The following Graphviz diagram illustrates the predicted primary fragmentation pathway for the [M+H]⁺ ion of this compound.
Caption: Predicted Fragmentation Pathway of this compound.
Choosing the Right Tool for the Job: A Comparison of Mass Analyzers
The choice of mass analyzer will significantly impact the quality and utility of the data obtained. Here, we compare three common platforms for the analysis of this compound derivatives.
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted Quantification | High-Resolution Qualitative & Quantitative Analysis | High-Resolution Qualitative & Quantitative Analysis |
| Resolution | Low | High (20,000 - 60,000 FWHM) | Very High (up to >240,000 FWHM) |
| Mass Accuracy | Low | High (< 5 ppm) | Very High (< 2 ppm) |
| Sensitivity | Excellent for targeted analysis (MRM mode) | Good | Excellent |
| Scan Speed | Very Fast | Fast | Slower than QqQ and Q-TOF |
| Key Advantage for this Application | Highly sensitive and selective for quantitative studies once fragments are known. | Excellent for initial confirmation due to high mass accuracy and resolution, allowing for elemental composition determination. | Unparalleled mass accuracy and resolution for confident structural elucidation and differentiation of isomers. |
Recommendation:
-
For initial confirmation and structural elucidation: A high-resolution mass spectrometer, either a Q-TOF or an Orbitrap , is strongly recommended. The high mass accuracy allows for the confident determination of the elemental composition of the parent ion and its fragments, which is invaluable for confirming the structure of a novel compound.
-
For routine quantification in complex matrices: Once the compound has been characterized and its major fragments identified, a Triple Quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode offers the best sensitivity and selectivity for quantitative applications, such as pharmacokinetic studies.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
This protocol outlines a general procedure for preparing a solution of the synthesized compound for analysis.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the this compound derivative and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration suitable for injection (e.g., 1-10 µg/mL for initial characterization).
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before transferring to an autosampler vial.
Protocol 2: LC-MS/MS Method for Confirmation
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of this compound derivatives on a high-resolution instrument.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Parameters (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 8 - 12 L/min.
-
Scan Range: m/z 50 - 500.
-
Data Acquisition: Perform both full scan MS and tandem MS (MS/MS) experiments. For MS/MS, select the [M+H]⁺ ion as the precursor and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.
The overall workflow for the analysis is depicted in the following diagram:
Caption: General Workflow for LC-MS/MS Analysis of Quinolines.
Conclusion
The confirmation of this compound derivatives requires a thoughtful and systematic approach to mass spectrometry. By leveraging the strengths of electrospray ionization and high-resolution mass analyzers like Q-TOF or Orbitrap instruments, researchers can confidently determine the molecular weight, elemental composition, and fragmentation patterns of these complex molecules. While a triple quadrupole mass spectrometer is the workhorse for high-sensitivity quantification, the initial in-depth characterization afforded by high-resolution platforms is indispensable for advancing drug discovery and development programs that rely on the synthesis of novel chemical entities. This guide provides the foundational knowledge and practical protocols to navigate the analytical challenges associated with this important class of compounds.
References
-
Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
What are the common ionization methods for GC/MS. SCION Instruments. Available at: [Link]
-
Ionization techniques and mass analyzers. Fiveable. Available at: [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies. Available at: [Link]
-
Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. ResearchGate. Available at: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
-
3-Chloro-2-methylquinoline. PubChem. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]
-
Quinoline, 3-methyl-. NIST WebBook. Available at: [Link]
-
Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]
-
Mass Spectrometry: Fragmentation. SlidePlayer. Available at: [Link]
-
Quinoline, 8-chloro-. NIST WebBook. Available at: [Link]
-
Simultaneous Determination Method of Aniline and Quinoline in Drinking Water by LC/MS/MS. ResearchGate. Available at: [Link]
-
Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods. PLoS One. Available at: [Link]
-
Quinoline, 7-chloro-2-methyl-. NIST WebBook. Available at: [Link]
-
2,7-dichloro-8-methylquinoline-3-carbonitrile (C11H6Cl2N2). PubChem. Available at: [Link]
-
Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Determination of Quinoline in Textiles by High- Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]
-
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances. Available at: [Link]
- Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Google Patents.
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A Comparative Guide to the Reactivity of 3-Chloromethyl-2,7-dichloro-8-methylquinoline and Other Chloromethylated Heterocycles
This guide provides an in-depth technical comparison of the reactivity of 3-Chloromethyl-2,7-dichloro-8-methylquinoline with other synthetically important chloromethylated heterocycles. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying principles governing their reactivity in nucleophilic substitution reactions and offers practical experimental protocols.
Introduction: The Versatile Role of Chloromethylated Heterocycles in Synthesis
Chloromethylated heterocyclic compounds are invaluable building blocks in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The chloromethyl group (-CH₂Cl) serves as a highly reactive electrophilic handle, enabling the facile introduction of the heterocyclic scaffold into a diverse array of molecular architectures through nucleophilic substitution reactions. This versatility has led to their widespread use in the development of novel therapeutic agents and functional materials.
This guide focuses on the reactivity profile of This compound and provides a comparative analysis against other key chloromethylated heterocycles, including isomers of chloromethylpyridine and the parent 2-chloromethylquinoline. By understanding the factors that modulate the reactivity of the C-Cl bond in these systems, researchers can make more informed decisions in the design and execution of their synthetic strategies.
Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of chloromethylated heterocycles in nucleophilic substitution reactions is primarily governed by the interplay of the reaction mechanism and the electronic properties of the heterocyclic system.
The Prevailing S\textsubscript{N}2 Mechanism
For primary halides such as the chloromethyl group, the bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism is the dominant pathway.[1] This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. The rate of an S\textsubscript{N}2 reaction is dependent on the concentration of both the substrate and the nucleophile.[2]
Electronic Influence of the Heterocyclic Core
The nature of the heterocyclic ring system has a profound impact on the reactivity of the attached chloromethyl group.
-
Pyridine vs. Quinoline: Both pyridine and quinoline are electron-deficient aromatic systems due to the presence of the electronegative nitrogen atom. This electron-withdrawing character enhances the electrophilicity of the carbon atom in the chloromethyl group, making it more susceptible to nucleophilic attack. The quinoline ring system, with its fused benzene ring, can further modulate this electronic effect.
-
Positional Isomerism in Chloromethylpyridines: The position of the chloromethyl group on the pyridine ring significantly influences its reactivity.
-
2- and 4-Chloromethylpyridine: In these isomers, the nitrogen atom can exert a strong electron-withdrawing resonance effect, which greatly enhances the electrophilicity of the chloromethyl carbon. This leads to a higher reactivity in S\textsubscript{N}2 reactions.
-
3-Chloromethylpyridine: The nitrogen atom in the 3-position primarily exerts an inductive electron-withdrawing effect, which is weaker than the resonance effect observed in the 2- and 4-isomers. Consequently, 3-chloromethylpyridine is generally less reactive towards nucleophiles.
-
Substituent Effects on the Quinoline Ring
The reactivity of the chloromethyl group on a quinoline ring is further tuned by the presence of other substituents. In the case of This compound , we can predict its reactivity based on the electronic contributions of each substituent:
-
Electron-Withdrawing Chloro Groups: The two chloro substituents at the 2- and 7-positions are strongly electron-withdrawing through their inductive effects. This will significantly increase the overall electron deficiency of the quinoline ring system, thereby enhancing the electrophilicity of the chloromethyl carbon at the 3-position and increasing its reactivity.
-
Electron-Donating Methyl Group: The methyl group at the 8-position is weakly electron-donating. While this effect is generally minor compared to the strong deactivating effect of the chloro groups, it may slightly counteract the overall electron withdrawal.
Predicted Reactivity: Based on these electronic considerations, This compound is anticipated to be a highly reactive substrate for nucleophilic substitution, likely exceeding the reactivity of unsubstituted chloromethylquinolines and chloromethylpyridines.
Comparative Reactivity Analysis
Table 1: Comparative Reactivity of Chloromethylated Pyridines and Naphthalenes with Aniline in Methanol
| Substrate | Relative Rate Constant (k\textsubscript{rel}) | Reference |
| 1-Chloromethylnaphthalene | 1.00 | [3] |
| 2-Chloromethylpyridine | Significantly more reactive than 3-isomer | [4] |
| 3-Chloromethylpyridine | Less reactive than 2- and 4-isomers | [4] |
| 4-Chloromethylpyridine | Significantly more reactive than 3-isomer | [4] |
Note: The data for chloromethylpyridines is qualitative, indicating the general trend in reactivity.
The enhanced reactivity of 2- and 4-chloromethylpyridine is attributed to the strong resonance-based electron withdrawal by the nitrogen atom. In contrast, the reactivity of 3-chloromethylpyridine is primarily influenced by the weaker inductive effect. 1-Chloromethylnaphthalene serves as a useful benchmark, representing a benzylic-type halide without the strong electronic influence of a heteroatom within the ring being directly conjugated to the chloromethyl group in the same manner as the 2- and 4- picolyl chlorides.
Table 2: Predicted Relative Reactivity of this compound
| Substrate | Predicted Relative Reactivity |
| 3-Chloromethylpyridine | Low |
| 2-Chloromethylquinoline | High |
| This compound | Very High |
This predicted high reactivity for this compound stems from the cumulative electron-withdrawing effects of the two chloro substituents and the quinoline nitrogen, which significantly enhance the electrophilicity of the chloromethyl carbon.
Experimental Protocols
To facilitate the practical application of these concepts, the following detailed protocols are provided.
Protocol for a Comparative Kinetic Study of Nucleophilic Substitution
This protocol outlines a general method for determining the second-order rate constants for the reaction of a chloromethylated heterocycle with a nucleophile using conductometry.[3]
Materials:
-
Chloromethylated heterocycle (e.g., this compound)
-
Nucleophile (e.g., Aniline)
-
Anhydrous Methanol
-
Conductivity meter and cell
-
Thermostatted water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare stock solutions of the chloromethylated heterocycle (0.02 M) and the nucleophile (0.04 M) in anhydrous methanol in separate volumetric flasks.
-
Temperature Equilibration: Place the stock solutions in a thermostatted water bath at the desired reaction temperature (e.g., 35 °C) for at least 30 minutes to allow them to reach thermal equilibrium.
-
Reaction Initiation: Pipette equal volumes of the two stock solutions into a pre-thermostatted reaction vessel equipped with the conductivity cell.
-
Data Acquisition: Immediately begin recording the conductivity of the solution at regular time intervals. The reaction produces an ionic product (the hydrochloride salt of the unreacted aniline), leading to an increase in conductivity over time.
-
Data Analysis: The second-order rate constant (k₂) can be calculated from the slope of a plot of the appropriate integrated rate law equation, which relates the change in conductance to the concentration of the reactants over time.[3]
General Synthetic Protocol for Nucleophilic Substitution
This protocol provides a general procedure for the preparative scale reaction of a chloromethylated heterocycle with an amine nucleophile.[5]
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., Morpholine, 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the amine nucleophile and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents.
-
Substrate Addition: Add the this compound to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Conclusion
The reactivity of the chloromethyl group in heterocyclic compounds is a finely tunable parameter, heavily influenced by the electronic nature of the heterocyclic ring and its substituents. This compound is predicted to be a highly reactive substrate for nucleophilic substitution reactions due to the potent electron-withdrawing effects of the two chloro substituents and the quinoline nitrogen. This enhanced reactivity makes it an attractive intermediate for the synthesis of complex, highly functionalized quinoline derivatives for applications in drug discovery and materials science. The experimental protocols provided in this guide offer a starting point for researchers to explore and exploit the synthetic potential of this and related chloromethylated heterocycles.
References
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- Hughes, E. D., & Ingold, C. K. (1935). 162. The mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution. Journal of the Chemical Society (Resumed), 244-255.
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Pappalardo, S., et al. (1992). Functionalization of calix[6] arenes by alkylation with 2-(chloromethyl) pyridine hydrochloride. The Journal of Organic Chemistry, 57(9), 2611-2624.
-
Pappalardo, S., et al. (1996). Functionalization of p-tert-Butylcalix[7] arene by Alkylation with 2-(Chloromethyl) pyridine Hydrochloride. The Journal of Organic Chemistry, 61(7), 2407-2412.
- Patel, M. G., & Bhide, B. H. (1985). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 95(3), 279-284.
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PubChem. (n.d.). 2-(Chloromethyl)pyridine. Retrieved from [Link]
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PubChem. (n.d.). 4-(Chloromethyl)pyridine. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]
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- BenchChem. (2025). The Chemistry of Quinoline: Applications of 2-(Chloromethyl)quinoline HCl.
- Mohamed, M. H., et al. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(10), 1224-1234.
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Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Compounds Using HPLC
In the landscape of chemical synthesis and drug development, the confirmation of a compound's purity is a foundational and indispensable requirement. The presence of impurities, even at trace levels, can profoundly impact a compound's pharmacological activity, toxicity profile, and chemical stability. This can lead to unreliable experimental data and significant safety issues. High-Performance Liquid Chromatography (HPLC) is the established gold standard for purity assessment, renowned for its high resolution, sensitivity, and quantitative precision.[1][2][3]
This guide offers a detailed comparison of HPLC with alternative analytical techniques and provides the practical expertise necessary to create and validate robust HPLC methods for determining purity. This document will explore the reasoning behind experimental decisions to ensure that each protocol is a self-validating system.
The Indispensable Role of HPLC in Purity Analysis
HPLC facilitates the separation of components in a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent).[4] This separation enables the detection and quantification of the primary compound and any associated impurities.[5][6] The adaptability of HPLC allows for the analysis of a broad spectrum of compounds, from small organic molecules to large biomolecules.
Why HPLC is the Preferred Method: A Comparative Analysis
While other methods like Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) offer valuable data, HPLC presents a distinct combination of benefits for purity evaluation.[3][7]
| Feature | HPLC | TLC | NMR | MS |
| Quantitative Accuracy | Excellent | Semi-quantitative[7] | Good (qNMR)[8] | Poor (without standards)[9] |
| Resolution | Very High[7] | Low to Moderate[7] | N/A (for separation) | N/A (for separation) |
| Sensitivity | High (ng to pg)[7] | Moderate (µg) | Low (mg)[3] | Very High (fg to ag)[9] |
| Versatility | High | Moderate | Moderate | High |
| Automation | High | Low | Moderate | High |
As demonstrated in the table, HPLC delivers a superior combination of quantitative accuracy, high resolution, and sensitivity, establishing it as the foremost method for definitive purity assessment in regulated settings.
Crafting a Robust HPLC Purity Assessment Method: A Step-by-Step Protocol
The creation of a dependable HPLC method necessitates a methodical strategy that takes into account the physicochemical characteristics of the analyte and any potential impurities.[10]
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC-based purity assessment of synthesized compounds.
Step 1: Column Selection - The Core of the Separation
The selection of the stationary phase is crucial for achieving the best possible separation. For the majority of small organic molecules created during drug discovery, a reversed-phase column, such as a C18 (octadecylsilane), is the primary option.[5][8] The non-polar characteristic of the C18 stationary phase enables the retention of a diverse array of organic molecules when utilized with a polar mobile phase.[5]
Step 2: Mobile Phase Optimization - Propelling the Separation
The composition of the mobile phase is modified to manage the elution of the compound and its impurities. A standard mobile phase for reversed-phase HPLC is a combination of water and an organic solvent, like acetonitrile or methanol.[11] A buffer is frequently included to regulate the pH and maintain a consistent ionization state of the analyte.
Experimental Protocol: Mobile Phase Screening
-
Initial Conditions: Begin with a standard gradient of 5% to 95% acetonitrile in water (both with 0.1% formic acid to enhance peak shape) over a 20-minute period.
-
Observation: Examine the chromatogram for peak shape, the resolution between the main peak and impurities, and the total run time.
-
Optimization:
-
If peaks are broad, think about switching the organic modifier (e.g., methanol) or the pH of the mobile phase.
-
If resolution is lacking, a more gradual gradient or an isocratic hold might be required.
-
For impurities that elute closely, consider different column chemistries (e.g., C8, Phenyl-Hexyl).
-
Step 3: Detector Selection - Visualizing the Purity
For purity analysis, the Diode Array Detector (DAD) or Photodiode Array (PDA) detector is most frequently selected.[11] It offers spectral data for each peak, which aids in the identification and differentiation of the primary compound from impurities. To assist in the structural elucidation of unknown impurities, a mass spectrometer can be paired with HPLC (LC-MS), providing molecular weight information.[12]
Case Study: Purity Assessment of a Novel Kinase Inhibitor
To demonstrate the application of these principles, we will examine the purity analysis of a newly synthesized kinase inhibitor, referred to as "Compound X."
Objective: To ascertain the purity of Compound X and to identify any impurities related to the process.
Methodology:
-
HPLC System: An Agilent 1260 Infinity II LC System equipped with a DAD detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 10-90% B over 15 min, hold at 90% B for 5 min, return to 10% B in 1 min, and equilibrate for 4 min.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Results:
The chromatogram for Compound X displayed a major peak at a retention time of 12.5 minutes, along with two minor impurity peaks at 10.2 and 11.8 minutes.
| Peak | Retention Time (min) | Area (%) |
| Impurity 1 | 10.2 | 0.35 |
| Impurity 2 | 11.8 | 0.15 |
| Compound X | 12.5 | 99.50 |
Purity Calculation:
The purity of Compound X was determined using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
In this instance, the purity of Compound X was found to be 99.50%. The DAD spectra of the impurity peaks were compared with that of Compound X, indicating a structural relationship. For a conclusive identification, these impurities would need to be further analyzed by LC-MS.
Beyond HPLC: Orthogonal Methods for a Complete Purity Profile
Although HPLC is a potent instrument, depending on just one analytical method can be deceptive. Regulatory bodies such as the FDA and the International Council for Harmonisation (ICH) advocate for the use of orthogonal methods—techniques that separate compounds based on varied chemical or physical principles—to obtain a more thorough understanding of a sample's purity.[13][14]
Logical Relationship of Orthogonal Methods
Caption: Interplay of HPLC with orthogonal methods for purity verification.
Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) serve as excellent orthogonal techniques to HPLC. SFC is known for providing different selectivity, particularly for chiral compounds, while CE separates based on the charge-to-size ratio, presenting an entirely different mechanism for separation.[15][16][17]
Conclusion
The assessment of purity for synthesized compounds is a fundamental aspect of chemical and pharmaceutical research. HPLC, with its high resolution, sensitivity, and quantitative accuracy, continues to be the principal analytical instrument for this task. By adopting a systematic approach to method development and utilizing orthogonal techniques for confirmation, researchers can guarantee the quality and integrity of their synthesized compounds, thereby enabling dependable downstream applications.
References
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-
SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]
-
Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. Retrieved from [Link]
-
Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved from [Link]
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Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from [Link]
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Microbe Notes. (2024). HPLC: Principle, Parts, Types, Uses, Diagram. Retrieved from [Link]
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Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. Retrieved from [Link]
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Pharmaceuticals Index. (n.d.). Principle of HPLC. Retrieved from [Link]
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Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]
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KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Choosing Protein Purity Detection Methods: Comparing HPLC With MS. Retrieved from [Link]
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Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]
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Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Capillary Electrophoresis. Retrieved from [Link]
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American Pharmaceutical Review. (2024). Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. Retrieved from [Link]
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Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]
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Genetic Engineering & Biotechnology News. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. Retrieved from [Link]
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The Definitive Guide to Structural Elucidation: X-ray Crystallography of Novel Compounds Derived from 3-Chloromethyl-2,7-dichloro-8-methylquinoline
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of novel compounds synthesized from 3-chloromethyl-2,7-dichloro-8-methylquinoline. As a senior application scientist, my aim is to furnish you with not just protocols, but the underlying rationale and comparative data to empower your experimental decisions.
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The specific starting material, this compound, offers a reactive chloromethyl group ripe for derivatization, leading to a diverse library of novel compounds with potential biological activity.[4][5] However, the introduction of various substituents necessitates a robust and reliable method for unambiguous structural confirmation.
This guide will navigate the synthesis of novel derivatives, delve into the intricacies of X-ray crystallography, and critically compare its utility against Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
I. Synthesis of Novel Derivatives: A Gateway to New Chemical Entities
The journey to structural elucidation begins with the synthesis of novel molecules. The 3-chloromethyl group on the quinoline ring is a versatile handle for introducing a wide array of functional groups via nucleophilic substitution reactions.
Experimental Protocol: General Synthesis of Novel Derivatives
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable dry solvent (e.g., acetonitrile, DMF, or THF).
-
Nucleophile Addition: Add the desired nucleophile (e.g., an amine, thiol, or alcohol; 1.1-1.5 equivalents) to the solution. The choice of base (e.g., K₂CO₃, Et₃N) will depend on the nucleophile's reactivity and the reaction conditions.
-
Reaction Progression: Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux) and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
-
Characterization: The purified product is characterized by NMR and mass spectrometry prior to crystallographic studies.
Rationale: The choice of solvent and base is critical to ensure efficient reaction and minimize side products. Dry conditions are essential to prevent unwanted hydrolysis of the starting material.
II. X-ray Crystallography: The Gold Standard for Structural Determination
X-ray crystallography provides an unparalleled, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state.[6] For novel quinoline derivatives, this technique is invaluable for confirming connectivity, determining stereochemistry, and understanding intermolecular interactions within the crystal lattice.
The Crystallographic Workflow: From Powder to Structure
Sources
Navigating the Bioactive Landscape of Polysubstituted Quinolines: A Comparative Guide to 3-Chloromethyl-2,7-dichloro-8-methylquinoline Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in natural products and its role as a privileged structure in the design of therapeutic agents.[1][2] Its versatile framework allows for extensive functionalization, leading to a vast chemical space of derivatives with a wide spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, highly functionalized quinoline derivative, 3-Chloromethyl-2,7-dichloro-8-methylquinoline (CAS 948292-24-8), and its analogs.[4][5][6][7] While direct and extensive biological data on this particular molecule is limited in publicly accessible literature, this guide will extrapolate from well-documented SAR studies of structurally related quinoline derivatives to provide a predictive comparison and a framework for future research.
We will delve into the synthetic strategies for accessing such polysubstituted quinolines, detail the experimental protocols for evaluating their biological activity, and present a comparative analysis of their potential efficacy against relevant alternative compounds. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a key pharmacophore in numerous clinically approved drugs. Its rigid, planar structure provides a foundation for designing molecules that can effectively interact with biological targets such as enzymes and receptors. The ability to introduce a variety of substituents at different positions on the quinoline ring allows for the fine-tuning of a compound's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile, all of which are critical for its pharmacokinetic and pharmacodynamic behavior.[1]
Structure-Activity Relationship (SAR) Analysis of Substituted Quinolines
The biological activity of quinoline derivatives is exquisitely sensitive to the nature and position of their substituents. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.
Impact of Halogen Substitution
Chlorine atoms, as seen in the 2- and 7-positions of the target molecule, are common substituents in bioactive quinoline derivatives. The presence of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.
-
Position 7: A chloro-substituent at the 7-position is a well-known feature of many antimalarial drugs, such as chloroquine. In the context of anticancer activity, 7-chloroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1]
-
Position 2: Substitution at the 2-position of the quinoline ring can also modulate biological activity. For instance, 2-substituted quinolines have been investigated as potential anticancer agents.[1]
The Role of the 8-Methyl Group
The presence of a methyl group at the 8-position can influence the molecule's conformation and its interaction with biological targets. Studies on 8-substituted quinolines have shown that this position is amenable to substitution for enhancing anticancer activity.[8] For example, derivatives of 5,7-dibromo-8-hydroxyquinoline have shown strong antiproliferative activity.[8]
The Significance of the 3-Chloromethyl Group
The 3-chloromethyl substituent is a reactive functional group that can potentially act as an alkylating agent, forming covalent bonds with nucleophilic residues in biological macromolecules such as DNA and proteins. This alkylating potential could contribute to the cytotoxic effects of the compound.
Comparative Analysis: Potential Biological Activities
Based on the SAR of related compounds, we can hypothesize the potential biological activities of this compound and its derivatives.
Anticancer Potential
The combination of multiple chloro-substituents and a potentially reactive chloromethyl group suggests that these derivatives are likely to exhibit significant cytotoxic activity against a range of cancer cell lines. The proposed mechanism of action could involve DNA alkylation or inhibition of key enzymes involved in cancer cell proliferation.
Table 1: Comparative Cytotoxicity of Structurally Related Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Amino, 7-substituted-quinoline derivatives | MCF-7 (Breast) | Potent (some twice to thrice as potent as doxorubicin) | [1] |
| 5,7-Dibromo-8-hydroxyquinolines | C6 (Rat brain tumor), HeLa (Cervix), HT29 (Colon) | 6.7 - 25.6 µg/mL | [8] |
| Quinoline-chalcone hybrid (12e) | MGC-803 (Gastric), HCT-116 (Colon), MCF-7 (Breast) | 1.38, 5.34, 5.21 | [9] |
| Iron(III) complex with 5,7-dichloro-2-methyl-8-quinolinol | Hep-G2, BEL-7404, NCI-H460, A549, T-24 | 5.04–14.35 | [10] |
Antimicrobial Potential
Quinolone and quinoline derivatives are well-established classes of antimicrobial agents. The presence of chloro-substituents has been shown to be beneficial for antibacterial activity.[11][12] Therefore, it is plausible that this compound derivatives could exhibit activity against various bacterial and fungal strains.
Table 2: Comparative Antimicrobial Activity of Chloro-Substituted Quinolines
| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |
| 8-Hydroxyquinoline and Cloxyquin | Staphylococcus aureus | ≤6.90–110.20 µM and ≤5.58–44.55 µM | [11] |
| 8-Chloro-quinolones | Various bacteria | Evaluated | [12] |
| HT61 (a quinoline derivative) | Staphylococcus aureus biofilms | Effective | [13] |
Experimental Protocols
To facilitate further research on this class of compounds, we provide detailed, step-by-step methodologies for their synthesis and biological evaluation.
Synthesis of Substituted Quinolines
The synthesis of polysubstituted quinolines can be achieved through various established methods. The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern.
Caption: General workflow for the Friedländer synthesis of quinolines.
Protocol: Synthesis of a Quinoline Derivative via Friedländer Annulation
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1 equivalent) and the active methylene compound (1.2 equivalents) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired substituted quinoline.
Biological Evaluation: Cytotoxicity Assays
The cytotoxic activity of the synthesized compounds is a primary indicator of their anticancer potential. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Conclusion and Future Directions
This guide provides the necessary framework for researchers to synthesize and evaluate these novel derivatives. Future studies should focus on the synthesis of a library of analogs with variations at the 3-, 7-, and 8-positions to establish a definitive SAR for this specific scaffold. Elucidating the precise mechanisms of action of the most potent compounds will be crucial for their further development as potential therapeutic agents. The experimental protocols detailed herein offer a starting point for these essential investigations.
References
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- Al-Suwaidan, I. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of Photochemistry and Photobiology B: Biology, 198, 111574.
- Baluja, S., & Chanda, S. (2017). Synthesis and Antimicrobial Screening of Some Novel Chloroquinolines in DMF and DMSO. International Journal of Bioorganic Chemistry, 2(3), 118-124.
- Global Info Research. (2020). 4,7-Dichloro-2-methylquinoline (CAS 50593-69-6) Market Research Report 2026.
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Chembest. (n.d.). CAS 948292-24-8 | this compound supply. Retrieved from [Link]
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- Li, Y., et al. (2020). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. New Journal of Chemistry, 44(35), 15159-15170.
- Sharma, V., et al. (2021). SAR of quinoline derivatives as VEGFR-2 Inhibitors.
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A Comparative Guide to the Synthesis of Quinolines: Benchmarking Classical and Contemporary Routes
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the nucleus of numerous pharmaceuticals and functional materials. The enduring relevance of this heterocyclic motif has spurred continuous innovation in its synthesis. This guide provides a critical comparison of established, century-old methods against modern, catalytic strategies for constructing the quinoline core. We will delve into the mechanistic underpinnings, practical advantages and limitations, and present representative experimental data to offer researchers, scientists, and drug development professionals a comprehensive technical resource for selecting the optimal synthetic route.
The Enduring Importance of the Quinoline Nucleus
First isolated from coal tar in 1834, quinoline and its derivatives are integral to a vast array of natural alkaloids with potent biological activities, including the renowned antimalarial agent, quinine.[1] This privileged scaffold is also a key component in numerous synthetic drugs.[2] The versatility of the quinoline ring, allowing for functionalization at various positions, has made it a prime target for synthetic chemists aiming to develop novel therapeutics and advanced materials.[3]
I. The Pillars of Tradition: Classical Quinoline Syntheses
For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. These methods, while robust, often necessitate harsh reaction conditions.
The Skraup Synthesis: A Classic Condensation
The Skraup synthesis, dating back to 1880, is a venerable method for producing quinolines through the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[4] The reaction is notoriously exothermic and requires careful temperature control.[5]
Mechanism: The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring.[4]
Advantages:
-
Utilizes readily available and inexpensive starting materials.
-
A direct route to unsubstituted or simply substituted quinolines.
Limitations:
-
Extremely harsh and often violent reaction conditions.[1]
-
Low yields and the formation of tarry byproducts are common.[1]
-
Limited substrate scope, particularly for anilines with electron-withdrawing groups.
Representative Protocol: Skraup Synthesis of Quinoline
-
Reactants: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, and ferrous sulfate (to moderate the reaction).
-
Procedure: A mixture of aniline, nitrobenzene, and glycerol is heated. Concentrated sulfuric acid is added cautiously. The reaction mixture is then heated, often to around 130°C, to initiate the exothermic reaction. After the initial vigorous reaction subsides, the mixture is heated for several more hours to complete the reaction. The product is isolated by steam distillation from the neutralized reaction mixture.
-
Yield: Typically low to moderate, often in the range of 30-40%.[6]
The Doebner-von Miller Reaction: A Versatile Modification
A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of 2- and 4-substituted quinolines under acidic conditions.[1]
Mechanism: The reaction is believed to proceed via a 1,4-addition of an aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.
Advantages:
-
Greater versatility in introducing substituents onto the quinoline ring compared to the Skraup synthesis.
-
Milder conditions than the Skraup reaction, though still strongly acidic.
Limitations:
-
Can produce complex mixtures of products.
-
The regioselectivity can be difficult to control.
Representative Protocol: Doebner-von Miller Synthesis of 2-methylquinoline
-
Reactants: Aniline, crotonaldehyde, and hydrochloric acid.
-
Procedure: Aniline is dissolved in hydrochloric acid, and crotonaldehyde is added dropwise with cooling. The mixture is then heated under reflux for several hours. After cooling, the mixture is made alkaline and the product is extracted with an organic solvent.
-
Yield: Moderate to good, with reported yields often in the 50-70% range.[7]
The Friedländer Synthesis: A Convergent Approach
The Friedländer synthesis, established in 1882, offers a more convergent route to quinolines by condensing a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group.[1]
Mechanism: The reaction is an acid- or base-catalyzed condensation followed by a cyclodehydration.
Advantages:
-
Generally provides clean products with good yields.
-
The regiochemistry of the final product is unambiguous.
Limitations:
-
The starting 2-aminoaryl aldehydes and ketones can be less accessible than the anilines used in other methods.
Representative Protocol: Friedländer Synthesis of 2-Phenylquinoline
-
Reactants: 2-aminobenzophenone and acetaldehyde in the presence of a base like sodium hydroxide.
-
Procedure: 2-aminobenzophenone and acetaldehyde are heated in the presence of an aqueous or alcoholic solution of a base. The reaction is typically complete within a few hours. The product precipitates upon cooling and can be purified by recrystallization.
-
Yield: Often high, with yields frequently exceeding 80%.[8]
Other Notable Classical Methods
-
Combes Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions.[9]
-
Conrad-Limpach-Knorr Synthesis: This synthesis utilizes the reaction of anilines with β-ketoesters to produce hydroxyquinolines (quinolones).[4]
-
Pfitzinger Synthesis: Isatin is reacted with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[4]
II. The New Wave: Modern Synthetic Routes to Quinolines
In recent decades, the focus has shifted towards developing more efficient, milder, and environmentally benign methods for quinoline synthesis. These modern approaches often employ transition-metal catalysts or leverage principles of green chemistry.
Transition-Metal Catalyzed Syntheses: Precision and Efficiency
The advent of transition-metal catalysis has revolutionized quinoline synthesis, enabling the construction of complex derivatives with high chemo- and regioselectivity under mild conditions.[10]
Key Approaches:
-
Palladium-Catalyzed Annulation: Palladium catalysts are widely used to construct the quinoline ring through various cross-coupling and annulation strategies. For example, the reaction of o-iodoanilines with propargyl alcohols provides a direct route to 2,4-disubstituted quinolines.[10]
-
Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective alternative for synthesizing quinolines. One notable example is the copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to produce 2-substituted quinolines.[10]
-
Iron-Catalyzed Cyclizations: Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst. Iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols provides an efficient route to quinoline derivatives.[10]
-
C-H Activation Strategies: Direct C-H bond functionalization has emerged as a powerful tool for the step-economical synthesis of quinolines, avoiding the need for pre-functionalized starting materials.
Advantages:
-
High efficiency and selectivity.
-
Broad substrate scope and functional group tolerance.
-
Milder reaction conditions compared to classical methods.
Limitations:
-
Cost and toxicity of some precious metal catalysts.
-
Catalyst sensitivity to air and moisture in some cases.
Representative Protocol: Copper-Catalyzed Synthesis of 2-Substituted Quinolines
-
Reactants: Aniline, an aryl aldehyde, acrylic acid, and a copper catalyst (e.g., Cu(OAc)₂).
-
Procedure: The reactants are heated in a suitable solvent, often under an aerobic atmosphere. The reaction proceeds through a cascade of C-N and C-C bond formations.
-
Yield: Generally good to excellent, with yields often in the 70-95% range.[10]
Green Chemistry Approaches: Sustainability in Synthesis
The principles of green chemistry have driven the development of more sustainable methods for quinoline synthesis, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency.[3]
Key Strategies:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating.[8] For example, the Friedländer synthesis can be efficiently carried out under microwave conditions using a solid acid catalyst like Nafion NR50.[8]
-
Ultrasound-Promoted Reactions: Sonication can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones.
-
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids is a key aspect of green quinoline synthesis.[1]
-
Catalyst-Free and Metal-Free Reactions: The development of reactions that proceed without a catalyst or with a non-metallic catalyst reduces cost and environmental impact.
Advantages:
-
Reduced environmental footprint.
-
Increased energy efficiency and shorter reaction times.
-
Often simpler work-up procedures.
Limitations:
-
Specialized equipment (microwave reactor, sonicator) may be required.
-
The substrate scope may be more limited compared to some metal-catalyzed methods.
Representative Protocol: Microwave-Assisted Friedländer Synthesis
-
Reactants: A 2-aminoaryl ketone, an α-methylene carbonyl compound, and a solid acid catalyst (e.g., Nafion NR50).
-
Solvent: Ethanol.
-
Procedure: The reactants and catalyst are mixed in ethanol in a microwave-safe vessel and subjected to microwave irradiation at a specified temperature for a short period (e.g., 10-30 minutes). The catalyst can be recovered by filtration.
-
Yield: Typically high, often exceeding 90%.[8]
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators of the discussed synthetic methods.
| Method | Key Features | Typical Yields | Reaction Conditions | Substrate Scope | Green Chemistry Aspects |
| Skraup Synthesis | One-pot, uses simple starting materials | Low to Moderate (30-40%)[6] | Harsh (strong acid, high temp.) | Limited | Poor (hazardous reagents, high energy) |
| Doebner-von Miller | More versatile than Skraup | Moderate to Good (50-70%)[7] | Strongly acidic | Broader than Skraup | Poor (strong acids) |
| Friedländer Synthesis | Convergent, clean reaction | High (>80%)[8] | Mild to moderate (acid or base) | Good, depends on starting material availability | Moderate |
| Transition-Metal Catalysis | High efficiency and selectivity | Good to Excellent (70-95%)[10] | Mild | Broad | Good (catalytic, milder conditions) |
| Microwave-Assisted | Rapid, energy-efficient | High (>90%)[8] | Varies, generally mild | Broad | Excellent (reduced time and energy) |
Visualizing the Pathways: Reaction Mechanisms and Workflows
To further elucidate the differences between these synthetic strategies, the following diagrams illustrate the core mechanistic steps and a general experimental workflow.
Caption: Mechanism of the Skraup Synthesis.
Caption: General workflow for modern quinoline synthesis.
Conclusion and Future Outlook
The synthesis of quinolines has evolved significantly from the harsh, low-yielding classical methods to the highly efficient and selective modern catalytic approaches. While traditional syntheses like the Skraup and Friedländer reactions remain valuable for their simplicity and use of basic feedstocks, they are often hampered by their environmental impact and limited scope.
Contemporary methods, particularly those employing transition-metal catalysis and green chemistry principles, offer superior performance in terms of yield, selectivity, and sustainability. The development of C-H activation strategies and photocatalytic methods further promises to streamline the synthesis of complex quinoline derivatives.[8] For researchers in drug discovery and materials science, the choice of synthetic route will depend on a careful consideration of factors such as substrate availability, desired substitution pattern, scalability, and environmental impact. The continued innovation in this field is expected to provide even more powerful and sustainable tools for accessing this vital class of heterocyclic compounds.
References
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Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
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Tiwari, A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1029. Available from: [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
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Li, W., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 14(1), 44. Available from: [Link]
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Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Available from: [Link]
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Koufaki, M., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(10), 3943–3946. Available from: [Link]
-
Yamashkin, S. A., & Oreshkina, E. A. (2006). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Chemistry of Heterocyclic Compounds, 42(6), 701-719. Available from: [Link]
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Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available from: [Link]
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NPTEL. Preparation and Properties of Quinoline. Available from: [Link]
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ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Available from: [Link]
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Asres, H. D., & Ganta, K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19351–19376. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloromethyl-2,7-dichloro-8-methylquinoline
Authored for Laboratory Professionals in Research and Development
This document provides a comprehensive, step-by-step protocol for the safe handling and compliant disposal of 3-Chloromethyl-2,7-dichloro-8-methylquinoline. As a halogenated quinoline derivative, this compound requires stringent management to ensure personnel safety and environmental protection. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of intrinsic laboratory safety.
Core Principle: Hazard-Aware Chemical Management
This compound is classified as a hazardous substance. Its molecular structure, featuring a quinoline core with multiple chlorine substituents, designates it as a halogenated organic compound .[1][2] This classification is critical because halogenated wastes are specifically regulated and cannot be disposed of through conventional means.[2][3][4] Improper disposal, such as drain disposal, is strictly prohibited as it introduces persistent and toxic substances into aquatic ecosystems.[5][6][7]
The primary disposal route for this and other similar halogenated compounds is high-temperature incineration at a licensed hazardous waste treatment facility.[1][8] This method ensures the complete thermal destruction of the molecule, breaking it down into simpler, less hazardous components which are then treated.
Hazard Profile Summary
| Hazard Category | Description | Rationale & Implication |
| Acute Toxicity | Harmful if swallowed.[9] | Ingestion can lead to immediate medical emergencies. Strict personal hygiene is paramount. |
| Skin Irritation | Causes skin irritation (Category 2).[9][10][11] | Direct contact can cause inflammation and discomfort. Impervious gloves are mandatory. |
| Eye Irritation | Causes serious eye irritation (Category 2A).[9][10][11] | Splashes can result in significant eye damage. Chemical splash goggles are essential. |
| Respiratory Irritation | May cause respiratory irritation (STOT SE 3).[9][10][11] | Inhalation of the solid as dust can irritate the respiratory tract. All handling must occur in a fume hood. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[5] | Release into the environment can cause significant, persistent ecological damage. |
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against exposure. The selection of specific PPE is directly dictated by the hazard profile outlined above.
-
Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are suitable for incidental contact, but they should be disposed of immediately upon known contamination.[12][13] For extensive handling, consider thicker gloves and always consult the manufacturer's compatibility data. Inspect gloves for any signs of degradation before use.[14]
-
Eye and Face Protection : ANSI-approved safety glasses with side shields are the minimum requirement. However, due to the serious eye irritation risk, chemical splash goggles are strongly recommended .[12] When handling larger quantities where splashing is possible, a full-face shield should be worn in addition to goggles.[12][13]
-
Skin and Body Protection : A full-length laboratory coat, long pants, and closed-toe shoes are required to protect the skin from accidental contact.[12][15]
-
Respiratory Protection : All weighing and handling of solid this compound must be performed within a certified chemical fume hood to prevent the inhalation of airborne particulates.[6][9][15]
Step-by-Step Disposal Protocol
The following protocol ensures that all waste streams containing this compound are managed safely and in accordance with environmental regulations.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in hazardous waste management. It prevents dangerous chemical reactions and simplifies the final disposal process.
-
Solid Hazardous Waste :
-
Collect all materials contaminated with this compound in a dedicated waste container.
-
This includes: surplus or expired chemical, contaminated weighing papers, pipette tips, and disposable gloves.[8]
-
The container must be a leak-proof, solid container with a secure lid, composed of a material compatible with the chemical.
-
-
Liquid Hazardous Waste :
-
Collect any solutions containing this compound in a separate, dedicated container for halogenated organic liquid waste .
-
Crucial : Do not mix this waste with non-halogenated organic solvents or aqueous waste. This is because mixed wastes are more complex and costly to dispose of, and regulations require them to be treated according to the most hazardous component.
-
Step 2: Container Labeling
All waste containers must be labeled clearly and accurately from the moment the first piece of waste is added.
-
Use an official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste ".
-
The full, unabbreviated chemical name: "This compound ".
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The accumulation start date.
-
Step 3: Storage of Waste Pending Disposal
-
Keep waste containers securely sealed when not in use.[10]
-
Store the containers in a designated, well-ventilated satellite accumulation area within or near the laboratory.
-
Ensure the storage area is away from incompatible materials.[16]
Step 4: Arranging for Professional Disposal
-
Once the waste container is full or you have finished the project, contact your institution's EHS department to schedule a pickup.
-
Do not attempt to treat or neutralize the chemical in the lab.[8]
-
The final disposal must be carried out by a licensed and approved hazardous waste disposal company.[5][8][17]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate non-essential individuals from the area.[16]
-
Control & Ventilate : If safe to do so, prevent the spill from spreading. Ensure the chemical fume hood is operational to provide ventilation.
-
Don PPE : Before attempting any cleanup, don the full PPE as described in Section 2.
-
Contain & Absorb :
-
Decontaminate :
-
Report : Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management of this compound waste.
Caption: Decision workflow for handling and disposing of this compound.
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Personal protective equipment for handling 3-Chloromethyl-2,7-dichloro-8-methylquinoline
A Researcher's Guide to Safely Handling 3-Chloromethyl-2,7-dichloro-8-methylquinoline
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery. This compound, a halogenated quinoline derivative, represents a class of molecules with significant potential. However, its handling demands a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring that your research is not only groundbreaking but also fundamentally safe. The following protocols are synthesized from safety data for structurally similar compounds and established laboratory safety principles.
Disclaimer: This guide is based on the known hazards of structurally related quinoline derivatives. You are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before commencing any work.
Hazard Assessment: Understanding the Risks
Based on its chemical structure—a quinoline core with multiple halogen substitutions—this compound is anticipated to present several health and environmental hazards. Data from analogous compounds indicate a clear potential for irritation and toxicity.[1][2][3]
| Potential Hazard | Classification | Rationale and Reference |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Halogenated quinolines are known to cause skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | Direct contact with eyes is likely to cause serious irritation.[1][2][3] |
| Acute Toxicity (Oral) | Category 4 (Harmful) | Harmful if swallowed.[3] |
| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | Inhalation of dust or aerosols may cause respiratory irritation.[3][5] |
| Aquatic Hazard | Acute and Chronic Toxicity | Many chlorinated organic compounds are toxic to aquatic life with long-lasting effects.[2][6] |
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not merely recommended; it is essential.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The foundation of safe handling is the consistent and correct use of appropriate PPE from the moment you enter the laboratory until all materials are safely stored or disposed of.[7][8]
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood. This is your primary barrier, minimizing the risk of inhalation exposure.[3]
Essential PPE Ensemble
| PPE Category | Specification | Standard/Best Practice |
| Eye & Face Protection | Tightly fitting safety goggles and a face shield. | Must meet EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is mandatory when handling larger quantities or when there is a splash risk.[7][8][9] |
| Hand Protection | Chemical-resistant, disposable gloves (e.g., Nitrile or Neoprene). | Double-gloving is strongly recommended. Gloves must be inspected for tears before use and changed immediately upon contamination.[8][9] Consult the manufacturer's glove compatibility chart for specific breakthrough times. |
| Body Protection | Flame-resistant lab coat with full-length sleeves and a fully fastened front. | Ensure the lab coat is made of a material like Nomex® or treated cotton. Do not wear clothing made of polyester or acrylic underneath.[9] |
| Footwear | Closed-toe, closed-heel, chemical-resistant shoes. | Leather or other non-permeable material is preferred. No part of the foot should be exposed.[9] |
| Respiratory Protection | Generally not required if work is conducted in a fume hood. | If a fume hood is not available or if aerosolization is significant, a respirator (e.g., N95 or higher) is required. This necessitates a formal respiratory protection program, including fit-testing.[9][10] |
Operational Plan: A Step-by-Step Handling Workflow
This protocol outlines the procedural steps for safely handling this compound, from preparation to immediate waste management.
Protocol Details:
-
Preparation:
-
Don PPE: Before approaching the fume hood, put on your complete PPE ensemble as detailed in the table above.
-
Verify Fume Hood: Ensure the fume hood sash is at the appropriate height and the airflow monitor indicates normal operation.
-
Assemble Materials: Place all necessary items (spatula, weigh paper/boat, beakers, stir bars, solvents, and waste containers) inside the fume hood to minimize reaching in and out.
-
-
Handling (Inside Fume Hood):
-
Weighing: This compound is a solid and should be handled as a powder.[6] Tare your container on the balance inside the hood. Use a micro-spatula to carefully transfer the desired amount, avoiding any actions that could create dust.
-
Dissolution: Add the weighed solid to your solvent system slowly. Do not pour solvent directly onto the powder, as this can cause splashing. Use a stir bar for gentle mixing.
-
-
Cleanup and Decontamination:
-
Surfaces: Wipe down all surfaces inside the fume hood where the compound was handled with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. The wipes must be disposed of as hazardous waste.
-
Glassware: Rinse all contaminated glassware with a small amount of an appropriate organic solvent, collecting the rinseate in your halogenated liquid waste container. Then, wash the glassware thoroughly.
-
Disposal Plan: Managing Your Waste Stream
Improper disposal is a serious breach of safety protocol and environmental regulations. All waste generated from handling this compound is considered hazardous.[2][6]
-
Solid Waste: All contaminated disposable items (gloves, weigh paper, paper towels, wipes) must be placed in a clearly labeled, sealed hazardous waste bag designated for "Halogenated Solid Waste."
-
Liquid Waste: All solutions containing the compound and any solvent used for rinsing glassware must be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Waste."[11]
-
Container Labeling: All waste containers must be labeled with the full chemical name of the waste contents and the associated hazards.
-
Final Disposal: Store waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department for final disposal at an approved facility.[6][11]
Emergency Response: Immediate Actions
In the event of an exposure, time is critical.
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][6] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[5][6] If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth).[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5][6] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[5] Call a physician or Poison Control Center immediately.[6]
By adhering to these rigorous safety protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research. Your commitment to these procedures is a direct reflection of your scientific integrity.
References
- Safety Data Sheet. (2010). 8-Hydroxyquinoline.
- Fisher Scientific. (2025). Safety Data Sheet: 8-Chloro-2-methylquinoline.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(Chloromethyl)quinoline hydrochloride.
- University of California, Santa Barbara Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
- Sigma-Aldrich. (2024). Safety Data Sheet: 4,7-Dichloroquinoline.
- CymitQuimica. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Safety Data Sheet. (2012). 4,7-Dichloroquinoline.
- BenchChem. (n.d.). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
- Penta Chemicals. (2025). Quinoline - Safety Data Sheet.
- ChemicalBook. (2025). 2-CHLORO-3-(CHLOROMETHYL)QUINOLINE - Safety Data Sheet.
- ECHEMI. (n.d.). 2,7-Dichloro-3-methylquinoline SDS, 132118-46-8 Safety Data Sheets.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
- Weill Cornell Medicine Environmental Health and Safety. (2020). EHS Program Manual 5.2 - Waste Disposal Procedure.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
